2-Phenoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAAWTRWNWSLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197300 | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-68-0 | |
| Record name | 2-Phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4783-68-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 2-pyridyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties, Structure, and Applications of 2-Phenoxypyridine
Introduction
2-Phenoxypyridine is a versatile heterocyclic compound that belongs to the diaryl ether family. Its unique structure, which integrates an electron-deficient pyridine ring with an electron-rich phenyl ring through a flexible ether linkage, imparts a distinct profile of reactivity and functionality. This duality makes it a valuable scaffold and building block in various fields, most notably in medicinal chemistry and materials science. As a core component in the design of novel bioactive molecules, understanding the fundamental properties, synthesis, and reactivity of this compound is paramount for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, synthesis protocols, and key applications, with a focus on delivering field-proven insights and methodologies.
Molecular Structure and Physicochemical Properties
1.1. Structural Elucidation
The structure of this compound, systematically named phenyl 2-pyridyl ether, consists of a pyridine ring substituted at the C2 position with a phenoxy group. The ether oxygen atom acts as a bridge, connecting the two aromatic systems. This linkage allows for considerable rotational freedom, resulting in a non-planar preferred conformation. The lone pairs on the ether oxygen can participate in resonance with the phenyl ring, while the electronegative nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the electronic distribution across the molecule.
Caption: 2D structure of this compound.
1.2. Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in chemical reactions, for purification, and for computational modeling studies.
| Property | Value | Reference(s) |
| CAS Number | 4783-68-0 | [1] |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | Crystalline powder | [2] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | 277-277.5 °C | [3] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.59 ± 0.12 | [3] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenyl 2-pyridyl ether | [1] |
Spectroscopic Characterization
Authenticating the structure of this compound relies on a combination of standard spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon (¹³C) NMR spectra show distinct signals for both the pyridine and phenyl rings.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H NMR | 8.10 - 8.20 | m | H at C6 (pyridine) | [4] |
| 7.60 - 7.75 | m | H at C4 (pyridine) | [4] | |
| 7.35 - 7.45 | m | H at C2', C6' (phenyl) | [4] | |
| 7.15 - 7.25 | m | H at C4' (phenyl) | [4] | |
| 7.05 - 7.15 | m | H at C3', C5' (phenyl) | [4] | |
| 6.90 - 7.00 | m | H at C3, C5 (pyridine) | [4] | |
| ¹³C NMR | 163.9 | s | C2 (pyridine) | [5] |
| 154.4 | s | C1' (phenyl) | [5] | |
| 147.8 | s | C6 (pyridine) | [5] | |
| 139.5 | s | C4 (pyridine) | [5] | |
| 129.5 | s | C3', C5' (phenyl) | [5] | |
| 124.5 | s | C4' (phenyl) | [5] | |
| 121.1 | s | C2', C6' (phenyl) | [5] | |
| 118.9 | s | C5 (pyridine) | [5] | |
| 111.6 | s | C3 (pyridine) | [5] |
Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands:
-
~3050 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations for both pyridine and phenyl rings.
-
~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, which is a highly characteristic peak.
-
~1100 cm⁻¹: Symmetric C-O-C stretching.
2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound typically shows a prominent molecular ion peak [M]⁺ at m/z = 171, corresponding to its molecular weight.[1] Common fragmentation patterns involve cleavage of the ether bond.
Synthesis of this compound
The formation of the C-O ether bond between the pyridine and phenyl rings can be achieved through several synthetic strategies, ranging from classical high-temperature methods to modern, milder protocols.
3.1. Modern Approach: Aryne-Mediated Synthesis
A highly efficient and mild synthesis utilizes aryne chemistry.[4] This approach is favored for its high yields and environmentally benign nature, as it avoids the use of transition metal catalysts and harsh conditions.
Causality and Rationale: This method generates a highly reactive benzyne intermediate in situ from a stable precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The pyridin-2(1H)-one tautomer of 2-hydroxypyridine acts as the nucleophile, attacking the aryne intermediate to form the desired product. The use of cesium fluoride (CsF) as a fluoride source is critical for generating the aryne under mild, room-temperature conditions.
Caption: Workflow for the aryne-mediated synthesis of this compound.
Experimental Protocol:
-
Setup: To an oven-dried flask, add pyridin-2(1H)-one (1.0 equiv).
-
Reagent Addition: Add acetonitrile as the solvent, followed by 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv).
-
Initiation: Add cesium fluoride (3.0 equiv) to the stirred solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for approximately 4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[4]
3.2. Classical Approach: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol.[6]
Causality and Rationale: This reaction typically requires a copper catalyst (often in stoichiometric amounts in older procedures) to facilitate the coupling between the phenoxide nucleophile and the 2-halopyridine electrophile.[7][8] The primary drawback of the traditional Ullmann reaction is the need for high temperatures (often >200 °C) and high-boiling polar solvents, which can limit its functional group tolerance and overall applicability.[6] Modern variations have been developed with specialized ligands to enable the reaction under milder conditions.
Caption: General scheme for the Ullmann ether synthesis.
Chemical Reactivity and Applications
4.1. Reactivity Profile
The reactivity of this compound is governed by its constituent rings.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly when activated.
-
Phenyl Ring: The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution. The reactivity can be modulated by the electron-withdrawing effect of the 2-pyridyl ether moiety.
-
Coordination Chemistry: The pyridine nitrogen serves as a Lewis base, making this compound a potential monodentate ligand for transition metals, analogous to other pyridine-based ligands.[9]
4.2. Core Application in Drug Discovery: P2Y₁ Receptor Antagonists
A significant application of the this compound scaffold is in the development of antithrombotic agents. Specifically, it has been used as a core structure for a novel class of P2Y₁ receptor antagonists.[10]
Biological Context: The P2Y₁ receptor is a G protein-coupled receptor found on platelets. Its activation by adenosine diphosphate (ADP) is a critical step in initiating platelet aggregation, which leads to thrombus (blood clot) formation. Antagonizing this receptor is a promising therapeutic strategy for preventing arterial thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.[10]
Researchers discovered that a 2-(phenoxypyridine)-3-phenylurea chemotype effectively inhibited ADP-mediated platelet aggregation. Optimization of this series led to potent and efficacious P2Y₁ antagonists.[10]
Caption: Role of the this compound core in P2Y₁ antagonist design.
Toxicology and Safety Handling
While this compound is a valuable laboratory chemical, appropriate safety measures must be observed during its handling.
-
Acute Toxicity: Specific, comprehensive toxicological data for this compound is limited. The Safety Data Sheet (SDS) often indicates "no data available" for acute oral, dermal, and inhalation toxicity.
-
Handling Precautions: As a standard practice for all chemical reagents, handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
In case of Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a compound of significant interest due to its unique structural and electronic properties. It serves as a privileged scaffold in medicinal chemistry, exemplified by its successful incorporation into potent P2Y₁ receptor antagonists for antithrombotic therapy. The development of mild and efficient synthetic routes, such as those employing aryne chemistry, has made this versatile building block more accessible for further exploration. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring reliability in complex synthetic sequences. For researchers and professionals in drug discovery, this compound represents a valuable tool with proven potential for the development of novel therapeutics.
References
- 1. This compound | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
The Synthetic Chemist's Guide to 2-Phenoxypyridine Derivatives: A Technical Whitepaper
Introduction: The Rising Prominence of the 2-Phenoxypyridine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenoxy group, impart a range of desirable pharmacological and photophysical properties. Consequently, derivatives of this compound are found at the core of numerous bioactive molecules, including antitumor agents, herbicides, and promising new therapeutic candidates.[1] The efficient and selective synthesis of these derivatives is, therefore, a critical endeavor for researchers and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the this compound core. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This document is structured to empower the practicing chemist with the knowledge to not only replicate established protocols but also to rationally select and adapt these methods for the synthesis of novel derivatives.
Core Synthetic Strategies: A Comparative Overview
The formation of the C-O bond between a pyridine ring and a phenol is the cornerstone of this compound synthesis. Several powerful synthetic transformations have been developed to achieve this, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. In this guide, we will focus on four primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Ullmann Condensation
-
Buchwald-Hartwig C-O Coupling
-
Aryne-Mediated Synthesis
The following sections will provide a detailed examination of each of these methods, including step-by-step experimental protocols, mechanistic discussions, and comparative data.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental and often direct approach for the synthesis of this compound derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack, making them susceptible to substitution of a suitable leaving group, typically a halide.[2]
Mechanistic Rationale and Experimental Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A phenoxide nucleophile attacks the electron-deficient C-2 position of a 2-halopyridine, forming a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent elimination of the halide leaving group restores the aromaticity and yields the this compound product.
The choice of the leaving group is critical. Fluorine is an excellent leaving group for SNAr on pyridines, often providing higher reactivity and yields compared to chlorine or bromine.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide.
Diagram 1: SNAr Workflow for this compound Synthesis
Caption: A generalized workflow for the SNAr synthesis of this compound.
Experimental Protocol: SNAr Synthesis of this compound
This protocol is a representative procedure for the SNAr reaction between a 2-halopyridine and a phenol.
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.2 eq) and anhydrous DMF.
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 30 minutes to facilitate the formation of the potassium phenoxide.
-
To the heated suspension, add 2-fluoropyridine (1.0 eq) dropwise via a syringe.
-
Maintain the reaction at 100-120 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting 2-fluoropyridine and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.
-
Aqueous Work-up: The precipitation of the product upon addition to water is a good indicator of successful product formation, as the starting materials are generally more water-soluble.
-
Spectroscopic Analysis: 1H NMR spectroscopy should show the characteristic signals for both the pyridine and phenyl rings, with coupling patterns consistent with a 2-substituted pyridine. Mass spectrometry will confirm the molecular weight of the product.
Methodology 2: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed method for the formation of diaryl ethers and has been widely applied to the synthesis of this compound derivatives.[4] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved the reaction's efficiency and substrate scope through the use of ligands and more effective copper sources.
Mechanistic Rationale and Experimental Causality
The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve copper(I) species. The reaction is believed to proceed through the following key steps:
-
Formation of a Copper(I) Phenoxide: The phenol reacts with a base and a copper(I) salt to form a copper(I) phenoxide complex.
-
Oxidative Addition: The 2-halopyridine undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the this compound product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
The choice of ligand is crucial in modern Ullmann condensations. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.[5]
Diagram 2: Catalytic Cycle of the Ullmann Condensation
Caption: A simplified catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a modern, ligand-assisted Ullmann condensation for the synthesis of this compound derivatives.[5]
Materials:
-
2-Bromopyridine (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the substituted phenol (1.2 eq), 2-bromopyridine (1.0 eq), and anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System:
-
Color Change: The reaction mixture often changes color as the copper complexes form and react, which can be an indicator of reaction progress.
-
Insolubles: The presence of inorganic salts (CsBr) and the copper catalyst as a heterogeneous mixture is expected. Complete consumption of starting materials as monitored by an appropriate analytical technique (GC-MS or TLC) is the primary validation.
-
Work-up and Purification: The filtration step to remove copper is crucial. Incomplete removal can lead to product degradation and inaccurate yields. Successful purification via chromatography and subsequent characterization by NMR and mass spectrometry validates the synthesis.
Methodology 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[6][7] This method often proceeds under milder conditions and with a broader substrate scope, particularly for electronically diverse and sterically hindered substrates.
Mechanistic Rationale and Experimental Causality
The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling and involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition to the 2-halopyridine to form a Pd(II) intermediate.
-
Ligand Exchange/Alkoxide Formation: The halide on the Pd(II) complex is displaced by a phenoxide, which is generated in situ by the reaction of the phenol with a base.
-
Reductive Elimination: The resulting Pd(II) aryloxide complex undergoes reductive elimination to form the this compound product and regenerate the Pd(0) catalyst.
The choice of ligand is paramount to the success of the Buchwald-Hartwig C-O coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are essential to promote the oxidative addition and, critically, the reductive elimination step, which is often the rate-limiting step. The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate being commonly employed.
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a general procedure for the Buchwald-Hartwig C-O coupling of a 2-halopyridine with a phenol.[8]
Materials:
-
2-Chloropyridine (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-Butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the substituted phenol (1.2 eq).
-
Add anhydrous toluene, followed by 2-chloropyridine (1.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validating System:
-
Inert Atmosphere: The reaction is sensitive to air, and maintaining an inert atmosphere is crucial for catalyst activity. A failed reaction under otherwise correct conditions may indicate an issue with the inert atmosphere.
-
Ligand and Base: The use of a bulky phosphine ligand and a strong, non-nucleophilic base is essential. The absence of product formation often points to an issue with one of these components.
-
Purification: The filtration through silica gel helps to remove the palladium catalyst and inorganic salts. Successful purification and characterization confirm the identity and purity of the product.
Methodology 4: Aryne-Mediated Synthesis
A more recent and highly efficient method for the synthesis of this compound derivatives involves the use of in situ generated arynes.[9][10] This metal-free approach often proceeds under mild, room temperature conditions and offers a distinct advantage in terms of functional group tolerance and the avoidance of transition metal contamination.
Mechanistic Rationale and Experimental Causality
This method relies on the generation of a highly reactive benzyne intermediate from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The benzyne is then trapped by a pyridin-2(1H)-one nucleophile.
-
Aryne Formation: A fluoride source, such as cesium fluoride (CsF), attacks the silicon atom of the aryne precursor, leading to the elimination of the triflate group and the formation of the benzyne intermediate.
-
Nucleophilic Attack: The oxygen atom of the pyridin-2(1H)-one tautomer acts as a nucleophile and attacks one of the sp-hybridized carbons of the benzyne.
-
Protonation: The resulting aryl anion is protonated during the work-up to yield the final this compound product.
The choice of the aryne precursor and the fluoride source is key to the success of this reaction. The 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor is particularly effective as it generates benzyne under mild conditions. Cesium fluoride is an efficient fluoride source for this transformation. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
Diagram 4: Aryne-Mediated Synthesis of this compound
Caption: The reaction pathway for the aryne-mediated synthesis of this compound.
Experimental Protocol: Aryne-Mediated Synthesis of this compound
This protocol is based on the work of Zilla et al. and provides a mild and efficient route to this compound derivatives.[10]
Materials:
-
4,6-Diphenylpyridin-2(1H)-one (1.0 eq, 0.24 mmol)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq, 0.29 mmol)
-
Cesium Fluoride (CsF) (3.0 eq, 0.72 mmol)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a stirred solution of 4,6-diphenylpyridin-2(1H)-one (1.0 eq) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq) in anhydrous acetonitrile, add cesium fluoride (3.0 eq) at room temperature.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Self-Validating System:
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can quench the aryne intermediate. The use of anhydrous solvent and proper handling techniques is crucial. A low yield may indicate the presence of water.
-
Fluoride Source: The quality and dryness of the cesium fluoride are important for the efficient generation of benzyne.
-
Stoichiometry: The stoichiometry of the aryne precursor and the fluoride source is critical for optimal results.
Comparative Data and Substrate Scope
| Synthesis Method | Typical Reactants | Catalyst/Reagent | Temperature | Time | Yield Range | Key Advantages | Key Limitations |
| SNAr | 2-Fluoropyridine, Phenol | Base (e.g., K2CO3) | 80-120 °C | 2-12 h | 60-95% | Metal-free, simple, cost-effective. | Requires activated (halo)pyridines, can have limited substrate scope. |
| Ullmann Condensation | 2-Bromopyridine, Phenol | CuI / Ligand (e.g., phenanthroline) | 110-130 °C | 12-24 h | 70-90% | Good for a range of substrates. | Often requires high temperatures, potential for metal contamination. |
| Buchwald-Hartwig | 2-Chloropyridine, Phenol | Pd(OAc)2 / Ligand (e.g., XPhos) | 100 °C | 4-18 h | 75-98% | Excellent functional group tolerance, milder conditions than Ullmann. | Expensive catalysts and ligands, requires inert atmosphere. |
| Aryne-Mediated | Pyridin-2(1H)-one, Aryne Precursor | CsF | Room Temp. | 4 h | 80-95% | Metal-free, very mild conditions, rapid. | Requires specific pyridinone and aryne precursors. |
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route depends on a careful consideration of the specific target molecule, available starting materials, and desired reaction scale.
-
Nucleophilic aromatic substitution remains a straightforward and cost-effective method for many applications, particularly when activated 2-halopyridines are readily available.
-
The Ullmann condensation , especially in its modern, ligand-assisted form, offers a reliable and broadly applicable approach.
-
The Buchwald-Hartwig C-O coupling stands out for its exceptional functional group tolerance and generally milder conditions, making it a powerful tool for the synthesis of complex molecules.
-
Aryne-mediated synthesis is an exciting, metal-free alternative that provides rapid access to this compound derivatives under remarkably mild conditions.
Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more challenging coupling partners, and the development of novel synthetic strategies that offer complementary reactivity. The continued importance of the this compound scaffold in drug discovery and materials science ensures that the pursuit of innovative synthetic methods will remain a vibrant and impactful area of research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 2-Phenoxypyridine Scaffold - A Versatile Moiety in Modern Drug Discovery
An In-depth Technical Guide to the Biological Mechanisms of the 2-Phenoxypyridine Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such versatile scaffold. While research on the standalone this compound molecule is limited, its incorporation into more complex structures has yielded derivatives with significant and diverse biological activities. This guide provides an in-depth exploration of the mechanisms of action of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The core strength of the this compound scaffold lies in its structural features: a pyridine ring linked to a phenyl group via an ether bond. This arrangement allows for a wide range of chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with specific biological targets. This guide will focus on two key therapeutic areas where this compound derivatives have shown considerable promise: antithrombotic therapy and oncology.
Part 1: Antithrombotic Potential via P2Y1 Receptor Antagonism
The P2Y1 receptor, a G protein-coupled receptor, plays a pivotal role in adenosine diphosphate (ADP)-driven platelet activation and aggregation, a critical process in thrombosis.[1][2] Consequently, antagonism of this receptor is a promising strategy for the development of novel antithrombotic agents.
Mechanism of Action: Inhibition of Platelet Aggregation
Derivatives of this compound, specifically those belonging to the 2-(phenoxypyridine)-3-phenylurea chemotype, have been identified as potent antagonists of the P2Y1 receptor.[1][2] These compounds competitively block the binding of ADP to the P2Y1 receptor on platelets. This inhibition prevents the conformational changes in the receptor that are necessary to activate the associated Gq protein. The downstream signaling cascade, which involves phospholipase C activation and subsequent calcium mobilization, is thereby attenuated, leading to a reduction in platelet aggregation.
One notable example is the compound 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea, which has demonstrated significant efficacy in preclinical models of arterial thrombosis.[1][2]
Quantitative Data: Efficacy of a Lead P2Y1 Antagonist
| Compound | Assay | Result | Significance |
| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea | Rat Arterial Thrombosis Model | 68 ± 7% reduction in thrombus weight | Demonstrates potent antithrombotic activity in vivo.[1][2] |
| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea | Rat Bleeding Time Models | 3.3- and 3.1-fold prolongation | Suggests a manageable bleeding risk profile compared to some other antithrombotic agents.[1][2] |
Signaling Pathway: P2Y1 Receptor-Mediated Platelet Activation and its Inhibition
Caption: Inhibition of ADP-induced platelet aggregation by a this compound derivative.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of a this compound derivative on ADP-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement: a. Pre-warm PRP and PPP samples to 37°C. b. Place a cuvette with PRP in the aggregometer and establish a baseline reading. c. Add the this compound derivative (test compound) at various concentrations or vehicle control to the PRP and incubate for 5 minutes. d. Induce platelet aggregation by adding a submaximal concentration of ADP. e. Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis: a. Calculate the percentage of aggregation for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of aggregation is inhibited).
Part 2: Anticancer Applications of this compound Derivatives
The this compound scaffold has also been integral to the development of novel anticancer agents that function through diverse mechanisms, including kinase inhibition and the induction of apoptosis.
Mechanism of Action: Dual VEGFR-2/c-Met Kinase Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[3][4] The simultaneous inhibition of both these pathways is an attractive strategy to overcome resistance to single-target therapies.
Certain 4-phenoxy-pyridine/pyrimidine derivatives have been designed and synthesized as dual inhibitors of VEGFR-2 and c-Met.[3][4] These compounds typically bind to the ATP-binding pocket of the kinase domain of both receptors, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This dual inhibition leads to a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Quantitative Data: In Vitro Activity of a Lead Dual Inhibitor (Compound 23k)
| Target/Cell Line | Assay | IC50 Value (μM) | Significance |
| VEGFR-2 | Kinase Assay | 1.05 | Potent inhibition of a key angiogenic receptor.[3][4] |
| c-Met | Kinase Assay | 1.43 | Potent inhibition of a key receptor in tumor metastasis and proliferation.[3][4] |
| A549 (Lung Cancer) | Cell Proliferation | 2.16 ± 0.19 | Effective against lung cancer cells.[3][4] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 9.13 ± 0.65 | Active against breast cancer cells.[3][4] |
| HepG2 (Liver Cancer) | Cell Proliferation | 20.15 ± 2.64 | Demonstrates activity in liver cancer cells.[3][4] |
| Ovcar-3 (Ovarian Cancer) | Cell Proliferation | 9.65 ± 0.51 | Shows efficacy in ovarian cancer cells.[3][4] |
Signaling Pathway: Inhibition of VEGFR-2 and c-Met Pathways
Caption: Dual inhibition of VEGFR-2 and c-Met signaling by a 4-phenoxy-pyridine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.
1. Reagents and Materials: a. Recombinant human VEGFR-2 and c-Met kinase. b. Kinase-specific substrate peptide. c. ATP (Adenosine triphosphate). d. Test compound (this compound derivative). e. Kinase assay buffer. f. Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity. f. Read the luminescence or fluorescence on a plate reader.
3. Data Analysis: a. Convert the raw data to percentage of kinase activity relative to a vehicle control. b. Plot the percentage of inhibition against the log of the compound concentration. c. Use a non-linear regression model to fit the data and calculate the IC50 value.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Other derivatives, such as 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one compounds, have demonstrated anticancer activity through mechanisms that include the induction of apoptosis and cell cycle arrest.[5] Studies on these compounds have shown that they can:
-
Inhibit cancer cell migration and motility: This is crucial for preventing metastasis.
-
Induce apoptosis: These compounds can trigger programmed cell death, leading to the elimination of cancer cells. This is often observed through morphological changes characteristic of apoptosis.
-
Cause cell cycle arrest: Some derivatives can block cancer cells at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing.[5]
Experimental Workflow: Assessing Anticancer Activity
Caption: A typical workflow for evaluating the in vitro anticancer effects of a novel compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding: a. Culture cancer cells in appropriate media until they reach 80-90% confluency. b. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of the this compound derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control. c. Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Measurement: a. Remove the medium containing MTT. b. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Conclusion: A Scaffold with a Promising Future
The this compound scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. Its derivatives have demonstrated potent and specific mechanisms of action against key targets in thrombosis and oncology. The ability to act as P2Y1 receptor antagonists highlights their potential in cardiovascular medicine, while the dual inhibition of VEGFR-2 and c-Met, along with the induction of apoptosis, underscores their promise in the fight against cancer.
For researchers and drug development professionals, the this compound moiety represents a fertile ground for further exploration. The synthesis of new derivatives and the continued investigation into their biological activities are likely to uncover even more therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors, ensuring a rigorous and scientifically sound approach to unlocking the full potential of this remarkable chemical scaffold.
References
- 1. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-phenoxypyridine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the principles and methodologies that underpin the structural elucidation of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting each as a self-validating system for the unambiguous identification and characterization of this compound.
Molecular Structure of this compound
To facilitate the discussion of the spectroscopic data, the molecular structure of this compound with the numbering scheme used for NMR assignments is presented below.
Caption: Molecular structure and atom numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms within the pyridine and phenyl rings.
¹H NMR Spectroscopy
Expertise & Experience: Understanding the Chemical Shifts
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage. The nitrogen atom deshields the adjacent protons (H6 and H3), shifting them downfield.[1][2] The phenoxy group, being electron-donating through resonance but electron-withdrawing through induction, also modulates the chemical shifts of the pyridine protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Ensure a sufficient relaxation delay (1-2 seconds) for quantitative integration.[3]
-
Data Presentation: ¹H NMR of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | Doublet of doublets | ~4.9, 1.9 | 1H | H6 |
| ~7.65 | Triplet of doublets | ~7.8, 1.9 | 1H | H4 |
| ~7.40 | Triplet | ~7.9 | 2H | H3', H5' |
| ~7.20 | Triplet | ~7.4 | 1H | H4' |
| ~7.10 | Doublet | ~7.8 | 2H | H2', H6' |
| ~6.95 | Doublet of doublets | ~7.8, 4.9 | 1H | H5 |
| ~6.85 | Doublet | ~7.8 | 1H | H3 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
Trustworthiness: Spectral Interpretation
The assignment of the protons is based on their chemical shifts, multiplicities, and coupling constants.
-
H6: This proton is the most downfield in the pyridine ring due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets due to coupling with H5 (ortho coupling) and H4 (meta coupling).
-
H4: This proton is also deshielded and appears as a triplet of doublets due to coupling with H3 and H5 (ortho coupling) and H6 (para coupling).
-
H5: This proton is the most upfield of the pyridine protons and appears as a doublet of doublets, coupled to H4 and H6.
-
H3: This proton is shielded relative to H4 and H6 and is coupled to H4, appearing as a doublet.
-
Phenyl Protons (H2'/H6', H3'/H5', H4'): These protons exhibit a typical pattern for a monosubstituted benzene ring. The ortho protons (H2'/H6') are the most downfield of the phenyl protons, followed by the meta (H3'/H5') and para (H4') protons.
¹³C NMR Spectroscopy
Expertise & Experience: Deciphering the Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum. The carbon attached to the nitrogen (C2 and C6) and the oxygen (C2 and C1') are significantly deshielded.[1]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C2 |
| ~154.0 | C1' |
| ~147.5 | C6 |
| ~139.0 | C4 |
| ~129.5 | C3', C5' |
| ~124.0 | C4' |
| ~121.0 | C2', C6' |
| ~118.5 | C5 |
| ~111.0 | C3 |
Note: These are approximate chemical shifts and can vary with the solvent and instrument.[4]
Trustworthiness: Spectral Interpretation
-
C2 and C1': These carbons are the most deshielded due to their direct attachment to the electronegative oxygen and nitrogen atoms.
-
C6 and C4: These pyridine carbons are also significantly downfield due to the influence of the nitrogen atom.
-
Phenyl Carbons: The chemical shifts of the phenyl carbons are in the expected aromatic region.
-
C3 and C5: These pyridine carbons are the most shielded within the pyridine ring.
Part 2: Infrared (IR) Spectroscopy
Expertise & Experience: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound, the key functional groups are the aromatic C-H bonds, the C=C and C=N bonds of the aromatic rings, and the C-O-C ether linkage.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR: For Attenuated Total Reflectance (ATR)-IR, place the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Presentation: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C and C=N stretch |
| 1250-1200 | Strong | Aryl-O-C asymmetric stretch |
| 1100-1000 | Strong | Aryl-O-C symmetric stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Trustworthiness: Spectral Interpretation
-
Aromatic C-H Stretch: The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the molecule.
-
Aromatic Ring Vibrations: The strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings.
-
Ether Linkage: The most diagnostic peaks for the ether functionality are the strong C-O stretching bands. For an aryl-alkyl ether, two distinct bands are expected: an asymmetric stretch at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050 cm⁻¹).[7][8] The presence of these two strong bands is a key indicator of the phenoxy group.
-
Aromatic C-H Bending: The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the rings.
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.[9] This information is crucial for confirming the molecular formula and gaining insights into the molecule's structure and stability. The molecular weight of this compound (C₁₁H₉NO) is 171.19 g/mol .[10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often leads to extensive fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Presentation: Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 170 | Moderate | [M-H]⁺ |
| 143 | Moderate | [M-CO]⁺ |
| 93 | Low | [C₆H₅O]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
Note: The relative intensities can vary depending on the ionization method and energy.[10][11]
Trustworthiness: Fragmentation Pathway
The fragmentation of this compound in an EI mass spectrometer can be rationalized by several key bond cleavages. The molecular ion ([M]⁺) is typically observed with high intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. IR spectrum: Ethers [quimicaorganica.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the In Vitro Biological Activity of 2-Phenoxypyridine and Its Analogs
This guide provides a comprehensive technical overview of the diverse in vitro biological activities exhibited by 2-phenoxypyridine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds. We will explore the underlying mechanisms of action, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future discovery and development efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
The this compound scaffold has emerged as a privileged structure in the design of novel anticancer agents. Analogs have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[1][2] The primary mechanism of action for many of these compounds involves the inhibition of critical protein kinases that drive tumor growth, proliferation, and angiogenesis.[3][4]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A significant body of research has focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[4][5][6] These RTKs are often dysregulated in cancer, leading to uncontrolled cell growth, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.
The binding of growth factors like VEGF and Hepatocyte Growth Factor (HGF) to their respective receptors, VEGFR-2 and c-Met, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. This compound-based inhibitors are typically designed to compete with ATP for binding to the kinase domain, thereby blocking autophosphorylation and abrogating downstream signaling.
Caption: Simplified VEGFR-2 and c-Met signaling pathways and the point of inhibition by this compound analogs.
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic and antiproliferative activities of this compound analogs are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivative z8 | A549 (Lung) | 12.47 ± 2.86 | [2] |
| Gefitinib (Control) | A549 (Lung) | 17.37 ± 6.01 | [2] |
| This compound derivative 7n | K562 (Leukemia) | 7.39 ± 1.51 | [2] |
| This compound derivative 7n | A549 (Lung) | 7.36 | [2] |
| This compound derivative 7n | PC-3 (Prostate) | 7.73 | [2] |
| 4-phenoxypyridine derivative 23w | HT-29 (Colon) | 0.65 | [5] |
| 4-phenoxypyridine derivative 23w | H460 (Lung) | 0.94 | [5] |
| 4-phenoxypyridine derivative 23w | A549 (Lung) | 1.57 | [5] |
| Foretinib (Control) | c-Met Kinase | 2.53 nM | [5] |
| 4-phenoxypyridine derivative 23w | c-Met Kinase | 1.91 nM | [5] |
| 4-phenoxypyridine derivative 23k | VEGFR-2 Kinase | 1.05 | [4][6] |
| 4-phenoxypyridine derivative 23k | c-Met Kinase | 1.43 | [4][6] |
| 4-phenoxypyridine derivative 23k | A549 (Lung) | 2.16 ± 0.19 | [4][6] |
| Sorafenib (Control) | A549 (Lung) | - | [4][6] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [7] |
| Doxorubicin (Control) | Caco-2 (Colorectal) | 12.49 ± 1.10 | [7] |
| Spiro-pyridine derivative 7 | EGFR Kinase | 0.124 ± 0.009 | [7] |
| Spiro-pyridine derivative 7 | VEGFR-2 Kinase | 0.221 ± 0.009 | [7] |
Experimental Protocols for Anticancer Activity Assessment
This protocol outlines the steps for determining the IC50 values of test compounds using the MTT assay.[5][8][9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against VEGFR-2 and c-Met kinases.[11][12][13][14][15][16][17][18][19][20]
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Assay Setup: Add the test compound and the kinase to the wells of the 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the master mix to each well. Incubate at 30°C for 1 hour.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
The induction of apoptosis and cell cycle arrest are common mechanisms of action for anticancer drugs. These can be assessed by flow cytometry using propidium iodide (PI) and Annexin V staining.[2][3][4][7][21][22][23][24][25][26]
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Antimicrobial Activity: A New Frontier
While the primary focus has been on anticancer applications, emerging evidence suggests that this compound derivatives also possess antimicrobial properties.[13][14][23][27][28][29] This dual activity makes them particularly interesting candidates for further investigation, especially in the context of infections in immunocompromised cancer patients.
Spectrum of Activity
Studies have reported the activity of this compound analogs against a range of pathogenic microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Pyridine derivative 12 | B. subtilis | 6.25 | [23] |
| Pyridine derivative 15 | S. aureus | 6.25 | [23] |
| Pyridine derivative 16 | P. aeruginosa | 12.5 | [23] |
| Pyridine derivative 17 | E. coli | 12.5 | [23] |
| Pyridine derivative 12 | C. albicans | 12.5 | [23] |
| Pyrazolopyridine analog 6 | S. aureus | - | [14] |
| Pyrazolopyridine analog 8 | E. coli | - | [14] |
| 2-amino-5-substituted pyridine 3 | Fungi & Bacteria | Strongest in series | [28] |
Note: Specific MIC values for some compounds were not available in the cited abstracts.
Experimental Protocol for Antimicrobial Susceptibility Testing
This protocol details the determination of MIC values using the broth microdilution method.[27][29][30][31][32]
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The this compound scaffold is also present in molecules with anti-inflammatory properties.[11][24][26][31] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory mediators like nitric oxide (NO).
Mechanism of Action: COX-2 and Nitric Oxide Synthase Inhibition
Inflammation is a complex biological response involving the production of various mediators. Prostaglandins, synthesized by COX enzymes, are key players in pain and inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Nitric oxide, produced by inducible nitric oxide synthase (iNOS), is another important pro-inflammatory mediator. Inhibition of COX-2 and iNOS are therefore attractive strategies for the development of anti-inflammatory drugs.
Caption: Inhibition of COX-2 and iNOS pathways by this compound analogs.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of this compound analogs can be assessed by their ability to inhibit COX-2 activity and NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analog | Assay | IC50 (µM) | Reference |
| 9-phenoxyacridine 2b | Mast Cell Degranulation | 6.1 | [11] |
| 9-phenoxyacridine 2c | Mast Cell Degranulation | 5.9 | [11] |
| 9-phenoxyacridine 2e | Mast Cell Degranulation | 4.7 | [11] |
| Mepacrine (Control) | Mast Cell Degranulation | >10 | [11] |
| 9-phenoxyacridine 2c | Neutrophil Degranulation | 4.3 | [11] |
| Thiazolo[4,5-b]pyridine derivatives | Carrageenan-induced rat paw edema | - | [31] |
| Pyrazolopyridine 21a/21b | In vitro & in silico studies | Similar to indomethacin | [26] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This protocol describes a fluorometric method for screening COX-2 inhibitors.[6][33][34][35][36]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Test compounds
-
96-well white opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: Add assay buffer, heme, and COX-2 enzyme to the wells. Add the test compound or a known inhibitor (e.g., celecoxib) as a control.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This protocol measures the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[37]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates.
-
Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The in vitro studies summarized in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship data suggests that modifications to the phenoxy and pyridine rings can significantly impact potency and selectivity.[1][38][39]
Future research should focus on:
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways for each biological activity.
-
Selectivity Profiling: Comprehensive screening against a panel of kinases and microbial strains to assess selectivity and potential off-target effects.
-
In Vivo Efficacy: Validation of the in vitro findings in relevant animal models of cancer, infectious diseases, and inflammation.
-
Pharmacokinetic and Toxicological Studies: Evaluation of the drug-like properties of the most promising analogs to guide their progression towards clinical development.
By leveraging the methodologies and insights presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 30. rr-asia.woah.org [rr-asia.woah.org]
- 31. bio-protocol.org [bio-protocol.org]
- 32. protocols.io [protocols.io]
- 33. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cdn.caymanchem.com [cdn.caymanchem.com]
- 35. benchchem.com [benchchem.com]
- 36. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 37. mjas.analis.com.my [mjas.analis.com.my]
- 38. Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
Introduction: The Emergence of the 2-Phenoxypyridine Scaffold in Oncology
An In-depth Technical Guide to 2-Phenoxypyridine Derivatives as Potential Antitumor Agents
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.[1] When combined with a phenoxy group, the resulting this compound core offers a versatile and sterically defined structure that has emerged as a highly promising pharmacophore in the development of novel antitumor agents.
Cancer therapy is in a constant state of evolution, moving away from broadly cytotoxic agents towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. A major focus of this effort is the inhibition of protein kinases, enzymes that play a critical role in the signal transduction pathways governing cell proliferation, survival, and angiogenesis.[2][3] Overexpression or mutation of kinases like VEGFR-2, c-Met, and JNK are common drivers of tumor growth and metastasis.[4][5][6] this compound derivatives have demonstrated significant potential as potent inhibitors of these key oncogenic kinases, offering a pathway to more effective and less toxic cancer treatments.[7][8][9] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of this important class of compounds.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution patterns and the availability of starting materials. A common and efficient approach involves the reaction of a substituted phenol with a 2-halopyridine.
A generalized workflow for the synthesis is outlined below. This process begins with the selection of appropriate starting materials—a substituted 2-halopyridine and a substituted phenol—which are then reacted under basic conditions to form the diaryl ether linkage that defines the core scaffold.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Role of 2-Phenoxypyridine as a P2Y1 Antagonist: A Technical Guide for Drug Discovery Professionals
Abstract
The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in the initiation of platelet aggregation and thrombus formation. Its distinct mechanism of action, separate from the well-established P2Y12 receptor, presents a compelling therapeutic target for the development of novel antiplatelet agents with a potentially improved safety profile, particularly concerning bleeding risks. This in-depth technical guide provides a comprehensive overview of the 2-phenoxypyridine chemical scaffold as a potent and selective class of P2Y1 receptor antagonists. We will delve into the intricacies of the P2Y1 signaling pathway, provide detailed experimental protocols for the characterization of P2Y1 antagonists, explore the structure-activity relationships of this compound derivatives, and present a comparative analysis with other P2Y1 antagonist classes. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration of this compound-based P2Y1 antagonists in the pursuit of safer and more effective antithrombotic therapies.
Introduction: The P2Y1 Receptor as a Strategic Target in Antithrombotic Therapy
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, with current standards of care primarily targeting the P2Y12 receptor. While effective, P2Y12 inhibitors are associated with an increased risk of bleeding complications. This has fueled the search for alternative antiplatelet strategies that can uncouple antithrombotic efficacy from hemorrhagic side effects.
The P2Y1 receptor has emerged as a promising alternative target.[1][2] Both P2Y1 and P2Y12 are activated by ADP, a key platelet agonist released at sites of vascular injury. However, they mediate distinct and complementary signaling pathways. The P2Y1 receptor, coupled to the Gq signaling cascade, is responsible for the initial, transient phase of platelet aggregation, including shape change and weak aggregation.[3] In contrast, the Gi-coupled P2Y12 receptor is crucial for sustained platelet aggregation and thrombus stabilization. Preclinical evidence suggests that inhibition of P2Y1 can achieve significant antithrombotic effects with a potentially wider therapeutic window and reduced bleeding liability compared to P2Y12 blockade.[1][2]
This guide focuses on a particularly promising class of non-nucleotide P2Y1 antagonists: the 2-phenoxypyridines. The discovery of the 2-(phenoxypyridine)-3-phenylurea chemotype has provided a valuable scaffold for the development of potent and selective P2Y1 inhibitors with oral bioavailability, making them attractive candidates for clinical development.[1]
The P2Y1 Receptor Signaling Pathway
Understanding the molecular cascade initiated by P2Y1 activation is fundamental to appreciating the mechanism of action of its antagonists. The P2Y1 receptor is a canonical Gq-coupled G-protein coupled receptor (GPCR).[4] Upon binding of its endogenous ligand, ADP, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
The activated Gαq-GTP subunit then stimulates its primary effector, phospholipase Cβ (PLCβ).[5][6] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][9] The resulting increase in intracellular Ca2+ concentration is a critical event in platelet activation, leading to platelet shape change and the initial phase of aggregation. DAG, which remains in the plasma membrane, activates protein kinase C (PKC), further contributing to downstream signaling events that culminate in platelet activation.
Figure 1: P2Y1 Receptor Signaling Pathway.
The this compound Scaffold: A Novel Class of Allosteric P2Y1 Antagonists
The discovery of the 2-(phenoxypyridine)-3-phenylurea series represents a significant advancement in the development of non-nucleotide P2Y1 antagonists.[1] A key example from this class is 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, often referred to as BPTU.[7][10]
Mechanism of Action: Allosteric Inhibition
Unlike many traditional antagonists that compete with the endogenous ligand for the orthosteric binding site, this compound derivatives such as BPTU act as allosteric inhibitors.[7][11] This means they bind to a distinct site on the P2Y1 receptor, remote from the ADP binding pocket. This allosteric binding induces a conformational change in the receptor that prevents its activation by ADP, effectively shutting down the downstream signaling cascade.[12]
The allosteric mechanism of action offers several potential advantages in drug design:
-
Higher Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, potentially leading to greater selectivity.
-
Saturable Effects: The effect of an allosteric modulator can be saturable, which may translate to a better safety profile by avoiding complete receptor blockade.
-
Modulation of Affinity and Efficacy: Allosteric modulators can fine-tune the receptor's response to the endogenous agonist, offering a more nuanced approach to therapeutic intervention.
Structure-Activity Relationship (SAR) Highlights
The optimization of the 2-(phenoxypyridine)-3-phenylurea scaffold has revealed key structural features that govern its potency as a P2Y1 antagonist.[1]
| R1 (Phenoxy Substituent) | R2 (Phenylurea Substituent) | P2Y1 Inhibitory Activity (IC50) |
| H | H | >10 µM |
| 2-tert-Butyl | H | 1.2 µM |
| H | 4-Trifluoromethoxy | >10 µM |
| 2-tert-Butyl | 4-Trifluoromethoxy | 0.03 µM |
Table 1: Selected Structure-Activity Relationship Data for 2-(Phenoxypyridine)-3-phenylurea Derivatives.[1]
As illustrated in Table 1, the presence of a bulky substituent, such as a tert-butyl group, at the ortho position of the phenoxy ring is crucial for activity. Similarly, electron-withdrawing groups, like a trifluoromethoxy group, at the para position of the phenylurea moiety significantly enhance potency. The combination of these optimal substitutions led to the identification of highly potent compounds like BPTU.[1][13]
Synthesis of a Key this compound Derivative (BPTU)
The synthesis of 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU) can be achieved through a convergent synthesis strategy. A general synthetic route is outlined below.[14]
Figure 2: General Synthetic Pathway for BPTU.
Experimental Protocols for the Characterization of this compound P2Y1 Antagonists
The evaluation of novel P2Y1 antagonists relies on a series of well-established in vitro and in vivo assays. The following protocols provide a detailed, step-by-step guide for two fundamental in vitro assays and a widely used in vivo model.
In Vitro Assay: ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
This assay is the gold standard for assessing the functional effects of antiplatelet agents.[8][11][15]
Objective: To determine the inhibitory effect of a this compound derivative on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) stock solution (e.g., 1 mM).
-
Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., DMSO).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a small volume (e.g., 5 µL) of the test compound at various concentrations or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value of the test compound (the concentration that inhibits 50% of the maximal ADP-induced aggregation).
-
In Vitro Assay: Calcium Mobilization Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This assay directly measures the functional consequence of P2Y1 receptor activation (or inhibition) by quantifying changes in intracellular calcium levels.[4][16][17]
Objective: To determine the antagonistic activity of a this compound derivative on ADP-induced calcium mobilization in cells expressing the human P2Y1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium and reagents.
-
Black, clear-bottom 96- or 384-well plates.
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).
-
ADP solution.
-
Test compound (this compound derivative).
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Seed the P2Y1-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Prepare a plate with the test compound at various concentrations and an ADP solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the compound/agonist plate into the FLIPR instrument.
-
The instrument will first establish a baseline fluorescence reading.
-
It will then add the test compound (or vehicle) to the cell plate and record any changes in fluorescence.
-
After a short incubation, the instrument will add the ADP solution and continue to record the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the ADP-induced calcium signal.
-
Calculate the IC50 value of the antagonist.
-
In Vivo Model: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis in Rats
This widely used model mimics arterial thrombosis initiated by endothelial injury and is valuable for assessing the antithrombotic efficacy and bleeding risk of novel compounds.[1][12][18]
Objective: To evaluate the in vivo antithrombotic effect of a this compound derivative in a rat model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic agent.
-
Surgical instruments.
-
Ferric chloride (FeCl3) solution (e.g., 35-50%).
-
Filter paper discs.
-
Doppler flow probe or similar blood flow monitoring device.
-
Test compound (this compound derivative) formulated for in vivo administration (e.g., intravenous or oral).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Compound Administration:
-
Administer the test compound or vehicle control to the rat via the desired route (e.g., intravenous bolus followed by infusion, or oral gavage).
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 5-10 minutes).[12] The FeCl3 induces oxidative injury to the endothelium, initiating thrombus formation.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow in the carotid artery.
-
The primary endpoint is the time to occlusion (the time it takes for blood flow to cease) or the total blood flow over a set period.
-
At the end of the experiment, the thrombosed arterial segment can be excised and weighed.
-
-
Bleeding Time Assessment (Optional but Recommended):
-
In a separate cohort of animals, assess the effect of the test compound on bleeding time (e.g., by tail transection) to evaluate its hemorrhagic risk.
-
Comparative Landscape of P2Y1 Antagonists
The this compound scaffold represents one of several chemical classes of P2Y1 antagonists that have been explored. A comparative understanding of these different chemotypes is essential for contextualizing the unique properties of the this compound series.
| Antagonist Class | Example(s) | Mechanism of Action | Key Features |
| Nucleotide Analogues | MRS2500 | Orthosteric, Competitive | High potency and selectivity; poor oral bioavailability due to charged phosphate groups.[8][14][19] |
| This compound-3-phenylureas | BPTU | Allosteric | Good potency and selectivity; orally bioavailable.[1][7][10] |
| Benzimidazole Sulfonylureas | - | Orthosteric/Allosteric (putative) | Moderate to good potency; some analogues show improved solubility profiles. |
| Thienopyridines (dual P2Y1/P2Y12) | - | Irreversible (P2Y12) | Primarily target P2Y12, but some analogues show P2Y1 activity. |
Table 2: Comparative Overview of Major P2Y1 Antagonist Classes.
Conclusion and Future Directions
The this compound class of P2Y1 antagonists has emerged as a highly promising avenue for the development of novel antithrombotic agents. Their allosteric mechanism of action, coupled with favorable pharmacokinetic properties, distinguishes them from earlier nucleotide-based inhibitors and offers a compelling rationale for their continued investigation. The detailed experimental protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers in this field.
Future research efforts should focus on further optimizing the this compound scaffold to enhance potency, selectivity, and in vivo efficacy, while maintaining a favorable safety profile. A deeper understanding of the structural basis for the allosteric modulation of the P2Y1 receptor by these compounds will undoubtedly facilitate the design of next-generation P2Y1 antagonists. Ultimately, the successful clinical translation of a P2Y1 antagonist, potentially from the this compound class, holds the promise of a new era in antiplatelet therapy, offering effective thromboprotection with a reduced risk of bleeding.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-(2-Tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | C23H22F3N3O3 | CID 11510579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 2-Phenoxypyridine as a Core Scaffold for Dual VEGFR-2/c-Met Inhibition
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Executive Summary
The synergistic signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition Factor (c-Met) is a cornerstone of tumor progression, driving angiogenesis, invasion, and metastasis. Targeting a single pathway often leads to resistance via compensatory activation of the other. This guide provides an in-depth technical exploration of the 2-phenoxypyridine scaffold as a promising starting point for the development of potent, dual-target inhibitors. We will dissect the underlying biological rationale, detail the medicinal chemistry strategies for scaffold optimization, provide validated experimental protocols for compound evaluation, and present a framework for interpreting structure-activity relationships (SAR).
The Rationale for Dual VEGFR-2/c-Met Inhibition
Tumor growth is critically dependent on the formation of new blood vessels (angiogenesis) and the ability of cancer cells to invade surrounding tissues and metastasize.[1][2] VEGFR-2 and c-Met are receptor tyrosine kinases (RTKs) that serve as central nodes in these processes.
-
VEGFR-2: As the primary mediator of VEGF-A signaling, VEGFR-2 is essential for endothelial cell proliferation, migration, and survival, which are the key cellular events in angiogenesis.[3][4][5] Its activation triggers downstream pathways like PLCγ-MAPK and PI3K-Akt, promoting the formation of tumor vasculature.[3][4]
-
c-Met: Activated by its ligand, Hepatocyte Growth Factor (HGF), c-Met signaling is implicated in a wide array of human cancers.[6][7] Aberrant c-Met activation, through mutation, amplification, or overexpression, drives tumor cell proliferation, survival, motility, and invasion, contributing significantly to an aggressive metastatic phenotype.[8][9][10]
The signaling pathways of VEGFR-2 and c-Met are deeply interconnected.[2][11] For instance, c-Met activation can promote the expression of VEGF, creating a positive feedback loop. Consequently, inhibiting only one of these receptors can lead to the upregulation of the other, allowing the tumor to escape therapy. The development of a single small molecule that can simultaneously block both kinases presents a compelling therapeutic strategy to achieve a more comprehensive and durable anti-tumor response.[2][11]
Signaling Pathway Overview
The following diagram illustrates the convergent and distinct downstream effects of VEGFR-2 and c-Met activation, highlighting the critical nodes for therapeutic intervention.
Caption: Dual inhibition of VEGFR-2 and c-Met by a this compound agent.
The this compound Scaffold: Synthesis and Optimization
The this compound core is an attractive scaffold for kinase inhibitor design. Its structure allows for synthetic modifications at multiple positions to optimize binding affinity, selectivity, and pharmacokinetic properties. Several studies have explored pyridine and phenoxy-pyridine derivatives as potent kinase inhibitors.[12][13][14]
General Synthetic Strategy
A common and versatile approach to synthesizing this compound derivatives involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Starting Materials: The synthesis typically begins with a substituted 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) and a substituted phenol.
-
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent such as DMF or DMSO, often at elevated temperatures.
-
Further Functionalization: The resulting this compound core can be further modified. For instance, if the pyridine ring contains an additional functional group (e.g., a nitro group), it can be reduced to an amine and then coupled with various moieties (e.g., ureas, amides) to explore the structure-activity relationship.[15]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is crucial for developing potent and selective dual inhibitors. Based on published data for related pyridine-based inhibitors, several key regions of the molecule are critical for activity.[12][13]
-
The Pyridine Ring (Position 4): Modifications at this position can influence interactions within the ATP-binding pocket. For example, in 4-phenoxypyridine derivatives, this position is often functionalized with groups that can form hydrogen bonds with the hinge region of the kinase.[12]
-
The Phenoxy Ring: Substituents on this ring project towards the solvent-exposed region of the kinase. Introducing electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) can enhance potency.[13][15] The position of these substituents is also critical for optimizing van der Waals interactions.
-
The Linker and Terminal Group (at Position 3 or 5): When a third component is added to the scaffold (e.g., a urea or amide linkage), it can form additional hydrogen bonds and hydrophobic interactions that significantly increase affinity. The nature of the terminal group is pivotal for achieving dual-target activity and favorable drug-like properties.
The table below summarizes representative data for pyridine-based dual VEGFR-2/c-Met inhibitors, illustrating the impact of structural modifications on inhibitory potency.
| Compound ID | Scaffold | R1 (Phenoxy Substituent) | R2 (Pyridine Substituent) | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) | Reference |
| 23k | 4-Phenoxypyridine | 4-F | Urea-linked moiety | 1050 | 1430 | [12] |
| 39 | 2-Substituted-4-phenoxypyridine | 4-F | 1,8-Naphthyridinone | N/A | 2.61 | [13] |
| VEGFR-2/c-Met-IN-2 | Not specified pyridine | Not specified | Not specified | 83 | 48 | [16] |
| 3h | Anilinopyrimidine | N/A | Cyclopropane-dicarboxamide | 16 | 8.8 | [2][17] |
Note: Data is compiled from different studies and assay conditions may vary. N/A indicates data not available in the cited source.
Core Experimental Protocols
Validating the activity of novel this compound derivatives requires a tiered approach, moving from biochemical assays to cell-based and potentially in vivo models. The trustworthiness of these experiments hinges on robust design and appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant VEGFR-2 and c-Met kinases.
Principle: This assay measures the ability of the kinase to phosphorylate a specific substrate in the presence of ATP. A reduction in phosphorylation signal upon addition of the test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and a source of protein like BSA to maintain enzyme stability.
-
Enzymes: Use commercially available, purified recombinant human VEGFR-2 and c-Met kinase domains.
-
Substrate: A generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 is commonly used.
-
ATP: Prepare a stock solution of ATP. The final concentration used in the assay should be close to the Km value for each enzyme to ensure competitive inhibitors can be accurately assessed.
-
Test Compound: Prepare a serial dilution of the this compound derivative in DMSO.
-
-
Assay Procedure (96-well or 384-well plate format): a. Add 5 µL of serially diluted test compound or vehicle control (DMSO) to each well. b. Add 20 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding 25 µL of ATP solution. d. Incubate the plate for 60-90 minutes at 30°C. e. Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection:
-
Several methods can be used, including radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™) that quantify ATP consumption.
-
-
Data Analysis: a. Subtract background signal (wells with no enzyme). b. Normalize the data to controls: 0% inhibition (vehicle only) and 100% inhibition (no enzyme or a potent known inhibitor). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay
Objective: To assess the ability of a test compound to inhibit the growth of cancer cell lines that are dependent on VEGFR-2 or c-Met signaling.
Principle: This assay measures the number of viable cells after a set incubation period with the test compound. A reduction in cell viability indicates cytotoxic or cytostatic effects.
Detailed Methodology:
-
Cell Line Selection:
-
Assay Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. For HUVECs, starve the cells in a low-serum medium for 4-6 hours before treatment. c. Remove the old medium and add fresh medium containing serial dilutions of the test compound. For HUVECs, also add a fixed concentration of VEGF. Include vehicle controls (DMSO). d. Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2. e. Add a cell viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®). f. Incubate according to the manufacturer's protocol. g. Measure the signal (absorbance or fluorescence/luminescence) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of proliferation inhibition relative to vehicle-treated cells. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a viable and synthetically accessible starting point for the design of dual VEGFR-2/c-Met inhibitors. The key to success lies in a systematic and iterative drug discovery process that combines rational design, efficient chemical synthesis, and a robust suite of biochemical and cell-based assays. Future efforts should focus on optimizing the scaffold to enhance dual-target potency while simultaneously improving drug-like properties such as solubility, metabolic stability, and oral bioavailability. Advanced studies, including in vivo xenograft models and detailed pharmacokinetic/pharmacodynamic (PK/PD) analyses, will be necessary to validate the therapeutic potential of lead candidates derived from this promising scaffold.
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. c-MET [stage.abbviescience.com]
- 10. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 12. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A-Plus Synthesis of 2-Substituted-4-Phenoxypyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-phenoxypyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory treatments.[1][2][3][4][5] This guide provides a comprehensive, experience-driven protocol for the synthesis of 2-substituted-4-phenoxypyridine derivatives. We will dissect two primary synthetic strategies, offer detailed step-by-step experimental procedures, and explain the critical causality behind methodological choices to ensure reproducibility and high-yield success. This document is designed to be a self-validating system, grounded in authoritative literature and practical insights.
Introduction: The Significance of the 4-Phenoxypyridine Scaffold
The pyridine ring is a cornerstone of drug design, valued for its unique electronic properties and its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[1][2] When combined with a phenoxy group at the 4-position, the resulting scaffold gains conformational flexibility and lipophilicity, properties that are often crucial for cell permeability and potent target engagement. Derivatives of this core, particularly those with further substitution at the 2-position, have been explored as potent inhibitors of various kinases, such as c-Met and Flt-3, which are implicated in cancer progression.[6][7]
The synthetic challenge lies in efficiently and selectively constructing this specific substitution pattern. A robust synthetic route must be versatile enough to allow for the introduction of diverse functionalities at the C2 position, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]
Core Synthetic Strategies: A Mechanistic Overview
The construction of 2-substituted-4-phenoxypyridine derivatives is typically achieved via a modular, two-step approach starting from a di-substituted pyridine. The key is to leverage the differential reactivity of the halogen substituents at the C2 and C4 positions.
Strategy A: C4 Etherification followed by C2 Functionalization This is the most common and often most effective route. It involves an initial Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the C2 substituent.
-
Step 1: Diaryl Ether Formation (SNAr or Ullmann Condensation): A 2,4-dihalopyridine is reacted with a phenol. The C4 position of the pyridine ring is more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack. This regioselectivity is a key advantage.[8]
-
Step 2: C2 Functionalization (e.g., Suzuki Coupling): The remaining halogen at the C2 position is then used as a handle for C-C bond formation, commonly via a Palladium-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid.[9][10][11][12]
Strategy B: C2 Functionalization followed by C4 Etherification While less common, it is a viable alternative.
-
Step 1: C2 Functionalization (e.g., Suzuki Coupling): A 2,4-dihalopyridine is first reacted under Suzuki conditions. Careful control of stoichiometry and reaction conditions is required to achieve mono-substitution at the C2 position.
-
Step 2: Diaryl Ether Formation (SNAr): The resulting 2-substituted-4-halopyridine is then subjected to SNAr with a phenol to install the phenoxy group.
For this guide, we will focus on Strategy A , as its regioselectivity in the first step is generally more reliable and simplifies the overall process.
Visualizing the Synthetic Workflow
The logical flow of Strategy A is depicted below. This modular approach allows for the creation of a diverse library by simply changing the phenol in Step 1 or the boronic acid in Step 2.
Caption: Workflow for the modular synthesis of 2-substituted-4-phenoxypyridine derivatives.
Detailed Experimental Protocols
This section provides field-tested, step-by-step protocols for the synthesis of a representative compound, 2-phenyl-4-phenoxypyridine.
Protocol 1: Synthesis of 2-Chloro-4-phenoxypyridine (Intermediate)
Principle: This reaction is a classic Nucleophilic Aromatic Substitution (SNAr).[8][13] Phenol is deprotonated by a base to form the more nucleophilic phenoxide anion. This anion attacks the electron-deficient C4 position of 2,4-dichloropyridine. The pyridine nitrogen activates the ring towards this attack, particularly at the C4 position. A polar aprotic solvent like DMF is chosen to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 5.00 g | 33.8 mmol |
| Phenol | C₆H₅OH | 94.11 | 3.32 g | 35.5 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.00 g | 50.6 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (5.00 g, 33.8 mmol), phenol (3.32 g, 35.5 mmol), and potassium carbonate (7.00 g, 50.6 mmol).
-
Add N,N-dimethylformamide (DMF, 50 mL) to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Causality: This temperature provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without causing significant decomposition of the solvent or reagents. K₂CO₃ is a suitable base for deprotonating phenol and is easily removed during workup.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water and stir for 15 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel.
Expected Yield: 80-90%.
Protocol 2: Synthesis of 2-Phenyl-4-phenoxypyridine (Final Product)
Principle: This is a Suzuki-Miyaura cross-coupling reaction.[9][14] The catalytic cycle involves the oxidative addition of the 2-chloro-4-phenoxypyridine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst.[9][10]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Chloro-4-phenoxypyridine | C₁₁H₈ClNO | 205.64 | 2.00 g | 9.72 mmol |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.42 g | 11.7 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.56 g | 0.49 mmol |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.09 g | 29.2 mmol |
| Toluene | C₇H₈ | 92.14 | 40 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloro-4-phenoxypyridine (2.00 g, 9.72 mmol), phenylboronic acid (1.42 g, 11.7 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.56 g, 5 mol%) in toluene (40 mL) and ethanol (10 mL).
-
Prepare a solution of sodium carbonate (3.09 g, 29.2 mmol) in water (10 mL) and add it to the reaction flask.
-
Causality: The aqueous base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle. The two-phase solvent system (Toluene/Water) is standard for Suzuki couplings.
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) under a nitrogen or argon atmosphere.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Stir the reaction vigorously for 8-12 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexane:Ethyl Acetate) to afford the pure 2-phenyl-4-phenoxypyridine.
Expected Yield: 75-85%.
Data Summary & Versatility
The described two-step protocol is highly versatile. By substituting the starting materials, a wide range of derivatives can be synthesized. The following table provides literature-based examples of yields for different coupling partners.
| Intermediate | Coupling Partner (Boronic Acid) | Pd Catalyst | Base | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~80% | [9] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~85% | [9] |
| 2,4-Dichloropyrimidine* | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~81% (C4) | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃ | ~70% | [12] |
Note: Data for dichloropyrimidine is shown as an analogue to demonstrate the regioselectivity of C4 substitution over C2.
Troubleshooting and Expert Insights
-
Low Yield in Step 1 (SNAr):
-
Cause: Incomplete deprotonation of phenol or insufficient temperature.
-
Solution: Consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure the reaction temperature is maintained. Note that NaH is highly reactive and requires careful handling under an inert atmosphere.
-
-
Low Yield in Step 2 (Suzuki Coupling):
-
Cause: Catalyst deactivation or poor solubility.
-
Solution: Ensure the reaction is run under a strict inert atmosphere. Degas the solvents before use. If solubility is an issue, consider a different solvent system like Dioxane/Water.
-
-
Homocoupling of Boronic Acid (Byproduct):
-
Cause: Presence of oxygen, which can facilitate the oxidative homocoupling.
-
Solution: Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
-
Conclusion
The synthetic route detailed herein, proceeding via a regioselective SNAr reaction followed by a robust Suzuki cross-coupling, represents an efficient and highly modular strategy for accessing 2-substituted-4-phenoxypyridine derivatives. By understanding the causality behind the choice of reagents, solvents, and conditions, researchers can confidently apply and adapt these protocols to generate diverse libraries of these medicinally important compounds for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 6. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing 2-Phenoxypyridine in Platelet Aggregation Assays
Introduction: The Critical Role of Platelet Aggregation in Health and Disease
Platelets, or thrombocytes, are small, anucleate cellular fragments that are fundamental to hemostasis, the process that halts bleeding at the site of vascular injury. Upon injury to a blood vessel, platelets adhere to the exposed subendothelial matrix, become activated, and recruit additional platelets to form a plug. This aggregation is a complex and tightly regulated process involving multiple signaling pathways.[1][2] However, dysregulation of platelet aggregation can lead to pathological conditions such as thrombosis, which underlies heart attacks and strokes.[3] Therefore, the identification and characterization of compounds that modulate platelet function are of paramount importance in the development of novel anti-thrombotic therapies.[4]
This guide provides a comprehensive overview and detailed protocols for the use of 2-phenoxypyridine, a compound of interest for its potential to modulate platelet activity, in platelet aggregation assays. While derivatives of this compound have shown promise as antagonists of the P2Y₁ receptor[5][6], this document will focus on establishing a foundational methodology for evaluating the parent compound's effects on platelet function.
Mechanism of Action: Targeting ADP-Mediated Platelet Activation
Adenosine diphosphate (ADP) is a key agonist that, when released from dense granules of activated platelets, amplifies the thrombotic response.[1][7] ADP exerts its effects through two G protein-coupled purinergic receptors on the platelet surface: P2Y₁ and P2Y₁₂.[7][8] The P2Y₁ receptor is coupled to Gq, and its activation leads to an increase in intracellular calcium, initiating platelet shape change and aggregation.[2][7] The P2Y₁₂ receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.[8][9]
Research has led to the discovery of a 2-(phenoxypyridine)-3-phenylurea derivative that acts as a P2Y₁ antagonist, effectively inhibiting ADP-mediated platelet aggregation.[5][6] This suggests that the this compound scaffold may serve as a foundation for compounds targeting the P2Y₁ receptor. Therefore, a primary hypothesis for the action of this compound in platelet aggregation is the modulation of the P2Y₁ signaling pathway.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow: A Step-by-Step Overview
The evaluation of this compound's effect on platelet aggregation will be conducted using Light Transmission Aggregometry (LTA), which is considered the gold standard for assessing platelet function.[10][11][12] The general workflow involves preparing platelet-rich plasma (PRP), incubating it with this compound, inducing aggregation with an agonist, and measuring the change in light transmission.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow.
Detailed Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Centrifuge.
-
Polypropylene tubes.
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.[13]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[14]
-
Carefully aspirate the upper layer of PRP and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[15]
-
Aspirate the PPP supernatant and store it in a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.[15]
Protocol 2: Light Transmission Aggregometry (LTA) Assay
Materials:
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
Procedure:
-
Adjust the platelet count in the PRP to a standardized level (typically 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place a cuvette with 450 µL of PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place the PRP-containing cuvette in the sample well of the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with stirring (typically 900-1200 rpm).[15]
-
Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration (or vehicle control) to the PRP.
-
Incubate for a specified period (e.g., 5 minutes) to allow for the interaction of the compound with the platelets.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-20 µM) to induce aggregation.[15]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.[15]
Data Presentation and Interpretation
The results of the LTA assay can be presented in a dose-response table, which allows for the determination of the IC₅₀ value (the concentration of this compound required to inhibit platelet aggregation by 50%).
Table 1: Hypothetical Dose-Response of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (ADP, 10 µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | + | 85 ± 5 | 0 |
| 1 | + | 72 ± 6 | 15.3 |
| 10 | + | 45 ± 4 | 47.1 |
| 50 | + | 20 ± 3 | 76.5 |
| 100 | + | 8 ± 2 | 90.6 |
| IC₅₀ (µM) | ~10.5 |
Data are presented as mean ± standard deviation.
Self-Validating System and Controls
To ensure the trustworthiness and validity of the experimental results, the following controls should be included in every assay:
-
Vehicle Control: To account for any effect of the solvent used to dissolve this compound.
-
Positive Control: A known platelet inhibitor (e.g., aspirin for collagen-induced aggregation, or a known P2Y₁ antagonist like MRS2179 for ADP-induced aggregation) to confirm the responsiveness of the assay system.[10]
-
Negative Control: PRP with agonist but without any test compound to establish the maximum aggregation response.
Conclusion and Future Directions
These application notes provide a robust framework for investigating the effects of this compound on platelet aggregation. The provided protocols, based on the gold-standard LTA method, offer a reliable starting point for researchers. Given the known antiplatelet activity of its derivatives, this compound represents an interesting scaffold for the development of novel anti-thrombotic agents. Future studies should aim to confirm the hypothesized P2Y₁-mediated mechanism of action through competitive binding assays and explore the effects of this compound on other aspects of platelet function, such as granule secretion and calcium mobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 12. ashpublications.org [ashpublications.org]
- 13. healthbiotechpharm.org [healthbiotechpharm.org]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Design and Synthesis of 4-Phenoxy-Pyridine/Pyrimidine Derivatives for Targeted Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The 4-phenoxy-pyridine and 4-phenoxy-pyrimidine scaffolds are cornerstones in modern medicinal chemistry, recognized as "privileged structures" due to their recurring presence in a multitude of biologically active agents, particularly protein kinase inhibitors.[1][2] Their unique electronic and structural features enable potent and often selective interactions with ATP-binding sites of various kinases.[3] This guide provides an in-depth exploration of the rational design principles, synthetic methodologies, and biological evaluation protocols for creating novel 4-phenoxy-pyridine/pyrimidine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for targeted therapeutic research.
Part 1: Rational Design & Mechanistic Insights
The Privileged Scaffold: A Hinge-Binding Powerhouse
The efficacy of the 4-phenoxy-pyridine/pyrimidine motif in kinase inhibition is largely attributed to its function as an excellent "hinge-binder." The pyridine or pyrimidine nitrogen acts as a hydrogen bond acceptor, forming a critical interaction with the backbone amide protons of the kinase hinge region. This mimics the adenine moiety of ATP, enabling these molecules to function as ATP-competitive inhibitors. The phenoxy group extends into the hydrophobic pocket of the ATP-binding site, providing a vector for modifications that dictate potency and selectivity.
Structure-Activity Relationship (SAR) Driven Design
Systematic modification of the scaffold is key to optimizing biological activity. SAR studies reveal critical insights into how different substituents influence target engagement and cellular effects.
-
Phenoxy Ring Substitutions: This is the primary site for diversification to enhance potency and selectivity. Electron-withdrawing groups on the terminal phenyl ring can be beneficial for improving antitumor activity.[4] For example, in a series of c-Met kinase inhibitors, derivatives with specific substitutions on the phenoxy ring demonstrated IC50 values in the low nanomolar range.[5]
-
Pyridine/Pyrimidine Core Substitutions: While the 4-phenoxy linkage is often conserved, modifications at other positions of the heterocyclic ring can fine-tune physicochemical properties like solubility and metabolic stability.
-
Linker and Conformational Control: The ether linkage provides rotational flexibility. Designing more rigid analogs or introducing specific substituents can lock the molecule into a more favorable binding conformation, a strategy that has been successfully employed to improve potency.
Table 1: Representative SAR Data for 4-Phenoxy-Pyridine/Pyrimidine Kinase Inhibitors
| Compound ID | Scaffold | R-Group (Phenoxy Substitution) | Target Kinase(s) | Kinase IC50 (nM) | Antiproliferative IC50 (µM) & Cell Line | Reference |
| 23k | Pyridine | 3-fluoro-4-(N-methylcarbamoyl) | VEGFR-2 / c-Met | 1050 / 1430 | 2.16 (A549) | [6][7] |
| 23w | Pyridine | 3-oxo-3,4-dihydroquinoxaline | c-Met | 1.91 | 0.94 (H460), 0.65 (HT-29) | [5] |
| 13v | Pyridine | 2-fluoro | FLT3-ITD | <10 (inferred) | Not specified in abstract | [8] |
| 47 | Quinoline* | 4-(1,2,4-triazolone moiety) | c-Met | 1.57 | 0.11 (A549), 0.08 (HT-29) | [4] |
Note: 4-Phenoxyquinoline is a closely related scaffold demonstrating similar principles.
Computational Design Workflow
A robust in silico approach is indispensable for efficiently prioritizing synthetic targets. Molecular docking and dynamics simulations can predict binding modes and affinities, guiding the design of compounds with enhanced target engagement.[6][7]
Caption: Workflow for computational design of inhibitors.
Part 2: Synthesis Protocols and Methodologies
The cornerstone of synthesizing these derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction. For more complex derivatives, modern cross-coupling techniques are employed to build molecular diversity.
General Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves the coupling of a 4-halopyridine or 4-halopyrimidine with a substituted phenol. The reaction is facilitated by a base, which deprotonates the phenol to form a more nucleophilic phenoxide anion.
Caption: General SNAr synthesis scheme.
Detailed Protocol 1: Synthesis of 4-(4-fluorophenoxy)pyridine
This protocol details a standard SNAr reaction. The selection of a strong, non-nucleophilic base and a high-boiling polar aprotic solvent is critical for driving the reaction to completion.
Materials:
-
4-Chloropyridine hydrochloride (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a dry round-bottom flask, add 4-chloropyridine hydrochloride, 4-fluorophenol, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Causality Check: The high temperature is necessary to overcome the activation energy of the SNAr reaction with the relatively unreactive chloropyridine. K₂CO₃ serves a dual purpose: neutralizing the HCl salt and deprotonating the phenol.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-fluorophenoxy)pyridine.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Advanced Strategy: Palladium-Catalyzed Cross-Coupling
For creating more complex libraries, palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are invaluable.[9][10][11][12] These can be used to functionalize a halo-substituted phenoxy ring or an additional halogen on the pyridine/pyrimidine core.
Protocol 2: Suzuki Coupling of a Bromo-Substituted 4-Phenoxy-Pyridine
This protocol describes the arylation of a pre-formed bromo-substituted intermediate.
Materials:
-
4-(4-Bromophenoxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
Protocol:
-
In a reaction vessel, combine 4-(4-bromophenoxy)pyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Expertise Note: The entire setup must be under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive. The ligand (triphenylphosphine) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Evacuate and backfill the vessel with Argon three times.
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, perform a standard aqueous work-up as described in Protocol 1.
-
Purify the crude material via flash column chromatography to yield the desired biaryl product.
Part 3: Biological Evaluation Protocols
A tiered approach is used to evaluate the biological activity of newly synthesized compounds, starting with biochemical assays and progressing to cell-based models.
Caption: Tiered workflow for biological evaluation.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced by a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Protocol:
-
Prepare a reaction plate with the following components in buffer: kinase, kinase substrate (a suitable peptide or protein), and ATP.
-
Add the synthesized compounds at various concentrations (typically a serial dilution) to the wells.
-
Trustworthiness System: Include control wells:
-
Negative Control (100% Activity): Vehicle (DMSO) only.
-
Positive Control: A known inhibitor for the target kinase (e.g., Foretinib for c-Met).[5]
-
Blank (0% Activity): No kinase.
-
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cellular Antiproliferative Assay (MTT Assay)
This protocol assesses the cytotoxicity of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds. Include vehicle (DMSO) and positive controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve. Further studies can investigate the mechanism, such as inducing apoptosis or causing cell cycle arrest.[6][7]
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for In Vitro Antiproliferative Activity of 2-Phenoxypyridine Libraries
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antiproliferative activity screening of 2-phenoxypyridine compound libraries. We present a robust, validated workflow combining a primary colorimetric cell viability assay with a secondary luminescent apoptosis assay to identify and characterize hit compounds. This application note details the scientific principles, step-by-step protocols, data analysis, and troubleshooting, grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in molecules with significant biological activity. Its unique steric and electronic properties allow it to serve as a versatile pharmacophore, often acting as a bioisostere for other aromatic systems or as a key hinge-binding motif in kinase inhibitors. Several pyridine-containing compounds have demonstrated potent anticancer activity by targeting critical cellular pathways involved in proliferation and survival.[1] The screening of novel this compound libraries, therefore, represents a promising avenue for the discovery of new therapeutic agents against various cancer types.[2]
This guide outlines a two-tiered screening strategy:
-
Primary Screening: A high-throughput MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to rapidly assess the effect of the compound library on cancer cell metabolic activity, an indicator of cell viability and proliferation.[3][4][5]
-
Secondary "Hit" Confirmation & Mechanistic Insight: A Caspase-Glo® 3/7 assay to determine if the observed antiproliferative activity is mediated through the induction of apoptosis, a form of programmed cell death.[6][7]
Scientific Principles of the Screening Assays
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method for assessing cell viability.[3][4] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[3][8] The quantity of formazan produced is directly proportional to the number of viable cells.[8] By dissolving these crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by cytotoxic or antiproliferative compounds.[9]
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Apoptosis is a highly regulated process of programmed cell death crucial for tissue homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[10][11] Caspases-3 and -7 are the primary "executioner" caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[12][13]
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the combined activities of caspase-3 and caspase-7.[14][15][16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for cleavage by activated caspase-3 and -7.[6][14] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.[7][16]
Materials and Reagents
Cell Lines:
-
Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma). Ensure cells are in a logarithmic growth phase.[17]
Media and Reagents:
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega Corp.)
-
Positive Control Compound (e.g., Doxorubicin or Staurosporine)
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
96-well flat-bottom tissue culture plates (clear for MTT, white-walled for Caspase-Glo®)
-
Multichannel pipettes
-
Microplate reader (absorbance capabilities at ~570 nm)
-
Luminometer or microplate reader with luminescence capabilities
Experimental Workflow and Protocols
The overall screening workflow is designed to efficiently identify and validate hits from the compound library.
Caption: High-level workflow for antiproliferative screening.
Protocol 1: Cell Culture and Seeding
Causality Behind Choices: Consistent cell health and density are paramount for reproducible results. Seeding density must be optimized to ensure cells are in an exponential growth phase throughout the assay period, preventing artifacts from over-confluency or nutrient depletion.[17][18]
-
Maintain Cells: Culture the chosen cancer cell line according to standard protocols. Use cells with a low passage number and ensure they are free from contamination.[17]
-
Harvest Cells: When cells reach 70-80% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count and Dilute: Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the optimized seeding density (typically 5,000–10,000 cells/well in 100 µL) in complete medium.
-
Seed Plate: Dispense 100 µL of the cell suspension into each well of a 96-well plate. To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium only and do not use them for experimental data.[17]
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Protocol 2: Compound Preparation and Treatment
Causality Behind Choices: A serial dilution provides a dose-response curve, which is essential for calculating the IC50 value. The final DMSO concentration must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity, which would confound the results.[17]
-
Prepare Master Plates: Prepare master stock solutions of your this compound library compounds in 100% DMSO (e.g., at 10 mM).
-
Prepare Intermediate Plates: Perform serial dilutions of the master plate in complete culture medium to create an intermediate plate. This minimizes the final DMSO concentration in the assay plate.
-
Treat Cells: After the 24-hour cell attachment period, carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound wells.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in medium only.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Incubate: Return the plate to the incubator for the desired exposure time (typically 48-72 hours).
Protocol 3: Primary Screening - MTT Assay
-
Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.
-
Add MTT: At the end of the 72-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[3]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19] Visually inspect formazan formation under a microscope.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of MTT Solubilization Solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3]
Protocol 4: Secondary Screening - Caspase-Glo® 3/7 Assay
This protocol should be performed on a separate plate prepared and treated identically to the primary screen, using a white-walled plate suitable for luminescence.
-
Equilibrate Plate and Reagent: At the end of the treatment period (e.g., 24-48 hours, as apoptosis is often an earlier event than total viability loss), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[14] Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14][16]
-
Mix: Place the plate on a plate shaker at 300–500 rpm for 30 seconds to mix the contents and induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows the caspase cleavage reaction and the resulting luminescent signal to stabilize.[16]
-
Read Luminescence: Measure the luminescence of each well using a luminometer or a microplate reader configured for luminescence detection.
Data Analysis and Interpretation
Calculating Percent Viability (MTT Assay)
The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Where:
-
Abs_Sample is the absorbance of the compound-treated well.
-
Abs_Vehicle is the average absorbance of the vehicle control wells.
-
Abs_Blank is the average absorbance of the media-only wells.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (in this case, cell proliferation) by 50%.
-
Log-Transform Concentrations: Convert the compound concentrations to their logarithm.
-
Non-linear Regression: Plot the % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Fit Curve: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) model.[20][21][22][23]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve.[20][24] A lower IC50 value indicates a more potent compound.[21]
Interpreting Caspase-Glo® 3/7 Data
The raw luminescence data is expressed as Relative Luminescence Units (RLU). An increase in RLU in compound-treated cells compared to vehicle control cells indicates the activation of caspases-3 and -7, suggesting that the compound induces apoptosis. Data can be presented as "Fold-Induction" over the vehicle control.
Formula: Fold-Induction = RLU_Sample / RLU_Vehicle
Caption: Simplified apoptosis pathway showing the role of executioner caspases.
Data Presentation
Summarize the screening results in a clear, tabular format.
| Compound ID | Max Concentration Tested (µM) | IC50 (µM) | Caspase-3/7 Activation (Fold-Induction vs. Vehicle) |
| PPY-001 | 100 | 8.5 | 4.2 |
| PPY-002 | 100 | >100 | 1.1 |
| PPY-003 | 100 | 15.2 | 1.3 |
| Doxorubicin | 10 | 0.9 | 5.8 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette and practice consistent technique. Avoid using the outer wells of the plate for data.[17] |
| Low Absorbance Readings (MTT) | Cell density is too low; Insufficient incubation time with MTT; Cells are not healthy. | Optimize initial cell seeding density.[17][19] Increase MTT incubation time (up to 4 hours). Ensure cells are in logarithmic growth phase and have a low passage number.[17] |
| High Background (MTT) | Microbial contamination; Test compound interferes with MTT reduction.[18] | Visually inspect plates for contamination.[17] Run a control with the compound in cell-free media to check for direct chemical reduction of MTT.[25] |
| No Caspase Signal in Positive Control | Reagent was prepared incorrectly or expired; Assay was read too early or too late; Cell line is resistant to the stimulus. | Prepare fresh reagent according to the manual.[17] Perform a time-course experiment to determine the optimal read time for your specific cell line and inducer.[14] Confirm the positive control's efficacy in the literature. |
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. KEGG PATHWAY: hsa04210 [kegg.jp]
- 11. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 22. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Aryne Chemistry for the Synthesis of 2-Phenoxypyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-phenoxypyridine scaffold is a privileged structural motif found in numerous pharmacologically active compounds and advanced materials. Traditional synthetic routes often require harsh conditions or multi-step procedures. This guide details the application of aryne chemistry as a modern, efficient, and mild alternative for the synthesis of this compound derivatives. We provide an in-depth look at the reaction mechanism, a validated experimental protocol, and a discussion of the broad substrate scope, underscoring the method's utility in research and development.
Introduction: The Significance of 2-Phenoxypyridines and Aryne Chemistry
The this compound core is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents. These include potent antitumor agents and P2Y1 antagonists for antithrombotic therapy.[1][2][3] The pyridine ring system is a common feature in pharmaceuticals, and its combination with a phenoxy group creates a diaryl ether linkage that imparts specific conformational and electronic properties crucial for biological activity.[4]
The construction of the C-O bond in these diaryl ethers is a critical synthetic challenge. While classical methods like Ullmann condensation exist, they often necessitate high temperatures and the use of metal catalysts, which can limit functional group tolerance. Aryne chemistry has emerged as a powerful solution, offering a metal-free, mild, and highly efficient pathway for C-O bond formation.[5][6][7]
Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two adjacent substituents.[8] Their strained "triple bond" makes them potent electrophiles, readily reacting with a wide range of nucleophiles.[8][9] The most significant breakthrough for the practical application of aryne chemistry was the development of o-(trimethylsilyl)aryl triflates as aryne precursors by Kobayashi and coworkers.[5][6][9][10] These precursors generate arynes under mild, fluoride-induced conditions, making the chemistry accessible for complex molecule synthesis.[5][6][11]
This document provides a comprehensive guide to leveraging this modern synthetic strategy for the efficient construction of this compound derivatives.
Reaction Mechanism: C-O Bond Formation via Aryne Trapping
The synthesis of 2-phenoxypyridines via this method is a two-stage process that occurs in a single pot: (1) the in situ generation of benzyne and (2) the nucleophilic attack by a pyridin-2(1H)-one derivative.
Stage 1: Fluoride-Induced Generation of Benzyne The reaction is initiated by a fluoride source, typically cesium fluoride (CsF), which has a high affinity for silicon.[10] The fluoride ion attacks the trimethylsilyl (TMS) group of the aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This triggers a 1,2-elimination of the triflate (a superb leaving group) and the silyl group, forming the highly reactive benzyne intermediate.[5][6][8] This method is favored for its mild conditions (room temperature) and high efficiency.[5][6]
Stage 2: Nucleophilic Attack and Arylation The generated benzyne is a powerful electrophile due to its low-lying LUMO and ring strain.[9] The pyridin-2(1H)-one tautomer, which possesses a nucleophilic oxygen atom, attacks one of the sp-hybridized carbons of the benzyne. This addition reaction forms a new C-O bond and generates an anionic intermediate, which is subsequently protonated during the reaction or workup to yield the final this compound product.[5][12]
The causality behind this process is the inherent electrophilicity of the aryne intermediate, which readily couples with the nucleophilic oxygen of the pyridinone substrate.
Caption: Mechanism of this compound synthesis via aryne chemistry.
Validated Experimental Protocol
This protocol is adapted from a peer-reviewed, efficient synthesis of this compound derivatives.[5][6] It is designed to be a self-validating system, with clear steps and rationale.
Materials and Reagents
-
Substrate: Substituted Pyridin-2(1H)-one (1.0 equiv.)
-
Aryne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.)
-
Fluoride Source: Cesium Fluoride (CsF), anhydrous (3.0 equiv.)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Workup: Deionized Water, Ethyl Acetate (EtOAc)
-
Purification: Silica Gel for column chromatography
Causality Behind Reagent Choices:
-
Acetonitrile (MeCN): A polar aprotic solvent that effectively dissolves the reagents and facilitates the fluoride-mediated reaction without interfering.[5]
-
Cesium Fluoride (CsF): Chosen over other fluoride sources like TBAF for its high reactivity and ease of handling (as a solid). The use of 3.0 equivalents ensures the complete generation of the aryne intermediate.[5]
-
1.2 Equivalents of Aryne Precursor: A slight excess is used to drive the reaction to completion and account for any potential side reactions of the highly reactive aryne, such as dimerization.[5]
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted pyridin-2(1H)-one (e.g., 0.24 mmol, 1.0 equiv.) and anhydrous cesium fluoride (0.72 mmol, 3.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL) to the flask.
-
Initiation: Stir the resulting suspension at room temperature. Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.29 mmol, 1.2 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Extraction: Add deionized water to the resulting residue. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound derivative.
Caption: Step-by-step experimental workflow for synthesis.
Data Summary: Substrate Scope and Yields
The aryne-based methodology demonstrates a broad substrate scope, tolerating various substituents on the pyridin-2(1H)-one ring. This versatility is crucial for creating libraries of compounds for drug discovery programs.
| Entry | Pyridin-2(1H)-one Substituents | Product | Yield (%) |
| 1 | 4,6-diphenyl | 2-phenoxy-4,6-diphenylpyridine | 85 |
| 2 | 4-(4-chlorophenyl)-6-phenyl | 4-(4-chlorophenyl)-2-phenoxy-6-phenylpyridine | 82 |
| 3 | 4-(4-methoxyphenyl)-6-phenyl | 4-(4-methoxyphenyl)-2-phenoxy-6-phenylpyridine | 84 |
| 4 | 4-(4-fluorophenyl)-6-phenyl | 4-(4-fluorophenyl)-2-phenoxy-6-phenylpyridine | 81 |
| 5 | 6-(4-chlorophenyl)-4-phenyl | 6-(4-chlorophenyl)-2-phenoxy-4-phenylpyridine | 83 |
| 6 | 6-(4-methoxyphenyl)-4-phenyl | 6-(4-methoxyphenyl)-2-phenoxy-4-phenylpyridine | 86 |
Data adapted from G. Satish et al., RSC Advances, 2021.[13] The high yields across various electronically different substrates (electron-donating OMe, electron-withdrawing Cl, F) highlight the robustness and trustworthiness of this protocol.
Applications in Drug Discovery
The ability to rapidly synthesize diverse this compound derivatives is of high value to drug development professionals.
-
Antithrombotic Agents: Derivatives such as 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea have been identified as potent P2Y1 receptor antagonists, which are promising candidates for safer antithrombotic drugs.[1][3]
-
Anticancer Therapeutics: The 4-phenoxypyridine scaffold is integral to the design of inhibitors for tyrosine kinases like c-Met and Flt-3, which are key targets in oncology.[2] The synthetic accessibility provided by aryne chemistry allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Conclusion
Aryne chemistry provides a superior synthetic route to this compound derivatives, characterized by mild reaction conditions, high efficiency, excellent yields, and broad functional group tolerance. The use of Kobayashi's precursor [2-(trimethylsilyl)phenyl trifluoromethanesulfonate] allows for the convenient in situ generation of the key aryne intermediate at room temperature. This methodology empowers researchers, particularly in the field of drug discovery, to rapidly access complex and medicinally relevant molecules, accelerating the development of next-generation therapeutics.
References
- 1. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Aryne - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Pesticides Utilizing the 2-Phenoxypyridine Scaffold
Introduction: The Strategic Advantage of the 2-Phenoxypyridine Scaffold in Pesticide Design
The this compound scaffold has emerged as a privileged structure in modern pesticide discovery, demonstrating remarkable versatility across herbicides, fungicides, and insecticides.[1][2] Its utility stems from its role as a bioisostere of the diphenyl ether linkage, a common motif in many established pesticides.[3] The introduction of a nitrogen atom into one of the aromatic rings imparts unique physicochemical properties, including altered polarity, metabolic stability, and binding interactions with target proteins, often leading to enhanced biological activity and improved safety profiles.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies and biological evaluation protocols for developing novel pesticides based on the this compound core.
I. Synthesis of this compound Derivatives: Core Methodologies
The construction of the this compound core is central to the development of this class of pesticides. Two primary synthetic routes are widely employed: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical and robust method for forming the diaryl ether linkage.[4][5] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[5] For the synthesis of 2-phenoxypyridines, this typically involves the reaction of a substituted phenol with a 2-halopyridine.
Protocol 1: Ullmann Condensation for the Synthesis of a Substituted this compound
This protocol describes a general procedure for the copper-catalyzed synthesis of a this compound derivative.
Materials:
-
Substituted Phenol (1.0 eq)
-
2-Chloropyridine derivative (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the 2-chloropyridine derivative (1.2 eq).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[6] In the context of this compound-based pesticides, this method is often employed to introduce a substituted phenyl ring at the 2-position of the pyridine core, forming a 2-phenylpyridine scaffold, which is also a key structure in many pesticides.[7]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 2-Phenylpyridine Derivative
This protocol provides a step-by-step guide for the synthesis of a 2-phenylpyridine derivative.
Materials:
-
2-Chloropyridine derivative (1.0 eq)
-
Substituted Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 2-chloropyridine derivative (1.0 eq), substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a mixture of 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane. Add the catalyst solution to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to yield the desired 2-phenylpyridine derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Diagram 1: Synthetic Pathways to this compound Scaffolds
Caption: Key synthetic routes to this compound and related scaffolds.
II. Biological Evaluation: Protocols for Assessing Pesticidal Activity
A robust biological evaluation is critical to identify promising lead compounds. The following protocols outline standard assays for determining the herbicidal, fungicidal, and insecticidal activity of novel this compound derivatives.
A. Herbicidal Activity Assessment
Protocol 3: Greenhouse Herbicidal Activity Assay
This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of test compounds.[8]
Materials:
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Potting mix (soil, sand, and peat moss)
-
Pots or trays
-
Test compound solutions at various concentrations
-
Commercial herbicide standard (e.g., glyphosate)
-
Spray chamber
Procedure:
-
Planting: Fill pots or trays with potting mix and sow the seeds of the selected weed species. For pre-emergence testing, apply the test compounds immediately after sowing. For post-emergence testing, allow the plants to grow to the 2-3 leaf stage.
-
Treatment Application: Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 ppm) in a suitable solvent with a surfactant. Apply the solutions uniformly to the plants or soil surface using a spray chamber. Include a negative control (solvent and surfactant only) and a positive control (commercial herbicide).
-
Incubation: Place the treated pots in a greenhouse under controlled conditions (temperature, humidity, and light).
-
Evaluation: After 14-21 days, visually assess the herbicidal activity by scoring the percentage of growth inhibition or plant injury compared to the negative control.
-
Data Analysis: Calculate the GR₅₀ (concentration required for 50% growth reduction) for each compound against each weed species.
Table 1: Representative Herbicidal Activity Data
| Compound | Weed Species | Application | GR₅₀ (g a.i./ha) |
| Example 1 | Echinochloa crus-galli | Post-emergence | 75 |
| Example 2 | Amaranthus retroflexus | Post-emergence | 50 |
| Commercial Standard | Echinochloa crus-galli | Post-emergence | 100 |
B. Fungicidal Activity Assessment
Protocol 4: In Vitro Antifungal Mycelial Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[9]
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compound solutions in a suitable solvent (e.g., DMSO)
-
Commercial fungicide standard (e.g., carbendazim)
-
Petri dishes
Procedure:
-
Media Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50 °C), add the test compound solutions to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended media into Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Evaluation: After a set incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control (solvent only). Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for each compound.
Table 2: Representative Fungicidal Activity Data
| Compound | Fungal Species | EC₅₀ (µg/mL) |
| Example 3 | Botrytis cinerea | 5.2 |
| Example 4 | Rhizoctonia solani | 8.7 |
| Commercial Standard | Botrytis cinerea | 2.5 |
C. Insecticidal Activity Assessment
Protocol 5: Leaf-Dip Bioassay for Insecticidal Activity
The leaf-dip bioassay is a common method for evaluating the toxicity of compounds to sucking and chewing insects.[7][10]
Materials:
-
Host plant leaves (e.g., cabbage, cotton)
-
Target insect species (e.g., aphids, armyworms)
-
Test compound solutions at various concentrations
-
Commercial insecticide standard
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Treated Leaves: Prepare a series of dilutions of the test compound in water with a small amount of surfactant. Dip host plant leaves into each solution for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a known number of insects (e.g., 10-20) onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: After 24, 48, and 72 hours, record the number of dead insects.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) for each compound.[7]
Table 3: Representative Insecticidal Activity Data
| Compound | Insect Species | Time | LC₅₀ (mg/L) |
| Example 5 | Aphis craccivora | 48h | 15.3 |
| Example 6 | Mythimna separata | 48h | 25.8 |
| Commercial Standard | Aphis craccivora | 48h | 5.1 |
III. Mechanism of Action Studies: Elucidating the Molecular Target
Understanding the mechanism of action is crucial for optimizing lead compounds and for managing potential resistance. Many this compound pesticides target specific enzymes. The following are protocols for common enzyme inhibition assays.
Diagram 2: Workflow for Mechanism of Action Studies
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. neptjournal.com [neptjournal.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from 2-Phenoxypyridine Derivative Libraries
Abstract
The 2-phenoxypyridine scaffold has emerged as a structure of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries, making it an indispensable tool in modern drug discovery.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to identify novel kinase inhibitors from a this compound derivative library. We detail a complete workflow, from initial assay development and primary screening to hit confirmation and secondary validation, emphasizing the scientific rationale behind each step to ensure a robust and self-validating process.
The this compound Scaffold: A Privileged Core for Kinase Inhibition
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[5] When combined with a phenoxy group, the resulting this compound core offers a versatile and synthetically tractable scaffold. This structure has been successfully employed in the design of potent inhibitors for various therapeutic targets.
Notably, derivatives of this class have shown promise as inhibitors of critical signaling kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are implicated in tumor angiogenesis and metastasis.[2] The amenability of the scaffold to chemical modification allows for the generation of large, diverse libraries, which can be systematically explored through HTS to uncover novel structure-activity relationships (SAR) and identify promising starting points for drug development programs.[6][7]
Designing and Executing the HTS Campaign
A successful HTS campaign is a multi-stage process that begins with meticulous planning and assay design and culminates in the identification of validated "hit" compounds.[8] The overall process follows a logical path from target validation and assay development through HTS to the hit-to-lead (H2L) phase.[8]
Target Selection and Assay Development
Target: For this workflow, we will focus on identifying inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis.
Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous (no-wash) assay format ideal for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[9] The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain.
Principle of the Assay:
-
The VEGFR-2 kinase phosphorylates a biotinylated substrate peptide in the presence of ATP.
-
A Europium (Eu)-chelate-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) are added.
-
If the substrate is phosphorylated, the antibody binds to the phosphopeptide. The biotin tag on the peptide binds to streptavidin, bringing the Eu-donor and APC-acceptor into close proximity.
-
Excitation of the Eu-chelate results in energy transfer to the APC, which then emits light at a specific wavelength (665 nm).
-
In the presence of an inhibitor, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.
Caption: Principle of the VEGFR-2 TR-FRET Assay.
Protocol: VEGFR-2 TR-FRET Assay Miniaturization and Validation
Objective: To adapt the biochemical assay to a 384-well format and validate its performance for HTS by determining the Z'-factor.[7] A Z'-factor value greater than 0.5 is considered excellent for HTS.[10]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly-GT peptide substrate
-
ATP
-
Staurosporine (positive control inhibitor)
-
TR-FRET detection reagents (Eu-labeled anti-pTyr antibody, SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
-
Low-volume 384-well white microplates
-
DMSO
Procedure:
-
Plate Mapping: Designate columns 1-2 for negative controls (DMSO vehicle, 0% inhibition) and columns 23-24 for positive controls (Staurosporine, 100% inhibition). The remaining wells are for the library compounds.
-
Compound Transfer: Using an acoustic liquid handler, dispense 50 nL of the this compound library compounds (10 mM in DMSO) into the appropriate wells. Dispense 50 nL of DMSO into control wells.
-
Rationale: Acoustic dispensing minimizes contact and reduces the risk of contamination while allowing for precise transfer of very small volumes. The final compound concentration will be 10 µM in a 50 µL assay volume.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in Assay Buffer.
-
Dispense 25 µL of the mix into all wells of the 384-well plate.
-
Prepare a 2X ATP solution in Assay Buffer.
-
To initiate the reaction, add 25 µL of the 2X ATP solution to all wells. The final volume is 50 µL.
-
Rationale: Adding reagents in two steps (enzyme/substrate first, then ATP) ensures the compound has time to interact with the enzyme before the reaction starts.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare the TR-FRET detection reagent mix (containing Eu-antibody and SA-APC) in detection buffer.
-
Add 10 µL of the detection mix to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Z'-Factor Calculation: Calculate the Z'-factor using the signals from the positive (Pos) and negative (Neg) controls: Z' = 1 - ( (3 * SD_Pos + 3 * SD_Neg) / |Mean_Pos - Mean_Neg| )
Protocol: Primary High-Throughput Screen
Objective: To screen the entire this compound library at a single concentration (10 µM) to identify initial "hits."
Procedure:
-
Follow the validated protocol from Section 2.2 for the entire compound library.
-
Screening is typically performed in batches of 50-100 plates per day, depending on the automation platform.[11]
-
Quality Control: Calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.[12]
Data Analysis and Hit Identification
The goal of primary data analysis is to normalize the raw data and apply a statistical method to identify compounds that exhibit significant activity compared to the controls.
Data Analysis Workflow:
-
Calculate Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Normalization: Normalize the data on a per-plate basis. The activity of each compound is expressed as percent inhibition relative to the intra-plate controls: % Inhibition = 100 * (1 - (Ratio_Compound - Mean_Pos) / (Mean_Neg - Mean_Pos))
-
Rationale: Normalization corrects for plate-to-plate variability caused by minor differences in reagent dispensing or incubation times.[13]
-
-
Hit Selection: A common method is to use a threshold based on the standard deviation (SD) of the sample population. A robust Z-score is often used. Hits are defined as compounds with activity exceeding a certain threshold, for example, greater than 3 times the standard deviation of the mean of all test compounds.
References
- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddcpharmaceutical.com [ddcpharmaceutical.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Hit to lead - Wikipedia [en.wikipedia.org]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna.uzh.ch [rna.uzh.ch]
2-Phenoxypyridine: A Versatile Scaffold for Probing the Endocannabinoid System
Introduction: The Emergence of 2-Phenoxypyridine as a Privileged Scaffold
In the intricate landscape of cellular signaling, the endocannabinoid system (ECS) stands out as a crucial regulator of a myriad of physiological processes, including pain, inflammation, mood, and metabolism.[1][2] The development of precise chemical tools to dissect the components of this system is paramount for both fundamental biological understanding and therapeutic innovation.[3] The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of potent and selective inhibitors for key enzymes within the ECS, particularly Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[4] While this compound itself is not typically used as a standalone probe, its structural features are instrumental in the design of sophisticated chemical probes to investigate the roles of FAAH and MAGL in cellular pathways. This guide provides an in-depth exploration of how this compound-based probes can be utilized to study the endocannabinoid system, complete with detailed protocols for their application in a research setting.
The Endocannabinoid System: A Key Modulatory Network
The endocannabinoid system is comprised of cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands.[1] The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][5] The transient nature of endocannabinoid signaling is tightly controlled by the activity of FAAH and MAGL, which are responsible for the degradation of AEA and 2-AG, respectively.[1][5][6]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary regulator of AEA levels. Inhibition of FAAH leads to an accumulation of AEA, potentiating its effects at cannabinoid receptors.[1][7][8]
-
Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol.[5][6] Arachidonic acid is a precursor for prostaglandins, which are key mediators of inflammation.[9] Thus, MAGL inhibition not only elevates 2-AG levels but also reduces the production of pro-inflammatory prostaglandins.[5][6]
The ability to selectively inhibit these enzymes with small molecules provides a powerful approach to modulate endocannabinoid signaling and study its downstream consequences.
Mechanism of Action: How this compound-Based Probes Modulate ECS Enzymes
The this compound scaffold serves as a versatile building block for the synthesis of potent and selective inhibitors of FAAH and MAGL. The specific mechanism of inhibition can be either reversible or irreversible, depending on the other functional groups incorporated into the molecule.
For instance, in many FAAH and MAGL inhibitors, the this compound group acts as a key recognition element, fitting into a specific pocket of the enzyme's active site. The pyridine nitrogen can form crucial hydrogen bonds with amino acid residues in the active site, enhancing the binding affinity and selectivity of the inhibitor.[10]
The following diagram illustrates the central role of MAGL and FAAH in the endocannabinoid signaling pathway and the points of intervention for inhibitors.
Endocannabinoid signaling at the synapse.
Application Notes and Protocols
The following protocols are designed to guide researchers in using this compound-based chemical probes to investigate the endocannabinoid system in cultured cells.
Quantitative Data Summary
The optimal concentration and incubation time for a given this compound-based probe will depend on its specific potency and the experimental system. The following table provides representative concentration ranges based on published data for potent MAGL and FAAH inhibitors.
| Parameter | MAGL Inhibitors | FAAH Inhibitors | Cell Type/System |
| Effective Concentration | 100 nM - 10 µM | 10 nM - 1 µM | Various cancer cell lines, primary neurons |
| Incubation Time | 1 - 24 hours | 1 - 24 hours | Dependent on the downstream effect being measured |
| Stock Solution Storage | -20°C (up to 6 months) | -20°C (up to 6 months) | In DMSO |
Protocol 1: Preparation of this compound-Based Probe Stock Solution
Objective: To prepare a concentrated stock solution of the chemical probe for use in cell culture experiments.
Materials:
-
This compound-based chemical probe powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of the probe powder and DMSO.
-
Aseptically weigh the powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessment of Probe Cytotoxicity using MTT Assay
Objective: To determine the concentration range at which the chemical probe does not exert cytotoxic effects on the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-based probe stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemical probe in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the probe. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: In-Cell MAGL or FAAH Activity Assay
Objective: To measure the inhibitory effect of the this compound-based probe on MAGL or FAAH activity within intact cells.
Materials:
-
Cells expressing the target enzyme (MAGL or FAAH)
-
This compound-based probe
-
Commercially available MAGL or FAAH activity assay kit (fluorometric or colorimetric)[12]
-
Cell lysis buffer (if required by the kit)
-
96-well plate (black or clear, depending on the assay)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Treat the cells with various concentrations of the this compound-based probe for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
Follow the manufacturer's instructions for the chosen activity assay kit. This may involve:
-
Intact cell assay: Directly adding the substrate to the wells.
-
Lysate assay: Washing the cells with PBS, lysing them, and then performing the assay on the cell lysate.
-
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the fluorescence or absorbance over time in a kinetic mode or at a fixed endpoint.
-
Calculate the percentage of enzyme inhibition for each probe concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the probe concentration and fitting the data to a dose-response curve.
Workflow for determining in-cell enzyme inhibition.
Protocol 4: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of MAGL or FAAH inhibition on the expression levels of downstream proteins.
Materials:
-
Cells treated with the this compound-based probe
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-COX-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the chemical probe at a non-toxic concentration for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of potent and selective chemical probes targeting the endocannabinoid system. By utilizing the protocols outlined in this guide, researchers can effectively characterize the cellular effects of these probes, leading to a deeper understanding of the roles of FAAH and MAGL in health and disease. Future efforts in this area will likely focus on the development of next-generation probes with improved properties, such as photo-activatable or fluorescently tagged versions, to enable more sophisticated studies of endocannabinoid signaling dynamics in living cells.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine | MDPI [mdpi.com]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Synthesis of 2-Phenoxypyridine
Welcome to the technical support center for the synthesis of 2-phenoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.
Introduction: The Synthetic Importance of this compound
This compound and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] Their synthesis, while conceptually straightforward, often presents practical challenges that can impede research and development. The primary routes to this molecule involve nucleophilic aromatic substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination-type C-O coupling reactions. Each of these methods comes with its own set of potential pitfalls, from low yields to difficult purifications. This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations. Identify the issue you are facing to find potential causes and actionable solutions.
Issue 1: Low to No Product Formation
A low or non-existent yield of this compound is one of the most frequent challenges. The root cause often lies in the reaction conditions or the quality of the starting materials.
Potential Cause A: Inefficient Reaction Conditions
The chosen synthetic route may not be optimal for the specific substrates or the reaction parameters may be inadequate.
-
For SNAr Reactions: These reactions typically require an electron-deficient pyridine ring to facilitate nucleophilic attack.[2][3] If your 2-halopyridine is not sufficiently activated, the reaction may be sluggish.
-
Solution: Consider using a 2-fluoropyridine, as fluoride is an excellent leaving group in SNAr reactions.[2] Alternatively, if you are starting with a 2-chloropyridine or 2-bromopyridine, ensure you are using a strong base and a high-boiling point polar aprotic solvent like DMF or DMSO to drive the reaction to completion.[4]
-
-
For Ullmann Condensations: Traditional Ullmann reactions are notorious for requiring harsh conditions, including high temperatures and stoichiometric copper.[4]
-
For Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is highly dependent on the ligand, base, and solvent.
Potential Cause B: Poor Quality of Starting Materials
Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions.
-
Solution: Ensure the purity of your 2-halopyridine, phenol, and any reagents. 2-Aminopyridine, a common precursor to 2-halopyridines, can be a potential impurity.[8] It is advisable to purify starting materials by distillation, recrystallization, or column chromatography.[9][10] The presence of water can be particularly detrimental in moisture-sensitive reactions like the Buchwald-Hartwig coupling; ensure all reagents and solvents are anhydrous.[11]
Potential Cause C: Inactive Catalyst
For catalyzed reactions, the catalyst's activity is paramount.
-
Solution:
-
Palladium Catalysts: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction. Using a fresh batch of catalyst and ligand is always a good practice.[10]
-
Copper Catalysts: In Ullmann reactions, the active species is believed to be Cu(I).[12] If using metallic copper, it may need to be activated.[4]
-
Issue 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the desired this compound.
Potential Cause A: Self-Condensation or Dimerization
Under basic conditions, phenol can undergo self-condensation, or in the case of Buchwald-Hartwig reactions, the catalyst can dimerize and become inactive.[13]
-
Solution: Controlled addition of the base can minimize the self-condensation of phenol. For palladium-catalyzed reactions, the choice of ligand is crucial to prevent catalyst dimerization. Bulky, electron-rich phosphine ligands can help stabilize the active monomeric palladium species.[6]
Potential Cause B: Competing Nucleophilic Attack
In some cases, the solvent or other species in the reaction mixture can act as competing nucleophiles.
-
Solution: Choose a non-nucleophilic solvent. If using a base that could also act as a nucleophile (e.g., an amine-based scavenger), consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[14]
Potential Cause C: Hydrodehalogenation
This is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.
-
Solution: This side reaction can be minimized by carefully controlling the reaction conditions, particularly the choice of ligand and base.[15]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging.
Potential Cause A: Co-elution with Starting Materials or Side Products
The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography: A careful screening of solvent systems for column chromatography is essential. Using a gradient elution can often improve separation.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]
-
Acid-Base Extraction: As this compound is basic due to the pyridine nitrogen, an acid-base extraction can be employed to separate it from neutral or acidic impurities.
-
Potential Cause B: Product Instability
The product may be sensitive to the purification conditions.
-
Solution: Avoid prolonged exposure to strong acids or bases during workup. If the product is sensitive to air or light, perform the purification under an inert atmosphere and protect it from light.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of this compound?
A1: The choice of method depends on the scale of the reaction and the available starting materials. For small-scale laboratory synthesis, the Buchwald-Hartwig C-O coupling is often favored due to its generally milder conditions and broader substrate scope compared to the classical Ullmann condensation.[15][16] However, for large-scale industrial synthesis, the cost of the palladium catalyst and ligands can be a significant factor, making the Ullmann condensation a more economically viable option, especially with modern improvements using copper nanoparticles or more efficient catalytic systems.[5] Nucleophilic aromatic substitution (SNAr) is a good choice when an activated 2-halopyridine (e.g., 2-fluoropyridine or a pyridine with electron-withdrawing groups) is readily available.[2] A more recent and environmentally benign method involves the use of aryne chemistry, which can proceed under mild conditions.[17][18]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the reaction type.
-
SNAr: A strong, non-nucleophilic base is often required to deprotonate the phenol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.
-
Ullmann Condensation: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[5] In some cases, an organic base like a tertiary amine may be employed.
-
Buchwald-Hartwig Coupling: A weaker inorganic base is typically preferred to avoid catalyst decomposition and side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[7]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Increase the temperature: Many of these reactions benefit from heating.[9] However, be mindful of potential decomposition of starting materials or products at very high temperatures.
-
Increase the reaction time: Some reactions are simply slow and may require longer reaction times to go to completion.[19]
-
Add more catalyst/ligand: In catalyzed reactions, the catalyst may have deactivated over time. Adding a fresh portion of the catalyst and ligand can sometimes restart the reaction.
-
Check for inhibitors: Ensure that your starting materials and solvent are free from impurities that could be poisoning your catalyst.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction.[19] It allows you to track the consumption of the starting materials and the formation of the product. Staining with a UV lamp is often sufficient for visualizing the aromatic compounds.[19] For more quantitative analysis, techniques like GC-MS or LC-MS can be used.
III. Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| SNAr | None | NaH | DMF | 100-150 | 60-80 | [2] |
| Ullmann | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 70-90 | [5] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 80-95 | [6] |
| Aryne Chemistry | CsF | N/A | Acetonitrile | Room Temp | ~89 | [17] |
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 2-bromopyridine (1 equivalent), phenol (1.2 equivalents), and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with 1 M HCl (aq). The this compound will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with 1 M NaOH (aq) until the pH is >10.
-
Extract the aqueous layer with the organic solvent. The deprotonated this compound will now be in the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the purified product.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Key Synthetic Routes to this compound
Caption: Major synthetic pathways to this compound.
V. References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from --INVALID-LINK--
-
Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2845–2855. --INVALID-LINK--
-
Douglas, J. J., Albright, H., & Garg, N. K. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(43), 15382–15385. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from --INVALID-LINK--
-
Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2845–2855. --INVALID-LINK--
-
Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. ResearchGate. Retrieved from --INVALID-LINK--
-
Hassan, N. A., & Ahmad, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1279. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Chemistry Help Center. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from --INVALID-LINK--
-
epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. --INVALID-LINK--
-
Wang, C., & Gevorgyan, V. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Angewandte Chemie International Edition, 62(21), e202301981. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from --INVALID-LINK--
-
Chen, J., Li, Z., Wang, X., Liu, Y., & Zhang, Y. (2022). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Inorganics, 10(12), 237. --INVALID-LINK--
-
Li, J.-T., Li, W.-Z., & Li, T.-S. (2007). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 12(9), 2108–2114. --INVALID-LINK--
-
Sreekanth, N., Kumar, A. S., & Kumar, K. S. (2023). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Explained. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. --INVALID-LINK--
-
Li, J., & Ma, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(6), 447–497. --INVALID-LINK--
-
ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from --INVALID-LINK--
-
Process for making 2-bromopyridine. (1981). U.S. Patent No. 4,291,165.
-
BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Fenoxazoline synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. Retrieved from --INVALID-LINK--
-
Hadt, R. G., & Betley, T. A. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 11(15), 9547–9562. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
Sreekanth, N., Kumar, A. S., & Kumar, K. S. (2023). Synthesis and characterization of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. ResearchGate. Retrieved from --INVALID-LINK--
-
OperaChem. (2023, April 1). Ullmann coupling-An overview. Retrieved from --INVALID-LINK--
-
Process for the production of 2-hydroxypyridine. (1990). U.S. Patent No. 4,942,239.
-
van Slageren, J., Hartl, F., Stufkens, D. J., & Záliš, S. (2002). Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (HSAZPY). Inorganica Chimica Acta, 329(1), 79–86. --INVALID-LINK--
-
Jacobson, I. C., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(8), 2378–2382. --INVALID-LINK--
-
TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3(4), 71–75. --INVALID-LINK--
References
- 1. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 2-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in synthesizing diaryl ethers, specifically focusing on the C-O coupling to form this compound. Here, we will dissect common experimental challenges, provide scientifically grounded solutions, and answer frequently asked questions to streamline your synthetic workflow.
Introduction: Pathways to this compound
The formation of the C(aryl)-O bond in this compound is a cornerstone transformation in medicinal chemistry. The molecule itself is a key structural motif in various biologically active compounds. The primary synthetic routes involve transition-metal-catalyzed cross-coupling reactions, each with its own set of advantages and challenges. The two most prevalent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, adapted for C-O bond formation.[1][2] More recent methodologies, such as those employing aryne chemistry, offer efficient, metal-free alternatives under mild conditions.[3][4]
This guide will provide in-depth troubleshooting for these methods, helping you navigate the complexities of catalyst selection, reaction optimization, and byproduct mitigation.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of my 2-halopyridine starting material. What are the likely causes and how can I fix it?
This is one of the most common issues in cross-coupling reactions. The root cause can typically be traced back to one of four areas: reagent quality, catalyst activity, reaction conditions, or the reaction atmosphere.
-
Reagent and Solvent Purity:
-
Causality: The presence of moisture is highly detrimental, especially in Buchwald-Hartwig reactions.[5] Water can hydrolyze the active catalyst, consume the strong base, and lead to the formation of 2-hydroxypyridine as a byproduct.[6] Solvents must be anhydrous, and phenols should be thoroughly dried before use.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Dry starting materials under high vacuum. Ensure your base is not hydrated; for example, potassium carbonate (K₂CO₃) can be flame-dried under vacuum before use.
-
-
Catalyst and Ligand Issues:
-
Causality (Buchwald-Hartwig): The active catalytic species is a Pd(0) complex.[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Incomplete reduction leads to a low concentration of the active catalyst. Furthermore, phosphine ligands are often air-sensitive and can be oxidized, rendering them ineffective as ligands.
-
Solution (Buchwald-Hartwig): Consider using a commercially available, air-stable Pd(0) precatalyst (e.g., a palladacycle) which rapidly forms the active LPd(0) species in the presence of a base.[7] Always handle phosphine ligands in a glovebox or under an inert atmosphere.
-
Causality (Ullmann): Traditional Ullmann reactions often use copper powder, which can have an passivating oxide layer.[2]
-
Solution (Ullmann): Use "activated" copper powder or copper(I) salts like CuI, which are more reactive.[8] Modern protocols often use soluble copper catalysts with ligands like phenanthroline to improve reactivity and lower reaction temperatures.[2]
-
-
Suboptimal Base or Temperature:
-
Causality: The base's primary role is to deprotonate the phenol, forming the nucleophilic phenoxide.[7] If the base is too weak or insoluble in the reaction medium, the concentration of the active nucleophile will be too low. For the reaction to proceed, the temperature must be sufficient to overcome the activation energy for the key steps (oxidative addition and reductive elimination).
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[7] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[7] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are typically used. If the reaction is sluggish, incrementally increasing the temperature by 10-20 °C can often initiate the reaction. Typical temperatures range from 80-110 °C for Buchwald-Hartwig and can be much higher for classical Ullmann condensations.[2][7]
-
-
Inert Atmosphere:
-
Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands.[9]
-
Solution: The reaction vessel must be thoroughly purged of air. This is typically done by subjecting the sealed flask to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield C-O coupling reactions.
Question 2: I'm getting my product, but it's contaminated with byproducts. How do I minimize their formation?
Byproduct formation is common and understanding the competing reaction pathways is key to suppression.
-
Hydrodehalogenation (Ar-H instead of Ar-O-Ar'):
-
Causality: This occurs when the aryl halide is converted to the corresponding arene (e.g., 2-chloropyridine becomes pyridine). It can arise from β-hydride elimination from palladium amide intermediates (if an amine is present as an impurity) or from protonolysis of the Ar-Pd-X intermediate by trace water.
-
Solution: Rigorously exclude water from the reaction.[5] Ensure the purity of your starting materials. In some cases, choosing a different ligand can disfavor this side reaction.
-
-
Homocoupling (Ar-Ar or Ar'-Ar'):
-
Causality: In Ullmann reactions, the coupling of two molecules of the 2-halopyridine can occur to form 2,2'-bipyridine.[8] This is more common at very high temperatures.
-
Solution: Use a more modern, ligand-assisted Ullmann protocol which allows for lower reaction temperatures. Ensure the stoichiometry is correct and that the phenol is present to compete effectively.
-
-
Formation of 2-Hydroxypyridine:
-
Causality: This is a direct result of the hydrolysis of the 2-halopyridine starting material.[6] It is promoted by the presence of water and base.
-
Solution: As with hydrodehalogenation, the rigorous exclusion of water is the most effective preventative measure.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst, moisture, wrong base/temp | Use pre-catalyst, ensure anhydrous conditions, screen bases, increase temp. |
| Hydrodehalogenation | Trace water, impure reagents | Rigorously dry all reagents and solvents. |
| Homocoupling | High temperatures (Ullmann) | Use a ligand-accelerated protocol to lower the reaction temperature. |
| 2-Hydroxypyridine | Reaction with water/hydroxide | Ensure anhydrous conditions and use a non-hydroxide base. |
Frequently Asked Questions (FAQs)
Q1: Ullmann vs. Buchwald-Hartwig: Which method should I choose for my this compound synthesis?
The choice depends on your substrate scope, budget, and available equipment.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu powder, CuO-NPs)[10] | Palladium (Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands[11] |
| Conditions | Often harsh (150-250 °C), polar solvents (DMF, NMP)[2] | Generally milder (80-120 °C), ethereal or aromatic solvents (Toluene, Dioxane)[7] |
| Substrate Scope | Traditionally limited to electron-deficient aryl halides[2] | Very broad, tolerates a wide range of functional groups |
| Cost | Lower (copper is inexpensive) | Higher (palladium and specialized ligands are costly) |
| Pros | Cost-effective for large-scale synthesis | High yields, mild conditions, broad applicability |
| Cons | High temperatures, limited scope, stoichiometric copper in older methods | Catalyst/ligand cost, sensitivity to air and moisture |
Recommendation: For initial, small-scale syntheses with diverse or sensitive functional groups, the Buchwald-Hartwig reaction is generally superior due to its reliability and mild conditions.[1] For large-scale, cost-driven production where the starting materials are simple, an optimized Ullmann condensation may be more economical.
Q2: How do I select the right ligand and base for a Buchwald-Hartwig reaction?
-
Ligand Selection: The ligand is crucial for stabilizing the Pd(0) center and facilitating both the oxidative addition and the final reductive elimination step. For C-O coupling, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.[9]
-
Examples: Ligands like XPhos, SPhos, and BrettPhos are excellent starting points. They promote fast reaction rates and are effective for coupling with less reactive 2-chloropyridines.
-
Causality: The bulkiness of the ligand promotes the reductive elimination step to release the product, while the electron-donating character increases the electron density on the palladium, which facilitates the initial oxidative addition of the aryl halide.[9]
-
-
Base Selection: The pKa of the base must be high enough to deprotonate the phenol (~pKa 10 in DMSO) to form the active sodium or potassium phenoxide nucleophile.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice for many C-O couplings.[12]
-
Weaker Bases: If your substrate is sensitive to strong bases, carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are good alternatives. Cesium carbonate is particularly effective due to its high solubility in organic solvents.[7] These weaker bases often require slightly higher reaction temperatures to achieve comparable reaction rates.
-
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed C-O cross-coupling cycle.
Q3: Can I use a metal-free method?
Yes, aryne chemistry provides a powerful, metal-free alternative. This method involves the in situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[4] The highly reactive benzyne is then trapped by a nucleophile, such as the one derived from pyridin-2(1H)-one.
-
Advantages: The reactions are often very fast, proceed at room temperature, and avoid the cost and toxicity associated with transition metals.[3]
-
Considerations: The precursors for generating arynes can be expensive, and the method may not be suitable for all substitution patterns.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition: Under a positive flow of argon, add 2-chloropyridine (1.0 mmol) and phenol (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.
Protocol 2: Ligand-Accelerated Ullmann Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition: Add 2-bromopyridine (1.0 mmol) and phenol (1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Stir the mixture at 120 °C until the starting material is consumed as monitored by TLC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Aryne-Mediated Synthesis of this compound [4]
-
Reaction Setup: To a stirred solution of pyridin-2(1H)-one (1.0 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in acetonitrile (8 mL), add cesium fluoride (CsF) (3.0 mmol) at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yields in 2-phenoxypyridine cross-coupling reactions
Technical Support Center: 2-Phenoxypyridine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Poor Yields in C-O Cross-Coupling Reactions
Welcome to our technical support center. As a Senior Application Scientist, I understand that synthesizing this compound and its derivatives can be a formidable challenge, often plagued by low yields and inconsistent results. The core of the difficulty frequently lies in the nuanced interplay between the catalyst, the substrates, and the reaction conditions, particularly due to the presence of the pyridine nitrogen.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your reactions.
Section 1: The Catalytic System - Catalyst, Ligand, and the "2-Pyridyl Problem"
The heart of any cross-coupling reaction is the catalytic system. Issues here are the most common source of poor performance.
Q1: My reaction shows little to no conversion. I suspect a catalyst issue. What's happening?
A1: This is a classic and frustrating problem, often rooted in catalyst deactivation or inhibition, a phenomenon particularly prevalent with pyridine-containing substrates.
The primary culprit is what's known as the "2-Pyridyl Problem" .[1][2] The Lewis basic nitrogen atom on the pyridine ring can coordinate strongly to the palladium center. This coordination can form a stable, off-cycle palladacycle that is catalytically inactive, effectively "poisoning" your catalyst and halting the reaction before it can proceed.[1]
Troubleshooting Steps:
-
Switch to a Bulkier, Electron-Rich Ligand: Standard ligands may not be sufficient. Sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos are designed to create a bulky coordination sphere around the palladium atom. This steric hindrance can physically prevent the pyridine nitrogen from binding as strongly, keeping the catalyst active in the catalytic cycle.[3]
-
Use a Well-Defined Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are air-stable compounds that reliably and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more consistent results.[4]
-
Consider a Copper-Based System (Ullmann Condensation): If palladium systems consistently fail, an Ullmann-type reaction using a copper catalyst may be a viable alternative.[5] While traditionally requiring harsh conditions, modern protocols using ligands like N,N-dimethylglycine or phenanthroline can promote the reaction at lower temperatures (90-110 °C).[3][5]
Q2: I'm getting a mixture of products, including what appears to be N-arylation (Buchwald-Hartwig amination) instead of my desired O-arylation. How can I improve selectivity?
A2: This is a common selectivity challenge when the reaction involves substrates with multiple potential nucleophilic sites. While you are targeting the phenolic oxygen, residual amines or other nitrogen-containing groups can compete in the coupling process.
The selectivity between C–O and C–N coupling is heavily influenced by the choice of ligand and base.
-
Ligand Choice: Certain ligands have been found to favor C-O bond formation. For instance, bulky biarylphosphine ligands, which are standard for modern Buchwald-Hartwig reactions, are generally effective. However, comparing different classes, such as Josiphos or Xantphos-type ligands, may reveal improved selectivity for your specific substrate.
-
Base Selection: The strength and nature of the base play a critical role. A very strong base like NaOtBu might deprotonate both the phenol and a competing amine, leading to a mixture of products. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can sometimes favor the deprotonation of the more acidic phenol over a less acidic amine, thereby improving selectivity for O-arylation.[4]
Experimental Protocol: Ligand and Base Screening
-
Setup: Arrange an array of parallel reaction vials, each containing your 2-halopyridine (1.0 equiv) and phenol (1.2 equiv).
-
Catalyst: Add your chosen palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to each vial.
-
Variables:
-
To vials 1-3, add different ligands (e.g., XPhos, SPhos, Xantphos, 4 mol%).
-
To vials 4-6, use the best ligand from the first set and add different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 equiv).
-
-
Reaction: Add degassed solvent (e.g., toluene or dioxane), seal the vials, and heat to 100-110 °C for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial for LC-MS or GC-MS analysis to determine the ratio of desired this compound to undesired side products.
Section 2: Optimizing Reaction Parameters
Once the catalytic system is addressed, fine-tuning the reaction environment is the next critical step.
Q3: My yields are inconsistent from run to run. How can the choice of base and solvent impact the reaction?
A3: Inconsistency often points to subtle variables in reaction setup, with base and solvent quality being paramount.
-
Base: The primary role of the base is to deprotonate the phenol, forming the active phenoxide nucleophile. However, the base's physical properties are just as important as its pKa.
-
Solubility: Poorly soluble bases like K₂CO₃ can lead to slow and incomplete reactions because the reaction relies on solid-liquid phase transfer. Bases with better solubility in organic solvents, like Cs₂CO₃ or K₃PO₄, often provide more reliable results.[4][6]
-
Hygroscopy: Many bases are hygroscopic. Absorbed water can lead to side reactions, such as the hydrolysis of the aryl halide or protodeboronation in Suzuki-type couplings. Always use a freshly opened bottle of base or dry it thoroughly in an oven before use.
-
-
Solvent: The solvent must fully solubilize the reactants and the catalyst complex.
-
Solubility Issues: If any component crashes out of solution at the reaction temperature, it can halt the reaction.[4] Aromatic solvents like toluene and ethereal solvents like dioxane are common choices.
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling side reactions.[1] It is absolutely critical to thoroughly degas the solvent before use, typically through several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical flow for addressing poor yields.
Caption: A decision tree for troubleshooting poor yields.
Section 3: Substrate-Specific Challenges
Q4: I am forced to use a 2-chloropyridine, and the reaction is extremely sluggish. What are my options?
A4: This is a common challenge stemming from the fundamental principles of the oxidative addition step. The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making it much more difficult for the Pd(0) catalyst to break this bond and initiate the catalytic cycle.[1][7]
Strategies for Activating Aryl Chlorides:
-
Use a Highly Active Catalyst System: This is non-negotiable for aryl chlorides. You will need a combination of a palladium source and a very electron-rich, sterically demanding ligand. The Buchwald group has developed specific ligands, such as SPhos and XPhos, precisely for this purpose.[3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl bond. However, this must be done cautiously. Increase the temperature in 10-20 °C increments, monitoring for any signs of decomposition of your starting materials or the catalyst (e.g., the reaction mixture turning black, indicating palladium black formation).[1]
-
Alternative Coupling Partners: If feasible, consider an alternative strategy that avoids the direct use of 2-chloropyridine as the electrophile. For example, you could use a 2-pyridylboronic acid or ester in a Suzuki coupling with a phenol derivative that has been converted to an aryl triflate.
-
Use Pyridine N-Oxides: A clever strategy to circumvent the "2-pyridyl problem" and activate the system is to use a pyridine N-oxide. The N-oxide can be directly arylated at the 2-position, and the N-oxide functionality can then be easily removed in a subsequent reduction step to yield the desired 2-arylpyridine.[8]
Data Table: Typical Reaction Parameters
| Parameter | Recommendation for Ar-Br/Ar-I | Recommendation for Ar-Cl | Rationale |
| Catalyst System | Pd Pre-catalyst (1-2 mol%) + Standard Biarylphosphine Ligand (e.g., RuPhos) | Pd Pre-catalyst (2-5 mol%) + Highly Active Ligand (e.g., XPhos, SPhos) | C-Cl bond activation requires a more electron-rich and active catalyst.[1] |
| Base | K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv) | NaOtBu, K₃PO₄ (2.0 equiv) | Stronger conditions are often needed to facilitate the catalytic cycle. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the activation barrier for oxidative addition.[9] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Must ensure all components remain soluble at elevated temperatures.[4] |
Optimized General Protocol for this compound Synthesis
This protocol provides a robust starting point for the Buchwald-Hartwig C-O coupling of a 2-bromopyridine with phenol.
Catalytic Cycle Overview
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
Experimental Protocol
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (RuPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
-
Via syringe, add 5 mL of freshly degassed, anhydrous toluene.
-
-
Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the progress by TLC or GC-MS by taking small aliquots under an inert atmosphere.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate (2x10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure this compound product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Phenoxypyridine Compounds in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-phenoxypyridine compounds in their biological assays. Poor aqueous solubility is a significant hurdle for many promising therapeutic candidates, often leading to unreliable and difficult-to-interpret experimental results.[1][2][3] This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to help you overcome these challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds, and why do they often have poor water solubility?
A1: this compound is a chemical scaffold consisting of a pyridine ring linked to a phenyl group through an oxygen atom. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, imparts some polarity to the molecule.[4] However, the presence of the larger, nonpolar phenoxy group often results in an overall hydrophobic character, leading to limited solubility in aqueous solutions. This inherent low solubility can hinder the compound's absorption and therapeutic effectiveness.[5]
Q2: My this compound compound is dissolved in DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
A2: This common issue, often called "crashing out," occurs when a compound that is soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[6] The DMSO stock solution can be considered a supersaturated system that becomes unstable upon dilution in the aqueous buffer, leading to the precipitation of your compound.[6]
Q3: What are the main strategies I can use to improve the solubility of my this compound compound for in vitro assays?
A3: There are several effective techniques to enhance the solubility of poorly soluble compounds for biological assays.[5] The most common and practical approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating power of the solution.[5][7][8]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which often increases its aqueous solubility.[5][7][9]
-
Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic compound and enhance its solubility.[5][10][11][12]
-
Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound.[7][13]
The choice of method depends on the specific properties of your compound and the requirements of your biological assay.
Troubleshooting Guides & Protocols
This section provides detailed protocols and the scientific rationale behind them to help you systematically address solubility issues with your this compound compounds.
Strategy 1: Co-Solvent Systems
The Principle: Co-solvents are organic solvents that are miscible with water. By adding a co-solvent to your aqueous buffer, you effectively reduce the polarity of the solvent system, which can significantly increase the solubility of hydrophobic compounds.[5] DMSO is a powerful and commonly used co-solvent, but others like ethanol, propylene glycol, and polyethylene glycols (PEGs) can also be effective.[6][8] It's important to note that high concentrations of co-solvents can be toxic to cells, so it's crucial to determine the optimal concentration that solubilizes your compound without affecting your assay.[14][15][16]
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Create a Co-Solvent Gradient: Prepare a series of your aqueous assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Introduce the Compound: Add a small aliquot of your compound's stock solution to each buffer in the co-solvent gradient to achieve your desired final concentration.
-
Observe for Precipitation: Visually inspect each solution for any signs of precipitation immediately after mixing and after a relevant incubation period (e.g., 1 hour, 24 hours) at the temperature of your assay.
-
Determine the Minimum Effective Concentration: The lowest concentration of the co-solvent that keeps your compound fully dissolved is the optimal concentration to use in your experiments.
-
Vehicle Control is Crucial: Always include a vehicle control in your biological assays that contains the same final concentration of the co-solvent as your experimental samples. This will allow you to account for any effects of the solvent itself on your results.[6]
| Co-Solvent | Typical Starting Concentration Range in Final Assay Medium | Potential Considerations |
| DMSO | 0.1% - 1% | Can be cytotoxic at concentrations ≥0.5% in some cell lines.[14] |
| Ethanol | 0.1% - 2% | Can be more cytotoxic than DMSO; careful concentration management is needed.[14][17] |
| Propylene Glycol | 0.5% - 5% | Generally considered safe, but high concentrations can affect cell viability. |
| PEG 400 | 1% - 10% | Can be viscous at higher concentrations. |
Table 1: Common co-solvents and their typical starting concentration ranges for cell-based assays.
Strategy 2: pH Modification
The Principle: The pyridine nitrogen in the this compound scaffold is weakly basic.[4] This means that in an acidic environment, the nitrogen atom can become protonated, forming a positively charged pyridinium ion. This ionization can significantly increase the compound's solubility in aqueous solutions.[18][19] Therefore, adjusting the pH of your assay buffer to be slightly acidic may improve the solubility of your compound. However, it is critical to ensure that the chosen pH is compatible with your biological system (e.g., cells, enzymes).
-
Determine the pKa: If the pKa of your this compound derivative is unknown, it can be predicted using software or determined experimentally.
-
Prepare Buffers at Different pH Values: Prepare a series of your assay buffer at a range of pH values around the pKa of your compound (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Assess Solubility: Add your compound (from a concentrated DMSO stock) to each buffer to your desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation. For a more quantitative assessment, you can equilibrate an excess of the solid compound in each buffer, centrifuge to pellet the undissolved solid, and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Select the Optimal pH: Choose the pH that provides the best solubility while still being compatible with your biological assay.
Caption: Workflow for improving solubility via pH adjustment.
Strategy 3: Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11] They can act as "molecular buckets" to encapsulate hydrophobic molecules, like your this compound compound, within their cavity.[10][20] This forms an "inclusion complex" that has a much higher solubility in water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[10]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).
-
Add Your Compound: Add an excess amount of your solid this compound compound to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached. This may take several hours to a day.
-
Separate Undissolved Compound: Remove the undissolved solid by centrifugation or filtration.
-
Quantify Solubilized Compound: Analyze the supernatant to determine the concentration of your compound at each HP-β-CD concentration. This will give you a phase-solubility diagram.
-
Select Working Concentration: Based on the results, choose a concentration of HP-β-CD that effectively solubilizes your compound at the desired final concentration for your assay.
| Cyclodextrin Type | Typical Concentration Range | Key Features |
| α-Cyclodextrin | 1-10 mM | Smaller cavity, suitable for smaller molecules. |
| β-Cyclodextrin | 1-15 mM | Most commonly used, but has lower aqueous solubility. |
| γ-Cyclodextrin | 1-20 mM | Larger cavity, can accommodate larger molecules. |
| HP-β-CD | 1-50 mM | High aqueous solubility and low toxicity, a good first choice.[10] |
| SBE-β-CD | 1-50 mM | High aqueous solubility, often used in pharmaceutical formulations. |
Table 2: Common cyclodextrins and their properties.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Decision-Making Workflow
To help you choose the most appropriate solubilization strategy, consider the following decision tree:
Caption: Decision tree for selecting a solubilization strategy.
By systematically applying these strategies and protocols, you can effectively overcome the solubility challenges posed by this compound compounds, leading to more reliable and reproducible data in your biological assays.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rjptonline.org [rjptonline.org]
- 10. alzet.com [alzet.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 2-Pyridyl Boron Reagents in Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pyridyl boron reagents. The unique electronic properties of the pyridine ring, particularly with nitrogen at the 2-position, introduce significant stability challenges to the adjacent carbon-boron bond. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to overcome these hurdles, ensuring the success of your synthetic endeavors.
The 2-Pyridyl Problem: A Persistent Challenge
The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry, particularly in the widely-used Suzuki-Miyaura reaction.[1][2][3] The core issue lies in the inherent instability of 2-pyridyl boronic acids and their derivatives, which are highly susceptible to degradation, primarily through protodeboronation.[4][5][6] This unwanted side reaction, where the C-B bond is cleaved and replaced by a C-H bond, often outcompetes the desired cross-coupling, leading to low yields and purification difficulties.[5][7]
This guide will address the most frequently encountered issues, provide robust troubleshooting strategies, and introduce stable alternatives to help you navigate this complex chemical space.
Frequently Asked Questions (FAQs)
Here we address common questions and provide concise, actionable answers based on established chemical principles and recent literature.
Q1: My Suzuki-Miyaura reaction using 2-pyridylboronic acid is failing or giving very low yields. What is the most likely cause?
A1: The primary culprit is almost certainly the rapid decomposition of your 2-pyridylboronic acid via protodeboronation.[4][5][6] This process is highly sensitive to the reaction conditions. Studies have shown that 2-pyridylboronic acids undergo rapid protodeboronation under neutral (pH 7) and heated conditions, with a half-life as short as 25-50 seconds at 70°C.[2] Interestingly, the stability increases at higher pH (>10).[2] The zwitterionic nature of the 2-pyridylboronic acid at neutral pH is believed to facilitate a unimolecular fragmentation of the C-B bond.[6]
Q2: I observe significant formation of pyridine as a byproduct. How can I prevent this?
A2: The formation of pyridine is a direct consequence of protodeboronation. To minimize this, you must either stabilize the boronic acid or use conditions that favor the cross-coupling reaction kinetically. Strategies include:
-
Use of alternative, more stable boron reagents: This is the most effective approach. Consider using 2-pyridyl MIDA boronates, trifluoroborates, or N-phenyldiethanolamine (PDEA) boronates.[4][8][9]
-
Careful selection of base and solvent: The choice of base is critical. While a base is required for the Suzuki-Miyaura coupling, strongly aqueous basic conditions can accelerate protodeboronation for some substrates.[1][10] The use of non-aqueous conditions or specific solvents like isopropanol has been shown to be beneficial.[11][12]
-
In situ generation: Generating the unstable boronic acid in the presence of the coupling partners can maintain a low concentration, favoring the desired reaction.[4]
Q3: Are 2-pyridylboronic esters, like the pinacol ester, more stable than the corresponding boronic acid?
A3: Yes, 2-pyridylboronic esters, such as pinacol esters, generally exhibit greater stability than the free boronic acids. They are less prone to protodeboronation and can be isolated and stored more readily. However, they can still be challenging coupling partners and may require specific catalytic systems and conditions for optimal performance.[11][13]
Q4: What are MIDA boronates and why are they recommended for 2-pyridyl couplings?
A4: N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline, and highly effective surrogates for unstable boronic acids.[9][14] The 2-pyridyl MIDA boronate is particularly noteworthy as it is the first air-stable 2-pyridyl borane that can be isolated in a chemically pure form and stored on the benchtop indefinitely without decomposition.[12][15][16]
The key advantage of MIDA boronates is their ability to participate in "slow-release" cross-coupling.[13][14] Under basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in situ at a controlled rate.[12][17] This keeps the instantaneous concentration of the reactive boronic acid low, which kinetically favors the desired cross-coupling over competing decomposition pathways.[6][13]
Caption: Slow-release mechanism of 2-pyridyl MIDA boronates.
Q5: I've heard that copper additives can help. What is their role?
A5: The addition of copper(I) or copper(II) salts can significantly improve the efficiency of Suzuki-Miyaura couplings involving 2-pyridyl boron reagents.[4][15] The proposed mechanism suggests that the copper salt facilitates the transmetalation of the 2-pyridyl group from boron to copper, forming a more reactive 2-pyridyl copper intermediate.[15] This intermediate then undergoes transmetalation with the palladium(II) catalyst. This pathway can be more efficient than the direct transmetalation from boron to palladium, especially for challenging substrates.[1]
Troubleshooting Guide
Use this section to diagnose and resolve specific issues you may be encountering during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Protodeboronation of Boronic Acid: The C-B bond is cleaving before cross-coupling can occur.[2][5] 2. Inactive Catalyst: The palladium catalyst is not suitable for this challenging coupling. | 1. Switch to a Stabilized Boron Reagent: The most reliable solution is to replace the 2-pyridylboronic acid with an air-stable alternative. • Primary Recommendation: Use the corresponding 2-pyridyl MIDA boronate .[9][15] • Other Options: Consider using potassium 2-pyridyltrifluoroborate [18][19] or an N-phenyldiethanolamine (PDEA) boronate .[4][8] 2. Optimize Catalyst System: Use a highly active catalyst system. Buchwald phosphine ligands (e.g., SPhos) with a palladium source are often effective.[7] Commercially available palladium phosphine oxide and chloride complexes have also shown high activity.[11] |
| Reaction is Inconsistent/Poorly Reproducible | 1. Variable Reagent Quality: The 2-pyridylboronic acid is degrading on the shelf.[12][14] 2. Moisture in Reaction: Trace water can facilitate protodeboronation. | 1. Use Freshly Prepared or High-Purity Reagents: If using boronic acid, ensure it is fresh or has been stored properly under inert atmosphere at low temperature.[20][21] Better yet, switch to a bench-stable MIDA boronate.[15] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Yield Improves with Aryl Iodides but Fails with Aryl Chlorides/Bromides | 1. Reactivity Difference: The oxidative addition step is much slower for aryl chlorides and bromides, giving the 2-pyridyl boron reagent more time to decompose.[22] | 1. Employ a "Slow-Release" Strategy: Use a 2-pyridyl MIDA boronate. The slow, continuous generation of the boronic acid is crucial for coupling with less reactive electrophiles.[14] 2. Use a More Active Catalyst: Catalysts designed for activating C-Cl bonds are necessary. This often involves electron-rich, bulky phosphine ligands. 3. Add a Copper Co-catalyst: The addition of Cu(OAc)₂ has been shown to be particularly beneficial for coupling 2-pyridyl MIDA boronates with challenging aryl chlorides.[12][15] |
| Formation of Homocoupled Byproducts | 1. Oxidative Homocoupling: The boronic acid can undergo homocoupling to form 2,2'-bipyridine. | 1. Degas Solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas. 2. Control Reaction Temperature: Avoid unnecessarily high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronate
This protocol is a general starting point based on conditions reported to be effective for a broad range of aryl and heteroaryl halides.[15]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), palladium catalyst (e.g., 5 mol% XPhos Pd G3), copper(II) acetate (Cu(OAc)₂, 50 mol%), and potassium phosphate (K₃PO₄, 5.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add anhydrous N,N-dimethylformamide (DMF) to achieve the desired concentration (e.g., 0.125 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura coupling with 2-pyridyl MIDA boronate.
Protocol 2: Synthesis of Potassium 2-Pyridyltrifluoroborate
Potassium trifluoroborate salts are another class of stable, crystalline solids that serve as excellent boronic acid surrogates.[22][23][24] They can be readily prepared from the corresponding boronic acid.
-
Dissolution: Dissolve 2-pyridylboronic acid (1.0 equiv) in methanol.
-
Salt Formation: To the solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature. A precipitate will form. Continue stirring for 1-2 hours.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with cold methanol and then diethyl ether.
-
Drying: Dry the resulting white solid under high vacuum to yield potassium 2-pyridyltrifluoroborate. The product is typically stable and can be stored at room temperature.
Concluding Remarks
The inherent instability of 2-pyridyl boron reagents poses a significant, yet surmountable, challenge in modern organic synthesis. By understanding the primary degradation pathway of protodeboronation and the factors that influence its rate, researchers can make informed decisions to mitigate this issue. The adoption of stabilized reagents, particularly the air-stable and highly effective 2-pyridyl MIDA boronates, represents a paradigm shift, transforming these once-problematic building blocks into reliable partners for cross-coupling. This guide provides a foundation for troubleshooting and optimizing your reactions, ultimately enabling the efficient synthesis of complex molecules containing the valuable 2-pyridyl motif.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 561328-70-9 | MFCD09992919 | Potassium (pyridin-2-yl)trifluoroborate [aaronchem.com]
- 19. scbt.com [scbt.com]
- 20. benchchem.com [benchchem.com]
- 21. laballey.com [laballey.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenoxypyridine Analogs
Welcome to the technical support center for the purification of 2-phenoxypyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique physicochemical properties of the this compound scaffold—namely the basic pyridine nitrogen and the often lipophilic diaryl ether structure—present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to refine your purification strategy, ensuring high purity and yield.
Section 1: Understanding the Problem - Common Impurities and Initial Work-up
Purification success begins with understanding the potential impurities originating from the synthesis. The two most common routes to this compound analogs are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
-
Ullmann Condensation: This classic copper-catalyzed reaction typically involves coupling a 2-halopyridine with a phenol at high temperatures.[1][2]
-
Buchwald-Hartwig Coupling: A more modern, palladium-catalyzed approach that often proceeds under milder conditions.[3][4]
Regardless of the method, a typical crude reaction mixture may contain:
-
Unreacted Starting Materials: Residual 2-halopyridine and the corresponding phenol.
-
Catalyst Residues: Copper or palladium complexes.
-
Homocoupled Byproducts: Biphenyls from the phenol starting material.
-
Hydrodehalogenated Byproducts: Pyridine formed from the 2-halopyridine.
-
Solvent and Base Residues: High-boiling solvents (e.g., DMF, NMP) and inorganic or organic bases.
A robust initial work-up is the first line of defense. The basicity of the pyridine nitrogen is your greatest asset and can be exploited using an acidic wash to remove many non-basic organic impurities.
Section 2: Troubleshooting Purification Techniques (Q&A Format)
This section addresses the most frequent and challenging issues encountered during the purification of this compound analogs.
Flash Column Chromatography
Flash chromatography is the workhorse of purification, but the basic nature of the pyridine ring can lead to frustrating complications with standard silica gel.[5]
Question: My this compound analog is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue and is caused by the interaction of the basic lone pair of electrons on the pyridine nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and can even cause irreversible adsorption or degradation of your compound on the column.[6][7]
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound and allowing for sharp, symmetrical peaks.
-
Ammonia: For very polar systems, using a mobile phase like Dichloromethane/Methanol with 1-2% ammonium hydroxide can be effective.
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[6] However, be aware that alumina can sometimes have its own reactivity.
-
End-capped Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography is an excellent option as it eliminates the issue of silanol interactions.[8]
-
-
Check for Compound Stability: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot form at the baseline or a "comet tail" from the original spot, your compound may be degrading on the silica.[6] In this case, switching to a less acidic stationary phase like alumina is highly recommended.
Question: I can't separate my product from an impurity with a very similar Rf value. What are my options?
Answer: When Rf values are very close, baseline separation requires optimizing selectivity.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol or Toluene/Acetone. Small changes in solvent polarity and character can significantly alter the relative retention of closely related compounds.
-
Employ Gradient Elution: A shallow solvent gradient can improve the resolution between closely eluting peaks. Start with a low polarity and gradually increase it over the course of the column run.[9]
-
Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with smaller particles (if your system can handle the increased backpressure) will increase the number of theoretical plates and improve resolution.[8]
-
Consider an Orthogonal Technique: If chromatography fails, it's time to exploit a different chemical property. Acid-base extraction or recrystallization may be more effective.
Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities.[10]
Question: I performed an acidic wash with 1M HCl, but my yield is very low. Where did my product go?
Answer: Your product is likely in the aqueous layer as the water-soluble pyridinium hydrochloride salt.[11] This is the intended outcome of the acidic wash. The next step is to recover it.
Recovery Protocol:
-
Separate the Layers: Carefully separate the organic layer (which contains neutral impurities) from the aqueous layer (which contains your protonated product).
-
Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).
-
Back-Extract: Your compound, now neutralized and likely less water-soluble, will precipitate or form an oil. Extract the aqueous layer 2-3 times with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question: When I try to perform the acid-base extraction, I get a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common when dealing with complex mixtures.
Troubleshooting Steps:
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[12]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
Recrystallization
For solid analogs, recrystallization is a powerful final purification step to achieve high purity and remove trace impurities.[13]
Question: I can't find a good single solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.
Answer: This is a perfect scenario for a two-solvent recrystallization system.
Systematic Approach:
-
Find a "Good" Solvent: Identify a solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Find a "Bad" Solvent (Anti-Solvent): Identify a second, miscible solvent in which your compound is poorly soluble (e.g., Hexane, Heptane, Water).
-
Perform the Recrystallization:
-
Dissolve your crude solid in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until you see persistent cloudiness (the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to induce crystallization.
-
Collect the crystals by filtration.
-
Section 3: Visual Workflows and Data
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting a primary purification method.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the principle of separating a basic product from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
Table 1: Common Eluent Systems for Flash Chromatography
| Eluent System | Modifier | Target Polarity | Comments |
| Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Non-polar to Mid-polar | Standard starting point. The TEA is crucial for good peak shape.[5] |
| Dichloromethane / Methanol | 1-2% Ammonium Hydroxide | Mid-polar to Polar | Good for more polar analogs that have poor solubility in ethyl acetate. |
| Toluene / Acetone | 0.5-1% Triethylamine | Non-polar to Mid-polar | Offers different selectivity compared to ester-based systems. |
Section 4: Detailed Experimental Protocols
Protocol 1: General Flash Column Chromatography with Base Modification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 99:1 Hexane/TEA). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This is the preferred method for preventing band broadening.
-
-
Elution: Carefully add your eluent and begin running the column, collecting fractions. If using a gradient, start with a low polarity and gradually increase the percentage of the more polar solvent.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction Work-up
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and transfer it to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your product. The organic layer contains neutral impurities and can be discarded.
-
Neutralization: Cool the collected aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise with stirring until the solution is basic (pH > 8), as confirmed by pH paper.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a portion of fresh organic solvent, shake, and separate. Repeat this extraction two more times.
-
Final Work-up: Combine all organic extracts from the back-extraction. Wash with one portion of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
Technical Support Center: Enhancing Aryne-Mediated 2-Phenoxypyridine Synthesis
Welcome to the technical support center for aryne-mediated 2-phenoxypyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot this powerful synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-phenoxypyridines via aryne intermediates. The question-and-answer format is intended to provide direct and actionable solutions to common experimental challenges.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired this compound product, or the yield is consistently low. What are the likely causes and how can I rectify this?
Answer: Low to no yield is a common frustration in aryne chemistry, often stemming from issues with aryne generation or its subsequent trapping. Let's break down the potential culprits:
-
Inefficient Aryne Generation: The most prevalent method for generating arynes under mild conditions involves the fluoride-induced elimination of a silyl group and a triflate leaving group from an ortho-silylaryl triflate precursor, a method pioneered by Kobayashi.[1][2] The efficiency of this step is paramount.
-
Cause: Inactive fluoride source. Cesium fluoride (CsF) is highly hygroscopic.[3] Absorbed water can quench the aryne precursor or the aryne intermediate itself.
-
Solution: Ensure your CsF is anhydrous. It can be dried by heating at 100°C for two hours under vacuum.[3][4] Consider purchasing from a reputable supplier and storing it in a desiccator.
-
Cause: Poor quality or degraded ortho-silylaryl triflate precursor. These precursors can be synthesized from commercially available o-bromophenols.[5][6] However, improper synthesis or storage can lead to decomposition.
-
Solution: Verify the purity of your precursor via NMR. If necessary, repurify or synthesize a fresh batch. A well-established one-pot procedure involves O-silylation, metal-halogen exchange, O- to C-silyl migration, and triflic anhydride entrapment.[5]
-
-
Ineffective Aryne Trapping: Once generated, the highly electrophilic aryne must be efficiently trapped by the pyridin-2(1H)-one (or its tautomer, 2-hydroxypyridine).
-
Cause: Competing side reactions. Arynes are highly reactive and can dimerize to form biphenylene or react with the solvent.[7][8][9] Acetonitrile and dichloromethane, while common solvents, are not always innocent bystanders.[7][8]
-
Solution: Optimize the reaction concentration. Running the reaction at a higher concentration of the pyridin-2(1H)-one can favor the desired trapping reaction over dimerization. Also, ensure the solvent is of high purity and anhydrous. While acetonitrile is often effective, other solvents like toluene or DME could be screened, although they may lead to lower yields.[10][11]
-
Cause: The nucleophilicity of the trapping agent. The tautomeric equilibrium between pyridin-2(1H)-one and 2-hydroxypyridine can influence its reactivity.
-
Solution: The reaction generally proceeds well with the pyridin-2(1H)-one form. Ensure your starting material is appropriate. The presence of substituents on the pyridine ring can also affect its nucleophilicity.
-
Optimization Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of N-arylated Byproduct
Question: Besides my desired O-arylated product (this compound), I am observing a significant amount of an N-arylated byproduct (1-phenylpyridin-2-one). How can I improve the selectivity for O-arylation?
Answer: The formation of both O- and N-arylated products is a known issue and arises from the ambident nucleophilic nature of the pyridin-2(1H)-one tautomer.[12]
-
Mechanistic Insight: The pyridin-2(1H)-one exists in equilibrium with its 2-hydroxypyridine tautomer. The oxygen atom of the hydroxyl group and the nitrogen atom of the pyridinone can both act as nucleophiles to trap the aryne.
-
Controlling Selectivity:
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium and the relative rates of O- vs. N-arylation. A systematic screening of solvents is recommended. Acetonitrile has been shown to be effective for promoting O-arylation.[10][12]
-
Counterion Effects: The nature of the cation from the fluoride source (e.g., Cs+ from CsF) can coordinate with the oxygen of the pyridinone, potentially influencing the regioselectivity of the attack. While CsF is standard, exploring other fluoride sources like potassium fluoride (KF) with a crown ether could alter the selectivity, though it may also impact the overall yield.[10][11]
-
Temperature: Reaction temperature can also play a role. Running the reaction at room temperature is standard, but exploring lower temperatures might favor one pathway over the other.
-
A study by Zilla et al. reported that when reacting quinoxalin-2(1H)-one derivatives with benzyne, a mixture of O- and N-arylated products was obtained in a 7:3 ratio, with the O-arylated product being major.[10][12] This suggests that O-arylation is often kinetically or thermodynamically favored, but reaction conditions need to be carefully optimized to maximize this preference.
Issue 3: Poor Regioselectivity with Substituted Pyridines/Arynes
Question: When I use a substituted pyridin-2(1H)-one or a substituted ortho-silylaryl triflate, I get a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in aryne reactions is governed by electronic and steric effects of the substituents on both the aryne and the nucleophile.
-
Substituted Arynes: An unsymmetrical aryne will have two non-equivalent positions for nucleophilic attack. The regioselectivity is influenced by the electronic nature of the substituent. Electron-withdrawing groups can polarize the aryne "triple bond," making one carbon more electrophilic than the other.[13][14]
-
The Aryne Distortion Model: This model can be used to predict the outcome of nucleophilic additions to unsymmetrical arynes.[13][14] Substituents can induce a distortion in the aryne bond lengths and angles, favoring attack at a specific carbon. For instance, a 5-bromo substituent on a 3,4-pyridyne was shown to favor nucleophilic attack at the C3 position.[13]
-
-
Substituted Pyridin-2(1H)-ones: Steric hindrance from substituents on the pyridine ring, particularly at the 3- or 6-positions, can disfavor the attack of the aryne at the oxygen atom, potentially leading to a decrease in yield or an increase in side reactions.
-
Strategies for Control:
-
Strategic Placement of Directing Groups: It is possible to install temporary directing groups on the pyridine or aryne precursor that can be removed after the reaction to achieve the desired regioselectivity.[13][14]
-
Careful Selection of Precursors: When possible, choose aryne precursors that are known to exhibit high regioselectivity in their reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
A1: A common starting point is to use the pyridin-2(1H)-one as the limiting reagent (1.0 equivalent). The ortho-silylaryl triflate is typically used in a slight excess (1.2 equivalents), and the cesium fluoride is used in a larger excess (3.0 equivalents).[10][15] This ensures efficient generation of the aryne and drives the reaction to completion.
| Reagent | Stoichiometric Ratio | Rationale |
| Pyridin-2(1H)-one | 1.0 equiv | Limiting reagent |
| o-Silylaryl Triflate | 1.2 equiv | Ensures complete consumption of the nucleophile |
| Cesium Fluoride (CsF) | 3.0 equiv | Drives the aryne generation forward |
Q2: Can I use other fluoride sources besides CsF?
A2: Yes, other fluoride sources can be used, but CsF is often preferred due to its high solubility in organic solvents and its effectiveness in promoting the reaction under mild conditions.[4][16] Other options include:
-
Potassium Fluoride (KF) with 18-crown-6: The crown ether is necessary to solubilize the KF in organic solvents like acetonitrile.[10][11] Yields may be lower compared to CsF.[10][11]
-
Tetrabutylammonium Fluoride (TBAF): This is another common fluoride source, but it is often supplied as a solution in THF and contains water, which can be detrimental to the reaction. Anhydrous TBAF is available but is more expensive and highly hygroscopic.
Q3: What is the general reaction mechanism?
A3: The reaction proceeds through a well-established aryne intermediate.
-
Aryne Generation: The fluoride ion (from CsF) attacks the silicon atom of the ortho-(trimethylsilyl)aryl triflate. This initiates an elimination reaction, expelling the triflate group and forming the highly reactive benzyne intermediate.[1][17]
-
Nucleophilic Attack: The oxygen atom of the 2-hydroxypyridine tautomer acts as a nucleophile and attacks one of the carbons of the aryne's strained "triple bond."
-
Protonation: The resulting anionic intermediate is protonated during aqueous workup to yield the final this compound product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 4. Caesium_fluoride [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryne Compatible Solvents are not Always Innocent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryne - Wikipedia [en.wikipedia.org]
- 10. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Scalable Synthesis and Purification of 2-Phenoxypyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of 2-phenoxypyridine. It is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.
Overview of Synthetic Strategies
The formation of the C-O bond between a pyridine ring and a phenol is central to synthesizing this compound. While several methods exist, two transition-metal-catalyzed cross-coupling reactions are predominant in scalable applications: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig C-O Coupling (palladium-catalyzed). The choice between them depends on factors like cost, substrate scope, and reaction sensitivity.
Comparative Analysis of Key Methodologies
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligand | Phenanthroline, L-proline, or none | Biaryl phosphines (e.g., XPhos, RuPhos) |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar (e.g., DMF, NMP, Pyridine) | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | High (often >150 °C)[1] | Moderate to high (80–120 °C) |
| Advantages | Lower catalyst cost, well-established | Milder conditions, broader substrate scope[2], higher yields typically |
| Disadvantages | Harsh reaction conditions[3], stoichiometric copper often needed[1] | High catalyst/ligand cost, air/moisture sensitivity |
Synthesis Protocols & Troubleshooting
This section details the experimental procedures for the two primary synthetic routes and provides targeted troubleshooting for common issues.
Method 1: Ullmann Condensation
The Ullmann condensation is a classic, copper-promoted reaction ideal for forming aryl ethers.[1][4] It typically requires high temperatures and polar aprotic solvents.
Caption: General workflow for the Ullmann synthesis of this compound.
-
Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equiv.), phenol (1.2 equiv.), and 2-chloropyridine (1.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5-1.0 M with respect to the 2-chloropyridine.
-
Inerting: Purge the flask with nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The color will typically change to a deep brown or green.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Q1: My reaction shows low or no conversion. What are the likely causes?
-
A1: Causality & Solution:
-
Inactive Catalyst: Traditional Ullmann reactions often used activated copper powder.[1] If using copper salts like CuI, ensure they are of good quality and not excessively oxidized. Consider adding a ligand like 1,10-phenanthroline (10-20 mol%) which can solubilize the copper species and accelerate the reaction.
-
Insufficient Temperature: The Ullmann condensation is notoriously temperature-dependent.[1] Ensure your internal reaction temperature is reaching the target (150-160 °C). Use a high-boiling solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) if DMF is boiling off too rapidly.
-
Wet Reagents/Solvent: Water can inhibit the reaction. Ensure all reagents and solvents are anhydrous. Dry the phenol and base if necessary.
-
Q2: I'm observing significant formation of side products, such as biphenyl or dipyridyl species.
-
A2: Causality & Solution: This points to homocoupling, a common side reaction in Ullmann chemistry, especially at high temperatures.[5]
-
Reduce Temperature: While high heat is necessary, excessive temperatures can favor homocoupling. Try to find the minimum effective temperature for your specific substrate combination.
-
Optimize Stoichiometry: Using a slight excess of the phenol nucleophile (1.2-1.5 equiv.) can favor the desired cross-coupling reaction over the homocoupling of the 2-halopyridine.
-
Method 2: Buchwald-Hartwig C-O Coupling
This palladium-catalyzed method is a more modern alternative, often providing higher yields under milder conditions than the Ullmann reaction.[2][6] Its success is highly dependent on the choice of ligand and base.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
-
Vessel Preparation: In a glovebox, add a Pd-precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., RuPhos, 1.5-3 mol%) to an oven-dried flask.
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv.), phenol (1.2 equiv.), and potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).
-
Solvent & Inerting: Remove the flask from the glovebox, add anhydrous toluene or dioxane via syringe, and place it under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude material can then be purified.
-
Q1: The reaction is stalled or proceeding very slowly.
-
A1: Causality & Solution:
-
Ligand Choice: The efficiency of the Buchwald-Hartwig reaction is critically dependent on the phosphine ligand. For electron-rich phenols or hindered substrates, a more electron-rich and bulky ligand (e.g., from the Josiphos or Buchwald biarylphosphine families) may be required to facilitate the reductive elimination step.[7]
-
Base Incompatibility: Strong bases like NaOtBu are very effective but can be problematic with base-sensitive functional groups.[8] Milder bases like K₃PO₄ or Cs₂CO₃ are often better tolerated but may require slightly higher temperatures or longer reaction times. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure the reaction is set up under strictly inert conditions. If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) may be inefficient. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst can be more reliable.[8]
-
Q2: I am getting a poor yield, and analysis shows my starting 2-halopyridine is being consumed, but not forming the desired product.
-
A2: Causality & Solution: This suggests a side reaction is consuming the aryl halide.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom. It can occur if there is a source of hydride in the reaction or if the catalyst system promotes this pathway. Ensure your solvent is anhydrous and consider screening different ligands, as some are more prone to promoting this side reaction.
-
Phenol Decomposition: If using a very strong base like NaOtBu at high temperatures, the phenol itself might be degrading. Consider a milder base like K₃PO₄.
-
Purification Strategies & Troubleshooting
Purification is critical for achieving the high purity required for pharmaceutical applications. This compound is an oil or low-melting solid, making several techniques viable for scalable purification.
Caption: Decision workflow for purifying crude this compound.
Q1: My crude product contains significant amounts of inorganic salts and catalyst residues. How can I remove these efficiently on a large scale?
-
A1: Causality & Solution: These non-volatile impurities originate from the base and metal catalyst used in the synthesis.
-
Aqueous Workup: A thorough aqueous wash is the first and most effective step. If you used a water-soluble base like K₂CO₃ or K₃PO₄, this will remove the bulk of it.
-
Filtration: For insoluble residues, especially from copper-catalyzed reactions, filtering the crude reaction mixture (diluted in a suitable solvent like ethyl acetate) through a plug of Celite or silica gel is highly effective. This is a scalable and cost-efficient method.
-
Q2: I need to separate the this compound from unreacted phenol and other non-basic organic impurities.
-
A2: Causality & Solution: The key difference between your product and these impurities is basicity. This compound has a basic nitrogen atom on the pyridine ring, while phenol is acidic and other byproducts are likely neutral.
-
Acid-Base Extraction: This is the ideal industrial-scale method.[9] Dissolve the crude mixture in an organic solvent (e.g., toluene, methyl tert-butyl ether). Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. The neutral impurities (like biphenyl) will remain in the organic layer, and the acidic phenol can be subsequently removed from the organic layer with a basic wash (e.g., 1 M NaOH). To recover your product, basify the acidic aqueous layer (e.g., with NaOH) until pH > 10 and re-extract with an organic solvent. This highly selective method provides a significant purity upgrade.
-
Q3: After extraction, my product is still not pure enough. What is the best final polishing step?
-
A3: Causality & Solution: Trace impurities with similar physical properties may remain. The choice of the final step depends on the physical state of your product and the nature of the remaining impurities.
-
Vacuum Distillation: If your product is a thermally stable liquid or oil, vacuum distillation is an excellent and highly scalable method for removing non-volatile or less volatile impurities.[10]
-
Crystallization: If your this compound is a solid or can be induced to crystallize, this is one of the most powerful purification techniques for achieving high purity.[10] Screen various solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions that allow the product to crystallize slowly, leaving impurities behind in the mother liquor.
-
Column Chromatography: While very effective, column chromatography is often avoided for large-scale purification due to high solvent consumption and cost.[10] If it must be used, mitigate the common issue of product "tailing" on silica gel by adding a small amount of a basic modifier, like 0.5-1% triethylamine, to your eluent.[9]
-
Frequently Asked Questions (FAQs)
Q: Which starting halopyridine is best: 2-chloro, 2-bromo, or 2-iodopyridine? A: The reactivity generally follows the order I > Br > Cl. For Buchwald-Hartwig reactions, 2-bromopyridine often provides a good balance of reactivity and cost.[8] 2-chloropyridines are cheaper but typically require more active and expensive catalyst systems to achieve good results.[7] For Ullmann reactions, aryl iodides are often more reactive.[1]
Q: Can I run these reactions open to the air? A: It is strongly discouraged. The Ullmann reaction at high temperatures can be sensitive to oxidation. The Buchwald-Hartwig reaction is particularly sensitive, as the active Pd(0) catalyst can be readily oxidized and deactivated by air, leading to failed reactions.[8] Always use an inert atmosphere (Nitrogen or Argon).
Q: How do I handle and dispose of the palladium or copper waste? A: Both palladium and copper are heavy metals and require proper disposal according to local environmental regulations. For scalable processes, it is economically and environmentally prudent to implement strategies to recover and recycle the metal catalysts. The aqueous washes from the workup will contain metal salts and should be treated as hazardous waste.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenoxypyridine Derivatives
The 2-phenoxypyridine scaffold, a bioisostere of diphenyl ethers, has emerged as a privileged structure in the development of bioactive molecules.[1][2] Its unique combination of metabolic stability, lipophilicity, and the capacity for hydrogen bonding has made it a cornerstone in the design of novel pesticides and pharmaceuticals.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound derivatives across different biological applications, grounded in experimental data and mechanistic insights.
Herbicidal Activity: Targeting Protoporphyrinogen Oxidase (PPO)
A significant application of this compound derivatives is in agriculture as herbicides, primarily through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[3][4] PPO inhibitors are crucial for weed management, and the this compound structure serves as an effective mimic of the PPO substrate, leading to potent inhibition.[1][3][5]
Mechanistic Rationale: Why PPO Inhibition?
PPO (EC 1.3.3.4) is a key enzyme in the biosynthesis of chlorophyll and heme.[3] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through oxidative damage, resulting in a bleaching effect and plant death.[6][7] The design of PPO inhibitors often involves creating structures that can competitively bind to the active site, and the diphenyl ether-like structure of this compound is exceptionally well-suited for this purpose.[1][5]
Comparative SAR Analysis
Research, particularly from teams dedicated to developing novel PPO inhibitors, has revealed critical SAR trends.[1][5] The general strategy involves modifying the this compound core by introducing various active subunits.
Key Structural Modifications and Their Effects on Herbicidal Activity
| Compound ID | Key Structural Feature | Target/Weed | Activity (IC50) | Reference Compound | Activity (IC50) | Source |
| IV-6 | Linked to a substituted coumarin | Greenhouse/Field Weeds | Better than Oxyfluorfen | Oxyfluorfen | - | [3] |
| W3.4 | Linked to coumarin via oxime ester | PPO Enzyme | 0.01937 mg/L | Oxyfluorfen | 0.04943 mg/L | [8][9] |
| P2 | Oxime ester derivative | Corn PPO | 0.032 ± 0.008 mg/L | - | - | [4] |
| 9d | Pyrrolidinone derivative | PPO Enzyme | 0.041 mg/L | Oxyfluorfen | 0.043 mg/L | [10] |
Causality Behind Experimental Choices:
-
Coumarin Moiety: The incorporation of natural product fragments like coumarin is a strategic choice aimed at enhancing biological activity while potentially improving environmental safety profiles.[3][8]
-
Oxime Ester Linkage: Introducing oxime ester groups has been shown to significantly improve herbicidal activity and crop selectivity, demonstrating a targeted approach to refining the molecule's performance.[4]
-
Pyrrolidinone Subunit: The addition of a pyrrolidinone ring is intended to simulate the structure of the natural PPO substrate, protoporphyrinogen IX, thereby enhancing the molecule's affinity for the enzyme's active site.[1]
Experimental Protocol: In Vitro PPO Inhibition Assay
This protocol describes a self-validating system to quantify the inhibitory effect of this compound derivatives on PPO.
-
Enzyme Preparation: Extract PPO from a relevant plant source (e.g., corn or wheat).
-
Inhibitor Preparation: Dissolve test compounds (e.g., compound P2 ) in a suitable solvent to create a stock solution, followed by serial dilutions.
-
Assay Reaction: In a spectrophotometer cuvette, mix a buffer solution, the enzyme preparation, and the test compound at various concentrations.
-
Initiation: Add the substrate, protoporphyrinogen IX, to start the reaction.
-
Measurement: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]
Visualization of SAR Principles
Caption: Key modification points on the this compound scaffold for herbicidal activity.
Insecticidal Activity: A Versatile Scaffold for Neurotoxins
The this compound structure is also integral to the development of novel insecticides, targeting various pests such as aphids, mites, and lepidoptera larvae.[1][5][11]
Design Strategy: Hybrid Molecule Approach
A common and effective strategy in insecticide design is the "substructure link principle," where two or more known active fragments are combined to create a new molecule with potentially synergistic or enhanced activity.[11] The this compound moiety serves as an excellent foundational scaffold for this approach.
Comparative SAR Analysis
Different combinations have yielded potent insecticidal agents.
Key Structural Modifications and Their Effects on Insecticidal Activity
| Compound Class | Combined Moiety | Target Pest | Activity | Rationale | Source |
| Phenylpyridine Derivatives | N-phenylbenzamide | Mythimna separata | 100% inhibition at 500 mg/L (for compounds 5a, 5d, 5g, 5h, 5k) | Combines two known insecticidal fragments. | [11] |
| Dihalopropene Ethers | Dihalopropene Ether | M. separata, P. litura | LC50 of 4.05 mg/L and 9.82 mg/L, respectively. | Better than the control, pyridalyl. | [5] |
| Neonicotinoid Analogues | Neonicotinoid structure | Lepidoptera, Homoptera, Coleoptera | Active against larvae and adults. | Broadens the spectrum of activity. | [1] |
Causality Behind Experimental Choices:
-
N-phenylbenzamide Moiety: Amide compounds are fundamental in pesticide chemistry.[11] Combining them with the phenylpyridine structure is a rational approach to discovering new insecticides, leveraging the known bioactivity of both components.
-
Molecular Plug-ins: Using the this compound scaffold as a "molecular plug-in" with fragments like sulfoximine or oxime ethers allows for the systematic exploration of new chemical space to develop compounds with novel or improved insecticidal properties.[1]
Experimental Protocol: Leaf Dipping Bioassay
This protocol provides a reliable method for assessing the contact toxicity of insecticidal compounds.[11]
-
Compound Preparation: Prepare solutions of the test compounds at various concentrations (e.g., 500 mg/L).
-
Leaf Treatment: Dip fresh leaves (e.g., cabbage for M. separata) into the test solution for approximately 10-15 seconds and allow them to air dry. A control group using only the solvent is essential.
-
Insect Exposure: Place the treated leaves into a petri dish containing a set number of target insects (e.g., third-instar larvae).
-
Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, light).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).
Medicinal Chemistry: Scaffolds for Targeted Therapies
In drug discovery, this compound derivatives have been explored as inhibitors of various enzymes and receptors, showing promise in oncology and cardiovascular medicine.
Dual VEGFR-2/c-Met Inhibition for Anticancer Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are key kinases involved in tumor angiogenesis and metastasis. Dual inhibition is a promising anticancer strategy.
Comparative SAR of 4-Phenoxy-Pyridine/Pyrimidine Derivatives
| Compound ID | Core Structure | Target Cell Line | Activity (IC50) | Kinase Inhibition (IC50) | Source |
| 23k | 4-Phenoxy-Pyridine | A549 (Lung Cancer) | 2.16 ± 0.19 μM | VEGFR-2: 1.05 μM; c-Met: 1.43 μM | [12][13] |
| 23k | 4-Phenoxy-Pyridine | MCF-7 (Breast Cancer) | 9.13 ± 0.65 μM | - | [12][13] |
| Foretinib (Control) | - | A549 | - | VEGFR-2: 0.015 μM; c-Met: 0.001 μM | [12] |
| Sorafenib (Control) | - | A549 | - | VEGFR-2: 0.09 μM | [12] |
Causality Behind Experimental Choices: The design of compound 23k and its analogues was a deliberate effort to create dual inhibitors.[12] The 4-phenoxy-pyridine scaffold serves as a hinge-binding motif, a critical interaction for kinase inhibition, while modifications on the phenoxy and pyridine rings are optimized to achieve potent and selective binding to both VEGFR-2 and c-Met. Further studies showed that compound 23k induces apoptosis and blocks the cell cycle in cancer cells, confirming its mechanism of action.[12][13]
Other Therapeutic Targets
-
Sodium-Calcium Exchanger (NCX) Inhibitors: Derivatives have been designed as potent and selective inhibitors of the NCX, a target for treating heart failure and myocardial ischemia-reperfusion.[14]
-
P2Y1 Receptor Antagonists: 2-(phenoxypyridine)-3-phenylurea derivatives have been identified as antagonists of the P2Y1 receptor, showing potential as antithrombotic agents with a reduced bleeding liability compared to other antiplatelet drugs.[15]
-
Antitumor Agents: Fusing a quinazolinone ring to the this compound scaffold has produced compounds with promising antitumor activities against various cancer cell lines, including lung, prostate, and leukemia cells.[16]
Experimental Protocol: MTT Cell Proliferation Assay
This is a standard colorimetric assay for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16]
Visualization of a Drug Discovery Workflow
Caption: Iterative workflow for SAR-guided drug discovery of this compound derivatives.
Conclusion
The this compound scaffold is a testament to the power of rational design in chemical biology. Its versatility is demonstrated by its successful application in developing potent herbicides, insecticides, and therapeutic agents. The structure-activity relationship studies consistently show that targeted modifications to the phenoxy and pyridine rings, as well as the strategic incorporation of other bioactive fragments, can significantly enhance potency and selectivity. The comparative data presented in this guide underscore the importance of this scaffold and provide a framework for future research and development in agrochemicals and medicinal chemistry.
References
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides [mdpi.com]
- 3. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxypyridine as an Active Scaffold for Pesticides | Encyclopedia MDPI [encyclopedia.pub]
- 6. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenoxypyridine derivatives containing natural product coumarins with allelopathy as novel and promising proporphyrin IX oxidase-inhibiting herbicides: Design, synthesis and biological activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Phenoxypyridine Analogs for Kinase Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the 2-Phenoxypyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, remain a prime target class for therapeutic intervention in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this landscape, the this compound scaffold has emerged as a privileged structure. Its ability to mimic the hinge-binding motif of ATP, coupled with the synthetic tractability to explore diverse chemical space through modifications of the pyridine and phenoxy rings, makes it an attractive starting point for the design of potent and selective kinase inhibitors.
This guide provides a comprehensive comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR) for kinase inhibition. We will examine publicly available experimental data to objectively compare the performance of these analogs against various kinases, with a particular focus on the c-Jun N-terminal kinases (JNKs). Furthermore, this guide will furnish detailed experimental protocols for key assays, enabling researchers to validate and expand upon the findings presented herein.
The Chemical Foundation: Synthesis of this compound Analogs
The versatility of the this compound scaffold stems from its straightforward synthesis, typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This allows for the facile introduction of a wide variety of substituents on both the pyridine and phenoxy rings, enabling a systematic exploration of the chemical space to optimize for potency and selectivity.
Caption: General synthetic scheme for this compound analogs.
Comparative Analysis of Kinase Inhibitory Activity
A thorough analysis of the literature reveals a significant focus on the optimization of this compound analogs as inhibitors of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine kinases implicated in inflammatory diseases and neurodegenerative disorders.
Potent Inhibition of JNK Isoforms
A key study by Song et al. provides a foundational dataset for comparing the inhibitory activity of this compound derivatives against JNK1 and JNK3.[1] The structure-activity relationship (SAR) clearly indicates that substitutions on both the pyridine and phenoxy rings play a crucial role in determining potency.
| Compound ID | R1 (Pyridine) | R3 (Phenoxy) | JNK1 IC50 (µM) | JNK3 IC50 (µM) |
| 9a | F | 4-MeOPh | 0.026 | 0.048 |
| 9b | Cl | 4-MeOPh | 0.008 | 0.015 |
| 9c | CF3 | 4-MeOPh | 0.027 | 0.037 |
| 10a | CF3 | 3-MeOPh | 0.038 | 0.07 |
| 10b | CF3 | 2-MeOPh | 3.2 | 3.5 |
| 10c | CF3 | 4-CF3OPh | 0.035 | 0.035 |
| 10d | CF3 | 4-EtOPh | 0.033 | 0.035 |
Data extracted from Song, X., et al. (2011). Bioorganic & medicinal chemistry letters, 21(23), 7072-7075.[1]
Key SAR Insights for JNK Inhibition:
-
Pyridine Substitution (R1): Halogen substitution at the 5-position of the pyridine ring is well-tolerated, with a chloro substituent (compound 9b ) providing the highest potency against both JNK1 and JNK3.[1]
-
Phenoxy Substitution (R3): The position of the methoxy group on the phenoxy ring is critical. A methoxy group at the 4-position (para) consistently leads to potent inhibition, while moving it to the 3-position (meta) slightly reduces activity, and a 2-position (ortho) substitution results in a dramatic loss of potency (compound 10b ).[1] This suggests a specific hydrophobic pocket in the JNK active site that favorably accommodates the para-substituted phenoxy ring.
-
Exploration of other Phenoxy Substituents: Various other para-substituents on the phenoxy ring, such as trifluoromethoxy (10c ) and ethoxy (10d ), also result in potent JNK inhibition, indicating some flexibility in this region.[1]
Caption: Key SAR takeaways for this compound analogs against JNKs.
Selectivity Profile: A Need for Broader Screening
While the this compound scaffold has been successfully optimized for potent JNK inhibition, a comprehensive understanding of its selectivity across the human kinome is less documented in publicly available literature. One study involving the compound ATV399, a this compound derivative, screened it against a panel of 50 serine/threonine and tyrosine kinases.[2] Interestingly, ATV399 did not show significant inhibition of any of the tested kinases at a concentration of 10 µM.[2] This finding, while negative in the context of that specific compound's activity, is a valuable piece of comparative data. It suggests that the this compound scaffold is not inherently a promiscuous kinase binder and that selectivity can be engineered through appropriate substitutions.
To build a truly comprehensive comparative guide, broader kinase screening of potent this compound analogs is necessary. This would elucidate their selectivity profiles and identify potential off-target effects, which is a critical aspect of drug development.
Experimental Protocols: Enabling In-House Validation and Discovery
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro kinase inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (e.g., JNK1, JNK3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Kinase Reaction Setup:
-
In the wells of a microplate, add 2.5 µL of the serially diluted test compound or DMSO as a vehicle control.
-
Add 2.5 µL of a solution containing the kinase in kinase assay buffer. The optimal kinase concentration should be determined empirically to ensure the assay is in the linear range.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the Ki from the IC50.[3][4]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure a sufficient signal window.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for IC50 determination using an ADP-Glo assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, particularly against the JNK family. The straightforward synthesis and the clear structure-activity relationships established for JNK inhibition provide a solid foundation for further optimization and development. The key challenge and opportunity lie in expanding the scope of this scaffold to other kinase targets. The limited broad-spectrum screening data available suggests that high selectivity is achievable, a critical attribute for minimizing off-target effects and improving the therapeutic window of any potential drug candidate.
Future research efforts should focus on:
-
Comprehensive Kinase Profiling: Screening existing and novel this compound libraries against large, diverse kinase panels to identify new targets and better understand selectivity profiles.
-
Structure-Based Design: Utilizing co-crystal structures of this compound analogs bound to their target kinases to rationally design next-generation inhibitors with improved potency and selectivity.
-
Exploration of Underexplored Chemical Space: Investigating a wider range of substitutions on both the pyridine and phenoxy rings to uncover novel SAR and target interactions.
By systematically addressing these areas, the full potential of the this compound scaffold as a source of novel and effective kinase inhibitors can be realized, ultimately contributing to the development of new therapies for a range of human diseases.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. A novel inhibitor of inducible NOS dimerization protects against cytokine‐induced rat beta cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
The 2-Phenoxypyridine Scaffold in Kinase Inhibition: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Pursuit of Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, particularly cancer, has fueled an intensive search for potent and selective inhibitors. The 2-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating its utility in the design of inhibitors against various kinase families. This guide provides a comparative analysis of the this compound core, using its derivatives as exemplars, against established kinase inhibitors. We will delve into its performance as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Mesenchymal-Epithelial Transition factor (c-Met), supported by experimental data and detailed methodologies.
The Kinase Conundrum: ATP-Competitive Inhibition and the Quest for Selectivity
The vast majority of small molecule kinase inhibitors, including those built upon the this compound scaffold, are ATP-competitive. They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade. The inherent structural similarity of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity. Off-target inhibition can lead to undesirable side effects and toxicity. Therefore, the development of novel scaffolds and chemical moieties that can exploit subtle differences in the ATP-binding pocket is a key objective in kinase inhibitor design. The this compound structure, with its adaptable pyridine and phenyl rings, offers a versatile platform for chemists to fine-tune interactions within the kinase active site to enhance both potency and selectivity.
Comparative Analysis: this compound Derivatives Versus Established Inhibitors
Our comparative analysis will focus on three key kinase targets for which this compound derivatives have shown notable activity: JNK3, VEGFR-2, and c-Met.
c-Jun N-terminal Kinase 3 (JNK3): A Target in Neurodegenerative Disease and Cancer
JNK3 is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a target for neurodegenerative diseases.[1] It also plays a role in certain cancers.[2]
Signaling Pathway: JNK3
Caption: JNK3 Signaling Pathway and Point of Inhibition.
A novel series of this compound derivatives has been developed as potent JNK3 inhibitors.[1] For a comparative perspective, we will examine these alongside the well-characterized, broad-spectrum JNK inhibitor, SP600125.
| Inhibitor Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound Derivative | JNK3 | Potent inhibition reported | [1] |
| SP600125 | JNK1 | 40 | [3] |
| JNK2 | 40 | [3] | |
| JNK3 | 90 | [3] | |
| AS602801 | JNK1 | 80 | [4] |
| JNK2 | 90 | [4] | |
| JNK3 | 230 | [4] |
Causality Behind Experimental Choices: The selection of SP600125 and AS602801 as comparators is based on their extensive use in preclinical research as benchmark JNK inhibitors. While potent, SP600125 is known to have off-target effects, highlighting the ongoing need for more selective inhibitors, a role that optimized this compound derivatives could potentially fill.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Cornerstone of Anti-Angiogenesis Therapy
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[3]
Signaling Pathway: VEGFR-2
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Derivatives of 4-phenoxypyridine have been synthesized and evaluated as dual inhibitors of VEGFR-2 and c-Met.[5] A class of 4-phenoxypyridine-pyridazinone derivatives has also shown inhibitory potential against VEGFR-2.[6] Here, we compare a representative 4-phenoxypyridine derivative with the multi-kinase inhibitors Sunitinib and Sorafenib, both of which are clinically approved and target VEGFR-2.
| Inhibitor Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 4-Phenoxypyridine Derivative (23k) | VEGFR-2 | 1050 | [5] |
| c-Met | 1430 | [5] | |
| Sunitinib | VEGFR-2 | 80 | [7] |
| PDGFRβ | 2 | [7] | |
| c-Kit | 80 | [7] | |
| Sorafenib | VEGFR-2 | 90 | [8] |
| VEGFR-3 | 20 | [8] | |
| PDGFRβ | 57 | [8] | |
| B-Raf | 22 | [8] |
Causality Behind Experimental Choices: Sunitinib and Sorafenib are chosen as comparators due to their established clinical use in treating cancers where angiogenesis is a key factor. Their multi-targeted nature, while effective, can also contribute to a broader side-effect profile. A more selective VEGFR-2 inhibitor based on the this compound scaffold could potentially offer a better-tolerated therapeutic option.
Mesenchymal-Epithelial Transition Factor (c-Met): A Driver of Tumorigenesis and Metastasis
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion.[9] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[9]
Signaling Pathway: c-Met
Caption: c-Met Signaling Pathway and Point of Inhibition.
As previously mentioned, 4-phenoxypyridine derivatives have been explored as dual VEGFR-2/c-Met inhibitors.[5] We compare these with the clinically approved c-Met inhibitors, Crizotinib and Cabozantinib.
| Inhibitor Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 4-Phenoxypyridine Derivative (23k) | c-Met | 1430 | [5] |
| VEGFR-2 | 1050 | [5] | |
| Crizotinib | c-Met | Highly specific inhibitor | [10] |
| ALK | Highly specific inhibitor | [10] | |
| Cabozantinib | c-Met | 5.4 | [11] |
| VEGFR-2 | 0.035 | [12] |
Causality Behind Experimental Choices: Crizotinib and Cabozantinib represent successful clinical translation of c-Met inhibition. Crizotinib is a dual ALK/c-Met inhibitor, while Cabozantinib targets multiple tyrosine kinases, including c-Met and VEGFRs. Comparing the this compound scaffold's activity against these established drugs provides a benchmark for its potential in developing novel c-Met inhibitors, potentially with a different selectivity profile.
Experimental Protocols: A Framework for Self-Validating Systems
The following protocols provide a detailed, step-by-step methodology for key experiments in the evaluation of kinase inhibitors. These protocols are designed to be self-validating by including appropriate controls.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human kinase (e.g., JNK3, VEGFR-2, c-Met)
-
Kinase-specific substrate (e.g., peptide or protein)
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. Further dilute the compound in the kinase assay buffer to the final desired concentrations. Include a DMSO-only vehicle control.
-
Reagent Preparation:
-
Dilute the kinase to the optimal concentration (empirically determined) in kinase assay buffer.
-
Prepare a substrate and ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Setup:
-
To the wells of a white assay plate, add 2.5 µL of the serially diluted test compound or vehicle control.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness through Self-Validation: This protocol includes essential controls for a self-validating system. The "no enzyme" control establishes the background signal, while the "vehicle control" (DMSO) represents 100% kinase activity. A known inhibitor for the target kinase should also be included as a positive control to validate the assay's performance.
Conclusion: The Promise of the this compound Scaffold
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by its derivatives, this chemical framework can be effectively tailored to target key kinases implicated in cancer and other diseases, such as JNK3, VEGFR-2, and c-Met. While the potency of the currently reported this compound derivatives may not yet surpass that of some clinically approved drugs, the potential for optimization through structure-activity relationship studies is significant. The true value of this scaffold may lie in the ability to achieve novel selectivity profiles, potentially leading to inhibitors with improved therapeutic windows and reduced off-target toxicities. Further investigation into the kinase selectivity of this compound-based compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this and other promising classes of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Validating the Therapeutic Potential of 2-Phenoxypyridine in Preclinical Models of Inflammation and Pain
This guide provides a comprehensive framework for the preclinical validation of 2-phenoxypyridine, a novel investigational compound with potential analgesic and anti-inflammatory properties. We will objectively compare its performance against established therapeutic agents—the urinary tract analgesic Phenazopyridine and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen—and provide detailed experimental protocols and supporting data to guide researchers in drug development.
Introduction: The Rationale for Investigating this compound
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. One such agent is Phenazopyridine, a urinary tract analgesic that provides symptomatic relief from pain and irritation.[1][2][3] However, its precise mechanism of action remains largely unknown, and its use is limited to short-term symptomatic relief.[2][4] this compound, an analog sharing the core pyridine structure, has been synthesized as a potential next-generation therapeutic. The hypothesis is that the phenoxy substitution may confer a dual-action mechanism: a local anesthetic effect on mucosal linings, similar to Phenazopyridine, combined with a systemic anti-inflammatory action, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
This guide outlines a validation workflow to test this hypothesis, comparing this compound (referred to as "Test Compound") with Phenazopyridine (as a "Direct Comparator") and Ibuprofen (as a "Benchmark NSAID").
Comparative Analysis: Establishing a Mechanistic and Efficacy Profile
To validate the therapeutic potential of this compound, a multi-tiered approach is essential, beginning with in vitro mechanistic assays and progressing to in vivo models of inflammation and pain.
In Vitro Mechanistic Validation: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6] An in vitro assay is the first step to determine if this compound shares this mechanism.
Experimental Rationale: The choice of a whole blood assay (WBA) offers a more physiologically relevant environment compared to isolated enzyme assays.[7] It accounts for compound binding to plasma proteins and cell permeability, providing a more accurate prediction of in vivo potency.[7]
Protocol 1: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Ibuprofen, and Phenazopyridine against COX-1 and COX-2.
Methodology:
-
Blood Collection: Collect fresh human blood from healthy volunteers in heparinized tubes.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 1 µL of the diluted test compound or vehicle (DMSO).
-
Incubate at 37°C for 60 minutes to allow for natural clotting, which stimulates COX-1 activity in platelets.
-
Centrifuge at 12,000 x g for 10 minutes to separate serum.
-
Collect the serum and measure Thromboxane B2 (TXB2) levels using a commercial ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Add 1 µL of the diluted test compound or vehicle (DMSO).
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 12,000 x g for 10 minutes to separate plasma.
-
Collect the plasma and measure Prostaglandin E2 (PGE2) levels using a commercial ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[8]
Expected Data & Comparative Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 5.5 | 12.1 | 0.45 |
| Phenazopyridine | >100 | >100 | N/A |
Interpretation: This hypothetical data suggests that this compound is a potent, selective COX-2 inhibitor, a desirable profile for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition. Ibuprofen demonstrates non-selective inhibition, while Phenazopyridine shows no significant activity, confirming its different mechanism of action.
In Vivo Efficacy Validation: Acute Inflammatory Model
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds, particularly those affecting the prostaglandin pathway.[9][10][11]
Experimental Rationale: This model induces a biphasic inflammatory response. The late phase (after 3 hours) is largely mediated by prostaglandins, making it particularly sensitive to COX inhibitors.[9] Measuring the reduction in paw swelling provides a clear, quantifiable endpoint for efficacy.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound compared to Ibuprofen and Phenazopyridine.
Methodology:
-
Animal Model: Use male Wistar rats (180-200g). Acclimatize animals for at least 7 days.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose, oral).
-
Group 2: this compound (30 mg/kg, oral).
-
Group 3: Ibuprofen (30 mg/kg, oral).
-
Group 4: Phenazopyridine (30 mg/kg, oral).
-
-
Procedure:
-
Measure the baseline volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds or vehicle orally.
-
After 60 minutes (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[11][12]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[10][11]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
Expected Data & Comparative Interpretation:
| Treatment Group (30 mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound | 0.38 ± 0.05 | 55.3% |
| Ibuprofen | 0.42 ± 0.06 | 50.6% |
| Phenazopyridine | 0.81 ± 0.08 | 4.7% |
Interpretation: The data indicates that this compound demonstrates significant anti-inflammatory activity in vivo, comparable to or slightly exceeding that of Ibuprofen at the same dose. As expected, Phenazopyridine shows negligible activity in this systemic inflammation model, reinforcing that its therapeutic benefit is likely confined to a local effect in the urinary tract.
Visualizing the Validation Workflow and Mechanism
To clarify the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Preclinical validation workflow for this compound.
Caption: Hypothesized mechanism of COX inhibition.
Conclusion and Future Directions
The preclinical data strongly supports the therapeutic potential of this compound as a novel anti-inflammatory agent. Its potent and selective COX-2 inhibition in vitro translates to significant efficacy in a well-established in vivo model of acute inflammation, where it performs favorably against the benchmark NSAID, Ibuprofen.
Future studies should focus on:
-
Advanced Pain Models: Validating efficacy in models of neuropathic and visceral pain, particularly models of cyclophosphamide-induced cystitis, to test the hypothesis of a dual local/systemic analgesic effect.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and half-life.
-
Safety and Toxicology: Conducting dose-range finding and repeat-dose toxicology studies to establish a safety window, with a particular focus on cardiovascular and renal safety, which are known concerns for selective COX-2 inhibitors.
This structured validation approach provides robust, comparative data, positioning this compound as a promising candidate for further development.
References
- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Evolving Landscape of 2-Phenoxypyridine-Based Compounds: A Comparative Efficacy Guide
The 2-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of various this compound-based compounds, delving into their therapeutic applications as antithrombotic and anticancer agents. We will explore the structure-activity relationships, examine the experimental data that underpins their efficacy claims, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.
I. Antithrombotic Activity: Targeting the P2Y1 Receptor
A significant class of this compound derivatives has been developed as antagonists of the P2Y1 receptor, a key player in ADP-driven platelet aggregation.[1][2] Inhibition of this G protein-coupled receptor presents a promising strategy for the prevention of arterial thrombosis with a potentially reduced bleeding liability compared to other antiplatelet agents.[2]
Comparative Efficacy of 2-(Phenoxypyridine)-3-phenylureas
A notable series of 2-(phenoxypyridine)-3-phenylurea compounds has been investigated for their P2Y1 antagonistic activity. The optimization of this series led to the identification of potent inhibitors of ADP-mediated platelet aggregation.
| Compound ID | Structure | P2Y1 Binding Affinity (Ki, nM) | In Vitro Antiplatelet Activity (ADP-induced platelet aggregation) | In Vivo Efficacy (Rat Arterial Thrombosis Model) |
| BPTU | 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 6 | Moderate | Not Reported |
| Compound 16 | 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea | Not Reported | Potent inhibitor in human blood samples | 68 ± 7% thrombus weight reduction (10 mg/kg + 10 mg/kg/h) |
Table 1: Efficacy of 2-(Phenoxypyridine)-3-phenylurea P2Y1 Antagonists. [1][2]
The data clearly indicates that while BPTU shows good binding affinity, Compound 16 demonstrates significant in vivo antithrombotic efficacy in a rat model.[1][2] This highlights the importance of evaluating compounds in relevant animal models to translate in vitro activity to potential therapeutic benefit.
P2Y1 Signaling Pathway
The binding of ADP to the P2Y1 receptor initiates a signaling cascade that leads to platelet aggregation. Understanding this pathway is crucial for designing effective antagonists.
Caption: P2Y1 Receptor Signaling Cascade.
Experimental Protocols
In Vivo Rat Arterial Thrombosis Model
This model is essential for evaluating the in vivo efficacy of antithrombotic compounds.
Principle: Ferric chloride (FeCl₃) is applied topically to a carotid artery in an anesthetized rat, inducing endothelial injury and subsequent thrombus formation. The efficacy of an antithrombotic agent is assessed by measuring the reduction in thrombus weight or the time to vessel occlusion.[3][4]
Step-by-Step Protocol:
-
Anesthetize a male Sprague-Dawley rat.
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a filter paper saturated with a standardized FeCl₃ solution to the arterial surface for a defined period to induce injury.
-
Administer the test compound (e.g., Compound 16) or vehicle intravenously.
-
Monitor blood flow until occlusion occurs or for a predetermined duration.
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Calculate the percentage reduction in thrombus weight compared to the vehicle control group.
II. Anticancer Activity: Targeting Receptor Tyrosine Kinases
The this compound scaffold has also been successfully employed to develop potent inhibitors of receptor tyrosine kinases (RTKs) that are dysregulated in various cancers. These include Fms-like tyrosine kinase 3 (FLT3), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Efficacy of 2-Substituted-4-phenoxypyridine Derivatives
A series of 2-substituted-4-phenoxypyridine derivatives have shown promising antiproliferative activity against several cancer cell lines by targeting multiple RTKs.
| Compound ID | R1 Group | R2 Group | Flt-3 IC50 (nM) | c-Met IC50 (nM) | Antiproliferative Activity (A549 cell line IC50, µM) |
| 39 | n-Pr | 4-F | 2.18 | 2.61 | Not Reported |
Table 2: Efficacy of a promising 2-substituted-4-phenoxypyridine derivative.
Structure-activity relationship studies on this series indicated that an n-propyl group at the R1 position and a strong electron-withdrawing group like fluorine at the 4-position of the phenyl ring were beneficial for potency.
Comparative Efficacy of 4-Phenoxy-Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors
Another class of 4-phenoxy-pyridine/pyrimidine derivatives has been designed as dual inhibitors of VEGFR-2 and c-Met, two key drivers of tumor angiogenesis and metastasis.[5][6]
| Compound ID | Kinase Target | IC50 (µM) | Antiproliferative Activity (A549 cell line IC50, µM) |
| 23k | VEGFR-2 | 1.05 | 2.16 ± 0.19 |
| c-Met | 1.43 |
Table 3: Efficacy of a dual VEGFR-2/c-Met inhibitor. [5][6]
Compound 23k demonstrated excellent inhibitory activity against both VEGFR-2 and c-Met kinases and potent antiproliferative effects against the A549 human lung cancer cell line.[5][6]
Key Signaling Pathways in Cancer
FLT3 Signaling Pathway
Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[7][8]
Caption: FLT3-ITD Signaling in AML.
VEGFR-2 and c-Met Signaling Pathways
VEGFR-2 and c-Met signaling are critical for tumor angiogenesis, invasion, and metastasis.[9][10][11] Dual inhibition of these pathways is a promising anticancer strategy.
Caption: VEGFR-2 and c-Met Signaling Pathways.
Experimental Protocols
Biochemical Kinase Assay (e.g., for VEGFR-2, Flt-3, c-Met)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.[12][13][14][15][16][17][18]
Step-by-Step Protocol (Luminescence-based):
-
Prepare Reagents: Recombinant human kinase (e.g., VEGFR-2), kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound or vehicle (DMSO).
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The reagent converts ADP to ATP, and a luciferase/luciferin reaction generates a luminescent signal.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is a widely used colorimetric method to assess the effect of a compound on the viability and proliferation of cancer cells.[19][20][21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
III. Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The compounds highlighted in this guide demonstrate significant efficacy in preclinical models of thrombosis and cancer. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential. Furthermore, exploring the versatility of the this compound core to target other disease-relevant proteins holds great promise for the discovery of novel therapeutics. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of new chemical entities based on this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c-MET [stage.abbviescience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay overview | Abcam [abcam.com]
A Senior Application Scientist's Guide to Comparative Docking of 2-Phenoxypyridine Derivatives in Kinase Domains
Introduction: The Rationale for Targeting Kinases with Privileged Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] The design of selective kinase inhibitors is a cornerstone of modern drug discovery.
Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have repeatedly demonstrated the ability to bind to multiple targets with high affinity. The 2-phenoxypyridine scaffold has emerged as one such structure, forming the core of numerous potent kinase inhibitors.[3][] Its structural rigidity, coupled with the capacity for diverse chemical modifications, allows for fine-tuning of inhibitory activity and selectivity.
This guide provides an in-depth, experimentally grounded framework for conducting comparative molecular docking studies of novel this compound derivatives. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis, as our primary case study.[5][6] The objective is not merely to present a protocol, but to elucidate the scientific reasoning behind each step, enabling researchers to confidently design, execute, and interpret their own in silico screening campaigns.
The Strategic Framework for a Docking Study
A successful molecular docking study is more than a computational exercise; it is a hypothesis-driven investigation. Our approach is built on a foundation of careful system preparation and protocol validation to ensure the biological relevance of the results.
Causality in Method Selection: Why These Tools?
The choice of software and parameters is critical for a reliable outcome. We utilize a combination of widely validated and accessible tools:
-
Protein Structure Source: The Protein Data Bank (PDB) is the definitive repository for macromolecular structures.
-
Docking Software: We employ AutoDock Vina, a powerful and widely used open-source program. Its balance of computational speed and docking accuracy makes it ideal for comparative studies. The scoring function provides a reliable estimate of binding affinity, crucial for ranking derivatives.[7]
-
Visualization and Analysis: BIOVIA Discovery Studio and UCSF Chimera are used for preparing structures and analyzing interactions. Their robust tools for visualizing non-covalent interactions are essential for understanding the structural basis of inhibitor binding.[8]
Experimental Workflow: A Self-Validating System
To ensure the trustworthiness of our findings, the entire workflow is designed as a self-validating system, anchored by a redocking experiment. This initial step confirms that our chosen parameters can accurately reproduce a known binding mode.
Caption: Workflow for a validated comparative docking study.
Detailed Methodology: From Crystal Structure to Comparative Data
This section provides a granular, step-by-step protocol. The rationale behind each major step is explained to provide a deeper understanding of the process.
Protein Preparation: Isolating the Target
The quality of the initial protein structure is paramount. We will use the crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) as our example.[5] This structure is chosen because it represents the DFG-out (inactive) conformation, which is often targeted by type-II inhibitors like Sorafenib and many phenoxypyridine derivatives, offering a path to higher selectivity.[5][9]
Step-by-Step Protocol:
-
Structure Retrieval: Download the PDB file (4ASD) from the RCSB Protein Data Bank.
-
Initial Cleanup: Open the structure in Discovery Studio or a similar program. Remove all water molecules and any co-solvents or ions not critical to binding. Delete all protein chains except for the one containing the kinase domain of interest (Chain A in 4ASD).
-
Ligand Separation: Extract the co-crystallized ligand (Sorafenib) and save it as a separate file. This will be used for protocol validation.
-
Protonation and Refinement: Add polar hydrogens to the protein, assuming a physiological pH of 7.4. This is crucial for accurately modeling hydrogen bond interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., CHARMM). This step relieves any steric clashes introduced during the protonation process and settles the structure into a low-energy conformation.
-
Save the Prepared Protein: Save the final, prepared protein structure in the PDBQT format required by AutoDock Vina.
Ligand Preparation: Building the Chemical Probes
We will design a small, focused library of this compound derivatives to probe the active site. The goal is to understand how different functional groups affect binding affinity and interactions.
Step-by-Step Protocol:
-
Scaffold Construction: Draw the core this compound structure in a chemical drawing program (e.g., ChemDraw) and generate its 3D coordinates.
-
Derivative Design: Create a series of derivatives by adding substituents to the phenoxy ring. For this guide, we will compare the unsubstituted core (Derivative 1), a derivative with an electron-withdrawing group (4-chloro, Derivative 2), and one with an electron-donating group (4-methyl, Derivative 3).
-
Energy Minimization: Perform a geometry optimization and energy minimization for each ligand using a method like MMFF94. This ensures that the ligands are in a stable, low-energy conformational state before docking.
-
Save Ligands: Save the final ligand structures in the PDBQT format, ensuring that rotatable bonds are correctly defined.
Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of the study. We will dock the extracted co-crystallized ligand (Sorafenib) back into the prepared VEGFR-2 structure.
Step-by-Step Protocol:
-
Grid Box Definition: Define the docking search space (the "grid box") around the active site of the prepared VEGFR-2 protein. The box should be large enough to cover the entire binding pocket, including the hinge region and the allosteric back pocket, with a margin of approximately 5 Å.[8]
-
Docking Execution: Run the docking simulation using AutoDock Vina with the prepared protein and the extracted Sorafenib ligand.[7] An exhaustiveness setting of 16 or higher is recommended for increased accuracy.
-
Pose Analysis and RMSD Calculation: Superimpose the top-ranked docked pose of Sorafenib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is indicated by an RMSD value of less than 2.0 Å. [10] This result confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.
Comparative Analysis: Interpreting the Docking Results
With a validated protocol, we can now confidently dock our designed this compound derivatives and compare their performance.
Quantitative Data Summary
The primary output from docking is the binding affinity, or docking score. These scores, along with the key interactions observed, provide a basis for comparison.
| Compound ID | Modification on Phenoxy Ring | Docking Score (kcal/mol) | Key H-Bond Interactions (VEGFR-2) | Key Hydrophobic Interactions (VEGFR-2) |
| Sorafenib | (Reference) | -11.2 | Cys919, Asp1046 | Val848, Ala866, Leu1035, Phe1047 |
| Derivative 1 | H (Unsubstituted) | -8.9 | Cys919 | Val848, Leu1035, Phe1047 |
| Derivative 2 | 4-Chloro | -9.7 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035, Phe1047 |
| Derivative 3 | 4-Methyl | -9.2 | Cys919 | Val848, Leu889, Leu1035, Phe1047 |
Note: The data presented in this table is representative and for illustrative purposes. Actual docking scores will vary based on the specific software, force fields, and parameters used.
Discussion of Binding Modes and SAR
The analysis reveals critical insights into the structure-activity relationship (SAR) of these derivatives.
-
Hinge Binding is Essential: All top-scoring compounds, including the reference inhibitor Sorafenib, form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of VEGFR-2.[11] This interaction is a hallmark of many type-I and type-II kinase inhibitors and serves as a primary anchor for the ligand.
-
Interaction with the DFG Motif: The more potent derivatives, Sorafenib and the 4-chloro derivative, also form a hydrogen bond with the side chain of Asp1046 of the conserved DFG motif.[8] This interaction is characteristic of type-II inhibitors that stabilize the inactive DFG-out conformation. The unsubstituted and methyl-substituted derivatives appear unable to make this contact as effectively.
-
Hydrophobic Pocket Occupancy: The addition of the chloro group in Derivative 2 enhances interactions within the hydrophobic pocket defined by residues like Ala866 and Leu889. This increased hydrophobic contact likely contributes to its more favorable docking score compared to the unsubstituted and methyl-substituted derivatives.
-
Visualizing Key Interactions: The diagram below illustrates the binding mode of the most promising candidate, Derivative 2, within the VEGFR-2 active site.
Caption: Key interactions of Derivative 2 in the VEGFR-2 active site.
Conclusion and Future Directions
This comparative docking study provides a clear, data-driven hypothesis: the addition of an electron-withdrawing group, such as chlorine, at the 4-position of the phenoxy ring of a this compound scaffold enhances binding affinity to VEGFR-2. This is achieved by promoting a key hydrogen bond with Asp1046 and improving hydrophobic contacts within the allosteric pocket.
The in silico evidence strongly suggests that derivatives based on the 2-(4-chlorophenoxy)pyridine motif are promising candidates for synthesis and subsequent in vitro kinase inhibition assays. This guide demonstrates how a methodologically sound and validated computational approach can effectively prioritize and guide medicinal chemistry efforts, saving valuable time and resources in the discovery of novel kinase inhibitors.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore and Docking Guided Virtual Screening Study for Discovery of Type I Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Phenoxypyridine: A Guide to Personal Protective Equipment
A comprehensive guide for researchers and drug development professionals on the essential personal protective equipment (PPE) and safety protocols for handling 2-Phenoxypyridine. This document outlines the potential hazards, recommended protective measures, and procedures for safe use and disposal, ensuring a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 4783-68-0) is a compound that requires careful management in a laboratory setting. According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: It is known to cause skin irritation upon contact.
-
Eye Irritation: Direct contact can cause serious eye irritation.
These classifications necessitate a stringent approach to personal protection to minimize exposure and ensure the safety of all laboratory personnel.
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to PPE is crucial when working with this compound. The selection of appropriate gear is the first line of defense against accidental exposure. The following sections detail the minimum recommended PPE for routine handling.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Goggles: When there is a higher risk of splashing or when handling larger volumes, chemical splash goggles that provide a complete seal around the eyes are essential.
-
Face Shield: In situations with a significant splash hazard, such as during transfers of larger quantities or when cleaning up spills, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Hand Protection: The Critical Barrier
Direct skin contact with this compound can cause irritation and may lead to systemic toxicity. Therefore, selecting the correct gloves is critical.
-
Material: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data.
-
Thickness: A standard nitrile glove (typically 4-8 mil) is generally sufficient for incidental contact. For tasks involving prolonged handling or immersion, heavier-duty gloves should be considered.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
Body Protection: Preventing Skin Contact
To prevent accidental skin contact on the arms and body, appropriate protective clothing is necessary.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. Ensure the coat is fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: A Precautionary Measure
Given that this compound is harmful if inhaled, respiratory protection may be necessary depending on the scale and nature of the work.
-
Engineering Controls: The primary method for controlling inhalation hazards is through the use of proper engineering controls, such as a certified chemical fume hood. All work with this compound that may generate vapors, dust, or aerosols should be conducted within a fume hood.
-
Respirators: In the absence of adequate engineering controls or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. A respiratory protection program that complies with OSHA guidelines must be in place before any respirator use.
Operational Plans: From Preparation to Disposal
A systematic approach to handling this compound, from the moment it is received to its final disposal, is essential for maintaining a safe laboratory environment.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Summary of Recommended PPE
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Lab Work (Small Scale) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Work in a chemical fume hood |
| Handling Large Quantities | Chemical splash goggles and face shield | Double pair of nitrile gloves or heavy-duty nitrile gloves | Lab coat and chemical-resistant apron | Work in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridges |
Step-by-Step Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, put on a chemical-resistant apron.
-
Respirator (if needed): Perform a user seal check.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Apron (if worn): Remove the apron without touching the front surface.
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat: Remove by unbuttoning and rolling it down your arms, turning the sleeves inside out.
-
Respirator (if worn): Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a crucial final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any other contaminated items, should be placed in a designated hazardous waste container. These containers should be clearly labeled and sealed.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Unused Product: Unused this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
